Product packaging for Diethyl methylphosphonite(Cat. No.:CAS No. 15715-41-0)

Diethyl methylphosphonite

Cat. No.: B091012
CAS No.: 15715-41-0
M. Wt: 136.13 g/mol
InChI Key: NSSMTQDEWVTEKN-UHFFFAOYSA-N
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Description

Diethyl methylphosphonite (CAS 15715-41-0) is an organophosphorus compound characterized by a trivalent phosphorus atom (P(III)), which makes it a reactive and versatile reagent in organic synthesis . It is a key intermediate in the synthesis of various phosphorus-containing compounds, including the herbicide glufosinate-ammonium . Its electron-rich phosphorus center acts as a nucleophile, participating in classic reactions such as the Michaelis-Arbuzov reaction to form pentavalent phosphonates, which are valuable scaffolds in medicinal and agrochemical research . This compound is also noted as a chemical weapon precursor, which may subject it to regulatory controls . It is important to note that this product is listed as discontinued by at least one supplier . This material is offered for research and development applications only. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O2P B091012 Diethyl methylphosphonite CAS No. 15715-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy(methyl)phosphane
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InChI

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
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InChI Key

NSSMTQDEWVTEKN-UHFFFAOYSA-N
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Canonical SMILES

CCOP(C)OCC
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Molecular Formula

C5H13O2P
Record name DIETHYL METHYLPHOSPHONITE
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DSSTOX Substance ID

DTXSID6065927
Record name Phosphonous acid, methyl-, diethyl ester
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Molecular Weight

136.13 g/mol
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Physical Description

This material has many uses, including as a chemical weapon precursor.
Record name DIETHYL METHYLPHOSPHONITE
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CAS No.

15715-41-0
Record name DIETHYL METHYLPHOSPHONITE
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name O,O-diethyl methylphosphonite
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite (DEMP), a key organophosphorus intermediate, plays a crucial role in the synthesis of a variety of compounds, including herbicides and pharmaceuticals. Its P-C bond is a versatile handle for further chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its characterization through modern analytical techniques. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and verify this important chemical building block.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Method 1: From Methylphosphonous Dichloride and Ethanol

This is a widely used and straightforward method for the synthesis of this compound. The reaction involves the esterification of methylphosphonous dichloride with ethanol in the presence of an acid-binding agent to neutralize the hydrogen chloride byproduct.

Reaction Pathway:

cluster_reactants Reactants CH3PCl2 Methylphosphonous Dichloride DEMP This compound (CH3P(OCH2CH3)2) CH3PCl2->DEMP + 2 CH3CH2OH + Acid Binder 2CH3CH2OH Ethanol 2CH3CH2OH->DEMP Acid_Binder Acid-Binding Agent (e.g., Calcium Oxide, Triethylamine) Byproduct 2HCl + Binder Salt Acid_Binder->Byproduct

Caption: Synthesis of this compound from Methylphosphonous Dichloride.

Experimental Protocol: [1][2]

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethanol (2.0-2.4 molar equivalents) and a suitable solvent (e.g., xylene).

  • Addition of Acid-Binding Agent: Add an acid-binding agent, such as calcium oxide (1.0-2.0 molar equivalents) or triethylamine (2.0-2.4 molar equivalents), to the ethanol solution.[1][3]

  • Reaction: Cool the mixture to 0-10°C in an ice bath. Slowly add methylphosphonous dichloride (1.0 molar equivalent) dropwise from the dropping funnel while maintaining the temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Filter the reaction mixture to remove the precipitated salt (e.g., calcium chloride or triethylamine hydrochloride).

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure to yield pure this compound.

ParameterValueReference
Molar Ratio (CH3PCl2:Ethanol:CaO)1 : 2-3 : 1-2[1][2]
Reaction Temperature0-40 °C[1]
SolventXylene or isomers[1]
Method 2: From Phosphorus Trichloride, Aluminum Trichloride, and Methyl Chloride

This method involves the formation of a ternary complex from phosphorus trichloride, aluminum trichloride, and methyl chloride, which is then reduced and subsequently reacted with ethanol.[4] This route avoids the handling of the highly reactive methylphosphonous dichloride as an isolated intermediate.

Experimental Protocol: [4]

  • Complex Formation: In a closed reaction kettle, charge phosphorus trichloride, aluminum trichloride, and a solvent such as dichloromethane. Introduce methyl chloride gas and heat the mixture (e.g., at 80-100°C for 6 hours) to form the ternary complex.

  • Reduction: After removing the solvent by distillation, add aluminum powder in portions to reduce the complex at an elevated temperature (e.g., 150°C).

  • Ethanolysis: Cool the reaction mixture (e.g., to -10°C) and slowly add absolute ethanol under a nitrogen atmosphere, controlling the temperature (e.g., below 10°C).

  • Reaction Completion and Purification: After the addition, allow the mixture to warm and stir for a period (e.g., 2 hours at 20-30°C). The product, this compound, is then isolated by vacuum distillation.[4]

ParameterValueReference
ReactantsPCl3, AlCl3, CH3Cl, Al powder, Ethanol[4]
Yieldup to 86.1%[4]
Method 3: Reduction of Diethyl Methylphosphonate

This synthetic route involves the preparation of diethyl methylphosphonate from diethyl phosphite and chloromethane, followed by reduction to this compound.

Experimental Protocol: [5]

  • Synthesis of Diethyl Methylphosphonate: React diethyl phosphite with chloromethane gas in the presence of an acid-binding agent. After the reaction, the salt is filtered off.

  • Reduction: The filtrate containing diethyl methylphosphonate is treated with a reducing agent (e.g., LiAlH4) dissolved in an organic solvent.

  • Isolation: The resulting this compound is purified by distillation.

ParameterValueReference
Starting MaterialDiethyl phosphite, Chloromethane[5]
Distillation Temperature120-122 °C[5]
Purity>98%[5]
Yieldup to 90.8%[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom. The expected chemical shift for this compound is in the range of trivalent phosphorus compounds.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~1.1TripletJ(H,H) ≈ 7-OCH₂CH
~3.6-3.8Multiplet-OCH ₂CH₃
~1.3DoubletJ(H,P) ≈ 3P-CH
¹³C~16Singlet-OCH₂C H₃
~58DoubletJ(C,P) ≈ 10-OC H₂CH₃
~13DoubletJ(C,P) ≈ 16P-C H₃
³¹P~180-190P(III)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data for ¹H and ¹³C NMR are estimated based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₁₃O₂P), the expected molecular weight is 136.13 g/mol .

m/zInterpretation
136Molecular Ion [M]⁺
121[M - CH₃]⁺
107[M - C₂H₅]⁺
91[M - OC₂H₅]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2970-2900C-H stretching (alkyl)
1450-1370C-H bending (alkyl)
1030-1000P-O-C stretching
750-650P-C stretching

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (e.g., CH3PCl2, Ethanol) Reaction Reaction (with Acid Binder) Reactants->Reaction Workup Work-up (Filtration) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Pure Diethyl Methylphosphonite Purification->Product NMR NMR Spectroscopy (1H, 13C, 31P) MS Mass Spectrometry IR IR Spectroscopy Purity Purity Analysis (GC) Product->NMR Product->MS Product->IR Product->Purity

Caption: General workflow for synthesis and characterization.

Conclusion

This guide has outlined the principal synthetic routes for this compound and the analytical methods for its comprehensive characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this versatile intermediate. Careful execution of the described procedures and thorough analysis will ensure the high quality of this compound for its intended applications.

References

Diethyl methylphosphonite CAS number 15715-41-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Methylphosphonite (CAS 15715-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 15715-41-0), a key organophosphorus compound, is a versatile and reactive reagent in organic synthesis. Characterized by its trivalent phosphorus atom, it serves as a crucial intermediate in the production of various agrochemicals, notably the herbicide glufosinate-ammonium.[1] Its electron-rich phosphorus center makes it a potent nucleophile, enabling its participation in a range of chemical transformations, including the Michaelis-Arbuzov reaction and various cross-coupling reactions.[1][2] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and a summary of its reactivity and applications.

Physicochemical Properties

This compound is a colorless, flammable liquid with a pungent odor.[3] It is sensitive to air and moisture and hydrolyzes slowly in water.[4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15715-41-0[5]
Molecular Formula C₅H₁₃O₂P[5]
Molecular Weight 136.13 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 47 °C @ 50 Torr[4][7]
Density 0.9 g/cm³[4]
Refractive Index 1.4168[4]
Flash Point 29.4 °C (84.9 °F)
Solubility Slightly soluble in Chloroform and Methanol. Slowly hydrolyzes in water.[4]
Stability Air and moisture sensitive.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used.[9] Handling should be performed in a well-ventilated area, under an inert atmosphere (e.g., nitrogen), and away from ignition sources.[8][9]

Table 2: Hazard Information and Safety Precautions

CategoryInformationReference(s)
GHS Pictograms Flammable liquid, Acute toxicity (oral)[5]
Signal Word Warning[8]
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed.[8]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]
First Aid Ingestion: Rinse mouth. Consult a physician. Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution.[8]
Storage Store in a cool, well-ventilated place. Keep container tightly sealed. Handle and store under nitrogen to protect from moisture.[8][9]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: From Diethyl Phosphite and Chloromethane

This method involves the reaction of diethyl phosphite with chloromethane gas in the presence of an acid-binding agent, such as triethylamine.[10]

  • Reaction: Diethyl phosphite is reacted with chloromethane gas.

  • Acid Scavenger: An acid-binding agent like triethylamine is used to neutralize the generated acid.[10]

  • Reaction Conditions: The reaction is typically carried out at a temperature of 50-200 °C (preferably 80-120 °C) for 1-12 hours (preferably 2-5 hours).[10] The pressure is maintained at 0.4-0.8 MPa by continuously passing chloromethane gas.[10]

  • Work-up: After the reaction, the mixture is filtered. The filtrate, containing the product, is then subjected to distillation to obtain pure this compound.[10] A reported distillation cut is 120-122 °C, yielding a product with 98.5% purity and a yield of 78.6%.[10]

Method 2: From Methyl Phosphine Dichloride and Ethanol

This approach utilizes methyl phosphine dichloride and ethanol with an acid-binding agent, such as calcium oxide, to produce this compound.[11] This method is highlighted as a lower-cost and more environmentally friendly option suitable for industrial production.[11]

  • Reactants: Methyl phosphine dichloride, ethanol, and calcium oxide (as the acid-binding agent).[11]

  • Procedure:

    • Ethanol, calcium oxide, and a solvent (e.g., xylene) are mixed in a reactor and heated to reflux to remove water.[11]

    • Under inert gas protection, the mixture is cooled, and methyl phosphine dichloride is slowly added dropwise.[11]

    • The reaction temperature is maintained at 0-40 °C until the reaction is complete.[11]

    • Insoluble substances are removed by filtration.[11]

    • The filtrate is purified by reduced pressure rectification to yield the final product.[11]

Method 3: From Phosphorus Trichloride and Ethanol

This two-step synthesis starts with phosphorus trichloride and ethanol.

  • Step 1: Phosphorus trichloride reacts with ethanol in the presence of an acid-binding agent like N,N-dimethylaniline to form diethyl chlorophosphite.[3]

  • Step 2: The resulting diethyl chlorophosphite is then reacted with a Grignard reagent, methylmagnesium chloride, to produce this compound.[3]

  • Purification: The product is isolated and purified using a suitable solvent, achieving a purity of 97.5% with a reported yield of 40.3%.[3]

Reactivity and Applications

The synthetic utility of this compound stems from the nucleophilic character of its trivalent phosphorus atom.[1]

Intermediate in Agrochemical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum herbicide, glufosinate-ammonium.[1][10] The synthesis pathway involves further reactions of this compound to build the final herbicide structure.[10]

Precursor to Other Organophosphorus Compounds

The trivalent phosphorus center is susceptible to oxidation, readily forming more stable pentavalent phosphorus compounds.[1] It participates in reactions analogous to the Michaelis-Arbuzov reaction, where it reacts with alkyl halides. In this reaction, the phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a pentavalent phosphinate ester.[1]

Ligand in Cross-Coupling Reactions

This compound also serves as a ligand in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include:

  • Suzuki-Miyaura Coupling[2]

  • Heck Reaction[2]

  • Sonogashira Coupling[2]

  • Stille Coupling[2]

  • Buchwald-Hartwig Cross Coupling[2]

  • Negishi Coupling[2]

  • Hiyama Coupling[2]

Visualizations

The following diagrams illustrate a typical synthesis workflow and the central role of this compound in chemical synthesis.

Synthesis_Workflow A Methyl Phosphine Dichloride (CH₃PCl₂) D Reaction Mixture (0-40 °C, Inert Atmosphere) A->D B Ethanol (C₂H₅OH) B->D C Calcium Oxide (CaO, Acid Scavenger) C->D E Filtration D->E F Reduced Pressure Rectification E->F Filtrate H Insoluble Salts (e.g., CaCl₂) E->H Solid G This compound (Product) F->G Reactivity_Applications A This compound (P(III) Nucleophile) B Glufosinate-Ammonium Synthesis A->B Key Intermediate C Michaelis-Arbuzov Type Reactions A->C D Ligand for Cross-Coupling (e.g., Suzuki, Heck) A->D E Further Synthetic Steps B->E G Pentavalent Phosphinates (P(V) Product) C->G I Coupled Products (e.g., Biaryls) D->I F Alkyl Halides (R-X) F->C H Transition Metal Catalyst (e.g., Pd) H->D

References

An In-depth Technical Guide to the NMR Spectroscopy of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for diethyl methylphosphonite. Due to the compound's sensitivity, particularly to oxidation, this guide emphasizes proper sample handling and provides available spectral data from scientific literature. A key challenge in the analysis of this compound is distinguishing it from its common oxidation product, diethyl methylphosphonate, which presents a significantly different NMR profile.

Introduction to this compound and its NMR Analysis

This compound (C₅H₁₃O₂P) is a trivalent organophosphorus compound. Its phosphorus center possesses a lone pair of electrons, making it susceptible to oxidation to the pentavalent diethyl methylphosphonate. NMR spectroscopy is an indispensable tool for the characterization of this compound, allowing for unambiguous identification and assessment of purity. This guide focuses on the key NMR nuclei for this molecule: ¹H, ¹³C, and ³¹P.

Predicted NMR Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusGroupPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
¹HCH₃-P1.0 - 1.5Doublet²JP-H ≈ 4 - 8
O-CH₂-CH₃3.5 - 4.0Doublet of Quartets³JH-H ≈ 7, ³JP-H ≈ 7 - 10
O-CH₂-CH₃1.1 - 1.4Triplet³JH-H ≈ 7
¹³CCH₃-P10 - 20Doublet¹JP-C ≈ 15 - 25
O-CH₂-CH₃58 - 65Doublet²JP-C ≈ 10 - 20
O-CH₂-CH₃15 - 20Doublet³JP-C ≈ 5 - 10

Table 2: Predicted ³¹P NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmReference
³¹P150 - 16585% H₃PO₄

The predicted large downfield chemical shift in the ³¹P NMR spectrum is characteristic of P(III) phosphonites and serves as a primary indicator for distinguishing it from the corresponding P(V) phosphonate, which typically appears in the range of 25-35 ppm.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound necessitates meticulous experimental technique due to its air and moisture sensitivity.

Sample Preparation for Air-Sensitive Phosphites

To prevent oxidation, all sample preparation steps should be conducted under an inert atmosphere, such as nitrogen or argon.

Materials:

  • This compound

  • Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube with a J. Young valve or a standard NMR tube with a septum-sealed cap

  • Glovebox or Schlenk line

  • Gastight syringes

Procedure:

  • Dry all glassware, including the NMR tube, in an oven and cool under a stream of inert gas.

  • Inside a glovebox or on a Schlenk line, dissolve a precisely weighed sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in the appropriate volume of anhydrous, degassed deuterated solvent (usually 0.5-0.7 mL).

  • Using a gastight syringe, carefully transfer the solution to the NMR tube.

  • If using a J. Young tube, securely close the valve. If using a standard tube, seal the cap with parafilm to minimize air exposure.

  • Store the prepared sample under an inert atmosphere and analyze it as soon as possible.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Acquisition Parameters (General Recommendations):

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Proton-decoupled experiment

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • ³¹P NMR:

    • Proton-decoupled experiment

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 5-10 seconds

    • Number of scans: 64-128

    • Reference: 85% H₃PO₄ (external or internal).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Dissolve Dissolution in Glovebox/Schlenk Line Sample->Dissolve Solvent Anhydrous/Degassed Deuterated Solvent Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Seal Seal Tube (J. Young Valve/Septum) Transfer->Seal Spectrometer High-Resolution NMR Spectrometer Seal->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq P31_Acq ³¹P NMR Acquisition Spectrometer->P31_Acq H1_Data ¹H NMR Spectrum H1_Acq->H1_Data C13_Data ¹³C NMR Spectrum C13_Acq->C13_Data P31_Data ³¹P NMR Spectrum P31_Acq->P31_Data Integrate Integration & Coupling Constant Measurement H1_Data->Integrate Assign Spectral Assignment C13_Data->Assign P31_Data->Assign Integrate->Assign Structure Structural Verification Assign->Structure Conclusion Conclusion Structure->Conclusion Final Report

Caption: Workflow for the NMR analysis of this compound.

Signaling Pathways and Logical Relationships in NMR Data Interpretation

The structural elucidation of this compound via NMR relies on the interplay of chemical shifts, multiplicities, and coupling constants. The following diagram illustrates the logical relationships in interpreting the NMR data.

NMR_Interpretation cluster_data Observed NMR Data cluster_info Deduced Structural Information cluster_structure Final Structure H1_Shift ¹H Chemical Shifts (δ) Chem_Env Chemical Environment of Nuclei H1_Shift->Chem_Env Num_Protons Relative Number of Protons H1_Shift->Num_Protons from Integration C13_Shift ¹³C Chemical Shifts (δ) C13_Shift->Chem_Env P31_Shift ³¹P Chemical Shift (δ) P_Ox_State Phosphorus Oxidation State P31_Shift->P_Ox_State Multiplicity Signal Multiplicities Connectivity Atom Connectivity (¹J, ²J, ³J) Multiplicity->Connectivity Coupling Coupling Constants (J) Coupling->Connectivity Final_Structure This compound Structure Confirmed Chem_Env->Final_Structure Connectivity->Final_Structure P_Ox_State->Final_Structure Num_Protons->Final_Structure

Caption: Logical relationships in NMR data interpretation.

Conclusion

The successful NMR analysis of this compound hinges on the careful execution of air-sensitive sample preparation techniques and a thorough understanding of the expected spectral features, particularly the characteristic downfield ³¹P chemical shift. This guide provides the necessary theoretical framework and practical protocols to aid researchers, scientists, and drug development professionals in the accurate characterization of this important organophosphorus compound. By adhering to these guidelines, the risk of misidentification due to oxidation can be minimized, ensuring reliable and reproducible results.

The Reactivity of Diethyl Methylphosphonite with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite [(CH₃CH₂O)₂PCH₃] is a versatile organophosphorus reagent characterized by the presence of a trivalent phosphorus atom, making it a potent nucleophile. This attribute allows it to react readily with a wide array of electrophilic compounds, forming the basis for the synthesis of a diverse range of organophosphorus molecules with significant applications in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, presenting key reaction data, detailed experimental protocols, and mechanistic pathways.

Core Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus(III) center. The lone pair of electrons on the phosphorus atom readily attacks electron-deficient centers, leading to the formation of a new phosphorus-carbon, phosphorus-oxygen, or other phosphorus-heteroatom bonds. The primary reactions discussed in this guide are the Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and Michael-type addition reactions.

Data Presentation: Reactivity with Various Electrophiles

The following tables summarize the quantitative data for the reactions of this compound and related phosphites with different electrophiles.

Table 1: Michaelis-Arbuzov Reaction with Alkyl Halides

ElectrophilePhosphorus ReagentProductYield (%)Reference
Alkyl IodideThis compoundDialkylphosphinate85[1]
Benzyl BromideTriethyl phosphiteDiethyl benzylphosphonate84[2]
Substituted Benzyl BromidesDiethyl (phenylethynyl)phosphoniteSubstituted benzyl(phenylethynyl)phosphinates55-95[1]

Table 2: Pudovik Reaction with Carbonyl Compounds

ElectrophilePhosphorus ReagentProductCatalystYield (%)Reference
BenzaldehydeDiethyl phosphiteDiethyl (hydroxy(phenyl)methyl)phosphonateTriethylamineHigh (not specified)[3]
2-NitrobenzaldehydeDiethyl phosphiteDiethyl (hydroxy(2-nitrophenyl)methyl)phosphonateDBNHigh (not specified)[4]
α-OxophosphonatesDialkyl phosphitesα-Hydroxy-methylenebisphosphonatesDiethylamine62-87[5]

Table 3: Kabachnik-Fields Reaction with Imines/Iminium Intermediates

AldehydeAminePhosphorus ReagentProductCatalystYield (%)Reference
BenzaldehydeAnilineDiethyl phosphiteDiethyl (phenyl(phenylamino)methyl)phosphonateNone (MW)~90[6]
2-AlkynylbenzaldehydesAnilineDialkyl phosphitesα-Amino(2-alkynylphenyl)-methylphosphonatesT3P®High (not specified)[7]
Various Aldehydes/KetonesVarious AminesDiethyl phosphiteα-AminophosphonatesNone (Heat)Good (not specified)[8]

Table 4: Michael Addition to α,β-Unsaturated Carbonyl Compounds

Michael AcceptorPhosphorus ReagentProductCatalystYield (%)Reference
ChalconeDiethyl phosphiteDiethyl (3-oxo-1,3-diphenylpropyl)phosphonateMg(ClO₄)₂High (not specified)[9]
Chalcone AnalogsDiethyl malonateDiethyl 2-(3-oxo-1-(thien-3-yl)-3-phenylpropyl)malonateKOt-Bu72-94[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Michaelis_Arbuzov_Reaction Michaelis-Arbuzov Reaction Pathway reagent1 This compound intermediate Phosphonium Salt Intermediate reagent1->intermediate SN2 Attack reagent2 Alkyl Halide (R-X) reagent2->intermediate product1 Ethyl (Alkyl)methylphosphinate intermediate->product1 Dealkylation (SN2) product2 Ethyl Halide (Et-X) intermediate->product2

Caption: Michaelis-Arbuzov reaction of this compound.

Pudovik_Reaction_Workflow Pudovik Reaction Experimental Workflow start Start: Mix Aldehyde/Ketone, this compound, and Base Catalyst reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Cool and Perform Aqueous Work-up monitoring->workup Reaction Complete purification Purify Product (Crystallization/Chromatography) workup->purification end End: Isolated α-Hydroxyphosphinate purification->end

Caption: Generalized workflow for the Pudovik reaction.

Kabachnik_Fields_Reaction Kabachnik-Fields Reaction (Imine Pathway) aldehyde Aldehyde/Ketone imine Imine Intermediate aldehyde->imine amine Primary/Secondary Amine amine->imine Condensation product α-Aminophosphinate imine->product phosphonite This compound phosphonite->product Nucleophilic Addition

Caption: Imine pathway of the Kabachnik-Fields reaction.

Experimental Protocols

Michaelis-Arbuzov Reaction: Synthesis of Ethyl (Alkyl)methylphosphinates

General Procedure (Adapted from analogous reactions):

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with this compound (1.0 eq).

  • Addition of Electrophile: The alkyl halide (1.0-1.2 eq) is added to the flask. For highly reactive halides, the addition may be performed at room temperature or with initial cooling.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by observing the evolution of ethyl halide or by analytical techniques such as TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl (alkyl)methylphosphinate.

Note: For a photocatalyzed variation with alkyl iodides, the reaction can be performed at room temperature under blue light irradiation in the presence of a suitable photocatalyst.[1]

Pudovik Reaction: Synthesis of α-Hydroxyphosphinates

General Procedure (Adapted from analogous reactions): [3]

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.0-1.2 eq), and a catalytic amount of a base (e.g., triethylamine, 10 mol%).

  • Reaction Conditions: The mixture is stirred at room temperature or heated to reflux. The reaction is typically monitored by TLC until the starting carbonyl compound is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography or crystallization from an appropriate solvent system to yield the α-hydroxyphosphinate.

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphinates

General Procedure (Adapted from analogous reactions): [6]

  • Reaction Setup: In a reaction vessel, combine the aldehyde or ketone (1.0 eq), the amine (1.0 eq), and this compound (1.0 eq).

  • Reaction Conditions: The reaction can be performed neat or in a suitable solvent. Heating is often required, and microwave irradiation can significantly accelerate the reaction. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent (if any) is removed in vacuo. The crude product is purified by column chromatography or crystallization to afford the desired α-aminophosphinate.

Phospha-Michael Addition: Synthesis of β-Phosphinoyl Carbonyl Compounds

General Procedure (Adapted from analogous reactions): [9]

  • Reaction Setup: A mixture of the α,β-unsaturated carbonyl compound (1.0 eq) and a catalyst (e.g., Mg(ClO₄)₂) is prepared in a suitable solvent or under solvent-free conditions.

  • Addition of Phosphonite: this compound (1.0-1.2 eq) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated as required. Progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration or an aqueous work-up. The crude product is then purified by column chromatography or distillation to give the β-phosphinoyl carbonyl compound.

Conclusion

This compound is a valuable and reactive intermediate in organophosphorus chemistry. Its nucleophilic nature allows for a variety of carbon-phosphorus bond-forming reactions with a range of electrophiles. The Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and Michael addition reactions provide efficient routes to phosphinates, α-hydroxyphosphinates, α-aminophosphinates, and β-phosphinoyl compounds, respectively. These products are important scaffolds in the development of new pharmaceuticals and other functional materials. The experimental protocols and reaction data provided in this guide serve as a valuable resource for researchers and professionals in the field. Further exploration of the reactivity of this compound with a broader scope of electrophiles under various catalytic systems will undoubtedly lead to the discovery of novel and useful organophosphorus compounds.

References

An In-depth Technical Guide to the Coordination Chemistry of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of diethyl methylphosphonite. It covers the synthesis, physicochemical properties, and ligating behavior of this organophosphorus compound. The document details its interaction with transition metals, focusing on coordination modes, steric and electronic effects, and the characterization of the resulting complexes using spectroscopic techniques. Furthermore, potential applications in catalysis are explored. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, providing both foundational knowledge and detailed experimental considerations.

Introduction

This compound, a P(III) organophosphorus compound, is a versatile ligand in coordination chemistry. Its phosphorus atom possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metal centers. The electronic and steric properties of this compound can be finely tuned by the methyl and ethoxy substituents, influencing the stability, reactivity, and catalytic activity of its metal complexes. Understanding the coordination chemistry of this ligand is crucial for the rational design of novel catalysts and functional materials.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reaction of methylphosphonous dichloride with ethanol in the presence of a base to neutralize the HCl byproduct.

Synthetic Protocols

Method 1: Using an Organic Amine as an Acid-Binding Agent

This method employs a tertiary amine, such as triethylamine or N,N-dimethylaniline, to scavenge the HCl produced during the esterification reaction.

  • Experimental Protocol:

    • To a stirred solution of anhydrous ethanol (2.0 equivalents) and triethylamine (2.0 equivalents) in a dry, inert solvent (e.g., diethyl ether or toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add methylphosphonous dichloride (1.0 equivalent).

    • Maintain the temperature at 0 °C during the addition and then allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 12-24 hours.

    • The formation of triethylammonium chloride precipitate will be observed.

    • Filter the reaction mixture under inert atmosphere to remove the salt.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Using Calcium Oxide as an Acid-Binding Agent

A more cost-effective and environmentally friendly approach utilizes calcium oxide as the acid scavenger.[1]

  • Experimental Protocol:

    • A mixture of anhydrous ethanol (2.0-3.0 equivalents), calcium oxide (1.0-2.0 equivalents), and a high-boiling inert solvent (e.g., xylene) is heated to reflux to remove traces of water.[1]

    • After cooling, methylphosphonous dichloride (1.0 equivalent) is added dropwise under an inert atmosphere, maintaining the temperature between 0-40 °C.[1]

    • The reaction mixture is stirred for several hours at this temperature.[1]

    • The insoluble calcium salts are removed by filtration.[1]

    • The filtrate is subjected to fractional distillation under reduced pressure to isolate the this compound.[1]

Workflow for the Synthesis of this compound

Synthesis of this compound Reactants Methylphosphonous Dichloride Ethanol Base (e.g., NEt3 or CaO) Reaction Esterification Reaction (Inert Atmosphere, 0°C to RT) Reactants->Reaction Filtration Filtration (Removal of Salt Byproduct) Reaction->Filtration Distillation Fractional Distillation (Under Reduced Pressure) Filtration->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C5H13O2P
Molecular Weight 136.13 g/mol
CAS Number 15715-41-0
Appearance Colorless liquid
Density 0.907 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.419[2]
Boiling Point Not specified
Solubility Soluble in common organic solvents

Coordination Chemistry

This compound is a monodentate ligand that coordinates to metal centers exclusively through its phosphorus atom. The lone pair on the phosphorus is the primary site of interaction with vacant metal orbitals.

Coordination Modes

The primary coordination mode of this compound is terminal P-coordination. It acts as a two-electron donor, forming a single metal-phosphorus bond.

Coordination of this compound to a Metal Center

P-Coordination of this compound M M P P M->P σ-donation Me CH3 P->Me OEt1 OEt P->OEt1 OEt2 OEt P->OEt2 Synthesis of a Pd(II)-Diethyl Methylphosphonite Complex Precursor Pd(II) Precursor (e.g., PdCl2(MeCN)2) Reaction Ligand Substitution Reaction (Inert Atmosphere, RT) Precursor->Reaction Ligand This compound (2 equivalents) Ligand->Reaction Isolation Isolation (Solvent Removal) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Complex [PdCl2(P(OMe)2Me)2] Purification->Complex Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition (R1-X) Pd0->OA PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation (R2-B(OR)2) PdII->TM PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product

References

Diethyl methylphosphonite hydrolysis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolysis Mechanism of Diethyl Methylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis mechanism of this compound. While specific kinetic and mechanistic studies on this compound are not extensively available in the reviewed literature, this document extrapolates the most probable mechanisms based on well-understood principles of phosphonate and phosphinate hydrolysis. The information presented herein is intended to serve as a foundational resource for researchers in the field.

Introduction

This compound is an organophosphorus compound with a trivalent phosphorus atom. Its hydrolysis, the cleavage of its P-O-C ester linkages by water, is a fundamental reaction that is crucial to understand for its applications in synthesis and for the degradation of related compounds. The hydrolysis can be catalyzed by both acids and bases, proceeding through distinct mechanistic pathways.[1] This guide will detail the proposed mechanisms for acid-catalyzed and base-catalyzed hydrolysis, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for studying this reaction.

Proposed Hydrolysis Mechanisms

The hydrolysis of this compound is expected to occur in a stepwise manner, with the sequential cleavage of the two ethyl ester groups.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of phosphonates generally proceeds via an A-2 type mechanism, involving a bimolecular nucleophilic attack of water on the protonated ester.[2][3]

The proposed steps are as follows:

  • Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the oxygen atom double-bonded to the phosphorus, increasing the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom. This leads to the formation of a pentacoordinate intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups.

  • Elimination of Ethanol: The protonated ethoxy group is a good leaving group (ethanol), and its departure results in the formation of ethyl methylphosphonic acid monoester.

  • Repeat of the Process: The same sequence of steps is then repeated for the second ethoxy group, ultimately yielding methylphosphonic acid.

The fission of the second P-O-C bond is generally the rate-determining step in the acidic hydrolysis of dialkyl phosphonates.[3]

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis is proposed to occur through a bimolecular nucleophilic substitution mechanism involving the attack of a hydroxide ion on the phosphorus center.[1]

The proposed steps are as follows:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This results in the formation of a pentacoordinate transition state.

  • Elimination of the Ethoxide Ion: The P-O bond cleaves, and an ethoxide ion is eliminated as the leaving group.

  • Protonation of the Ethoxide: The ethoxide ion is a strong base and is subsequently protonated by water to form ethanol.

  • Formation of the Monoester Anion: This first step results in the formation of the ethyl methylphosphonate anion.

  • Repeat of the Process: The second ester group is hydrolyzed through a similar nucleophilic attack by another hydroxide ion to yield the methylphosphonate dianion, which is then protonated upon workup to give methylphosphonic acid.

Steric hindrance plays a significant role in the rate of alkaline hydrolysis of phosphonates, with bulkier alkyl groups decreasing the reaction rate.[1][4]

Quantitative Data for Analogous Compounds

Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates with Different Substituents. [3]

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H1.030.359.5
4-NO₂5.181.245.5
4-Cl3.360.679.0
4-F3.420.746.0

k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Table 2: Relative Rate Constants for the Alkaline Hydrolysis of a Series of Ethyl Dialkylphosphinates. [1][4]

CompoundRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120

Experimental Protocols

The following are detailed methodologies that can be adapted to study the hydrolysis of this compound.

Protocol for Monitoring Acid-Catalyzed Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the two-step hydrolysis of this compound.[3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Deuterium Oxide (D₂O) for NMR locking

  • NMR tubes

Procedure:

  • In a small, sealed reaction vessel, dissolve approximately 2 mmol of this compound in 1 mL of deionized water.

  • To this solution, add 3 equivalents of concentrated hydrochloric acid (approximately 0.5 mL).

  • Place the reaction vessel in a temperature-controlled water bath or heating block set to a desired temperature (e.g., reflux).

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the reaction in the aliquot by cooling it in an ice bath and neutralizing it with a suitable base if necessary for the analytical technique.

  • Prepare the sample for ³¹P NMR analysis by adding a small amount of D₂O for locking.

  • Acquire a proton-decoupled ³¹P NMR spectrum for each time point.

  • The progress of the reaction can be monitored by observing the disappearance of the starting material peak and the appearance of the intermediate monoester and final phosphonic acid peaks at their characteristic chemical shifts.

  • Integrate the peaks to determine the relative concentrations of each species at each time point.

  • The pseudo-first-order rate constants (k₁ and k₂) for the two consecutive hydrolysis steps can be determined by fitting the concentration-time data to a consecutive reaction model.

Protocol for Base-Catalyzed Hydrolysis

This protocol describes a general procedure for the alkaline hydrolysis of phosphonate esters.[1]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric Acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent mixture (e.g., water or a water/ethanol mixture).

  • Add a solution of sodium hydroxide (typically 2 equivalents for complete hydrolysis) to the flask.

  • Heat the reaction mixture to a specific temperature (e.g., 80 °C) with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking aliquots at regular intervals.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To isolate the final product, methylphosphonic acid, carefully acidify the reaction mixture with hydrochloric acid.

  • The product can then be extracted with an appropriate organic solvent and purified by crystallization or chromatography.

Visualizations of Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the acid- and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Elimination cluster_step4 Step 4: Second Hydrolysis A Diethyl Methylphosphonite H_plus H+ B Protonated Diethyl Methylphosphonite A->B + H+ H2O_1 H₂O C Pentacoordinate Intermediate B->C + H₂O D Ethyl Methylphosphonic Acid Monoester C->D - EtOH, -H+ EtOH_1 Ethanol E Methylphosphonic Acid D->E + H₂O, - EtOH, -H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Protonation of Ethoxide cluster_step4 Step 4: Second Hydrolysis cluster_step5 Step 5: Final Protonation A Diethyl Methylphosphonite OH_minus_1 OH⁻ B Pentacoordinate Intermediate A->B + OH⁻ C Ethyl Methylphosphonate Anion B->C - EtO⁻ EtO_minus EtO⁻ D Methylphosphonate Dianion C->D + OH⁻, - EtO⁻ EtOH Ethanol EtO_minus->EtOH + H₂O, -OH⁻ H2O_1 H₂O E Methylphosphonic Acid D->E + 2H₃O⁺ H3O_plus H₃O⁺

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

References

Quantum Chemical Calculations on Diethyl Methylphosphonite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl methylphosphonite (DEMP) is an organophosphorus compound with significant relevance in synthetic chemistry, serving as a key intermediate in the production of various agrochemicals and pharmaceuticals. Despite its importance, a comprehensive public repository of its quantum chemical properties is notably absent. This technical guide aims to fill this gap by presenting a detailed, best-practice protocol for conducting quantum chemical calculations on this compound. By leveraging established computational methods and drawing comparisons with its well-studied analogues, diethyl methylphosphonate (DEMP-O) and dimethyl methylphosphonate (DMMP), this document provides a robust framework for researchers to predict the spectroscopic and thermodynamic properties of DEMP. This guide also includes detailed experimental protocols for the synthesis and characterization of this compound, providing a practical basis for the validation of theoretical data. All computational workflows and logical relationships are visualized to enhance clarity.

Introduction

Organophosphorus compounds are a cornerstone of modern organic chemistry, with applications ranging from catalysis to the development of life-saving pharmaceuticals and crop-protecting agents. This compound (C₅H₁₃O₂P), a trivalent phosphorus compound, is a critical precursor in many of these syntheses. A thorough understanding of its electronic structure, vibrational modes, and thermodynamic stability is paramount for optimizing reaction conditions, predicting reactivity, and designing novel derivatives.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems. These methods offer a cost-effective and insightful alternative to purely experimental approaches, allowing for the prediction of a wide range of molecular characteristics with a high degree of accuracy.

This whitepaper outlines a comprehensive computational workflow for the theoretical characterization of this compound. Due to the scarcity of published data on this specific molecule, we will utilize experimental and computational data from its close structural analogues, diethyl methylphosphonate and dimethyl methylphosphonate, to establish benchmarks and validate our proposed methodology.

Proposed Computational Workflow

A systematic approach is essential for obtaining reliable and reproducible computational results. The following workflow is recommended for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Validation mol_build Molecular Structure Input method_select Method & Basis Set Selection (e.g., B3LYP/6-311+G(d,p)) mol_build->method_select Define computational level geom_opt Geometry Optimization method_select->geom_opt Start calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry thermo_calc Thermochemical Analysis freq_calc->thermo_calc Vibrational frequencies spec_calc Spectroscopic Properties (IR, Raman, NMR) freq_calc->spec_calc data_extraction Extraction of Properties thermo_calc->data_extraction spec_calc->data_extraction validation Comparison with Experimental Data (from Analogues) data_extraction->validation reporting Reporting and Visualization validation->reporting

Figure 1: Proposed computational workflow for this compound.

Detailed Computational Methodology

Software

All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Level of Theory

Based on studies of similar organophosphorus compounds, Density Functional Theory (DFT) is a suitable method. The B3LYP hybrid functional is recommended for its balance of accuracy and computational cost.

Basis Set

A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and phosphorus atoms, while the polarization functions (d,p) are crucial for describing the bonding environment around the phosphorus center.

Calculation Steps
  • Geometry Optimization: The initial molecular structure of this compound should be optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and vibrational frequencies for IR and Raman spectra prediction.

  • Thermochemical Analysis: From the frequency calculation, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a standard temperature and pressure.

  • Spectroscopic Properties: NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on the proposed computational workflow. Where direct data is unavailable, values for diethyl methylphosphonate and dimethyl methylphosphonate are provided for comparison.

Table 1: Calculated Thermodynamic Properties
PropertyThis compound (Predicted)Diethyl Methylphosphonate (Reference)Dimethyl Methylphosphonate (Reference)
Zero-point vibrational energy (kcal/mol)To be calculated--
Enthalpy (Hartree)To be calculated--
Gibbs Free Energy (Hartree)To be calculated--
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModeThis compound (Predicted, cm⁻¹)Diethyl Methylphosphonate (Experimental, cm⁻¹)
P-O StretchTo be calculated~1250 (P=O), ~1030 (P-O-C)
C-O StretchTo be calculated~1030
C-H StretchTo be calculated~2900-3000
P-C StretchTo be calculated~700-800

Note: Experimental data for diethyl methylphosphonate is sourced from the NIST Chemistry WebBook.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described in patent CN103319529A.

Materials:

  • Diethyl phosphite

  • Chloromethane gas

  • Triethylamine (acid binding agent)

  • Anhydrous diethyl ether (solvent)

  • Lithium aluminum hydride (reducing agent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, dissolve diethyl phosphite and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath and slowly bubble chloromethane gas through the solution with vigorous stirring.

  • After the addition of chloromethane is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains diethyl methylphosphonate.

  • In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the lithium aluminum hydride suspension in an ice bath and slowly add the filtrate containing diethyl methylphosphonate dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and wash the solid with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be acquired to confirm the structure of the synthesized this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic vibrational modes of the molecule and to be compared with the calculated spectrum.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Logical Relationships in Computational Analysis

The following diagram illustrates the logical dependencies in the computational analysis of this compound, highlighting the relationship between different calculated properties.

logical_relationships opt_geom Optimized Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq is required for nmr NMR Shifts opt_geom->nmr reactivity Reactivity Descriptors (e.g., HOMO/LUMO) opt_geom->reactivity thermo Thermodynamic Properties vib_freq->thermo are used to calculate ir_raman IR/Raman Spectra vib_freq->ir_raman determine

Figure 2: Interdependencies of calculated properties for this compound.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the proposed computational workflow and experimental protocols, researchers can obtain reliable data on the structural, spectroscopic, and thermodynamic properties of this important molecule. The comparison with data from its analogues, diethyl methylphosphonate and dimethyl methylphosphonate, serves as a crucial validation step. The insights gained from these studies will be invaluable for the rational design of new synthetic routes and the development of novel organophosphorus compounds for a wide range of applications in the pharmaceutical and agrochemical industries.

Diethyl Methylphosphonite: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite (DEMP), with the chemical formula C5H13O2P, is a significant organophosphorus compound. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably the broad-spectrum herbicide glufosinate-ammonium.[1][2] Its utility also extends to the realm of organic synthesis where it can be employed as a ligand in various cross-coupling reactions. This document provides an in-depth technical guide on this compound, covering its synthesis, chemical and physical properties, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H13O2P[4]
Molecular Weight 136.13 g/mol [4]
CAS Number 15715-41-0[4]
Appearance Colorless liquid[1][5]
Odor Pungent[1]
Density 0.907 g/mL at 25 °C
Boiling Point Not specified
Flash Point 29.4 °C (84.9 °F)[3]
Refractive Index n20/D 1.419
Solubility Not specified

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily revolving around the use of methylphosphonous dichloride or the reduction of diethyl methylphosphonate.

Method from Methylphosphonous Dichloride and Ethanol

This is a common route for the synthesis of this compound. The reaction involves the esterification of methylphosphonous dichloride with ethanol in the presence of an acid scavenger to neutralize the HCl byproduct.

Experimental Protocol:

  • Materials:

    • Methylphosphonous dichloride (CH3PCl2)

    • Anhydrous Ethanol (CH3CH2OH)

    • Sodium Hydride (NaH) as an acid scavenger

    • Pentane (solvent)

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride in pentane is prepared.

    • Anhydrous ethanol is added dropwise to the suspension at a controlled temperature (e.g., -5 °C).

    • Methylphosphonous dichloride is then added slowly to the reaction mixture, maintaining the low temperature.

    • The reaction is allowed to proceed for a specified time, after which the solid byproducts are removed by filtration.

    • The filtrate, containing the crude this compound, is then purified by vacuum distillation.

  • Yield and Purity:

    • A study reported a yield of 43.7% with a purity of 86.6% using this method.[6]

Table 2: Synthesis of this compound from Methylphosphonous Dichloride and Ethanol

ReactantsReagents/SolventsConditionsYieldPurityReference
Methylphosphonous dichloride, EthanolSodium Hydride, Pentane-5 °C43.7%86.6%[6]

Diagram 1: Synthesis of this compound from Methylphosphonous Dichloride

G Synthesis of this compound via Esterification Reactant1 Methylphosphonous Dichloride (CH3PCl2) Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Ethanol (CH3CH2OH) Reactant2->Intermediate Reagent Sodium Hydride (NaH) in Pentane Reagent->Intermediate + Product This compound Intermediate->Product Esterification Byproduct NaCl + H2 Intermediate->Byproduct

Caption: Synthesis of this compound.

Method from a Ternary Complex

A patented method describes the synthesis of this compound from a ternary complex formed by phosphorus trichloride, aluminum trichloride, and methyl chloride.[2] This method avoids the isolation of the hazardous intermediate, methylphosphonous dichloride.[2]

Experimental Protocol:

  • Materials:

    • Phosphorus trichloride (PCl3)

    • Aluminum trichloride (AlCl3)

    • Methyl chloride (CH3Cl)

    • Aluminum powder

    • Anhydrous Ethanol

  • Procedure:

    • A ternary complex is prepared from phosphorus trichloride, aluminum trichloride, and methyl chloride in a suitable solvent.

    • The complex is then reduced using aluminum powder.

    • The reduced complex is reacted with anhydrous ethanol to yield crude this compound.

    • The final product is purified by vacuum distillation.

  • Yield:

    • This method is reported to have a high yield of up to 85%.[2]

Table 3: Synthesis of this compound from a Ternary Complex

ReactantsReagentsConditionsYieldReference
Phosphorus trichloride, Aluminum trichloride, Methyl chlorideAluminum powder, Anhydrous EthanolReduction followed by reaction with ethanolup to 85%[2]

Diagram 2: Synthesis of this compound from a Ternary Complex

G Synthesis of this compound via Ternary Complex cluster_0 Ternary Complex Formation cluster_1 Reduction and Esterification PCl3 PCl3 TernaryComplex [CH3PCl3]+[AlCl4]- PCl3->TernaryComplex AlCl3 AlCl3 AlCl3->TernaryComplex CH3Cl CH3Cl CH3Cl->TernaryComplex ReducedComplex Reduced Complex TernaryComplex->ReducedComplex Reduction Al_powder Aluminum Powder Al_powder->ReducedComplex DEMP This compound ReducedComplex->DEMP Ethanol Anhydrous Ethanol Ethanol->DEMP

Caption: Synthesis from a Ternary Complex.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueDataReference
¹³C NMR Spectra available on PubChem.[4]
³¹P NMR Spectra available on PubChem.[4]
GC-MS Mass spectra available on PubChem and NIST WebBook.[4]
IR Spectroscopy IR spectra available on NIST WebBook.[3]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis.

  • Herbicide Synthesis: Its primary industrial application is as a key intermediate in the production of the herbicide glufosinate-ammonium.[1][2]

  • Cross-Coupling Reactions: It can be used as a ligand in various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.

Diagram 3: Applications of this compound

G Key Applications of this compound DEMP This compound Glufosinate Glufosinate-Ammonium (Herbicide) DEMP->Glufosinate Intermediate Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) DEMP->Coupling Ligand

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed.[3] It can cause skin and eye irritation.[1]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[4] Keep containers tightly closed.

  • Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance.

References

Synthesis of Novel Ligands from Diethyl Methylphosphonite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel ligands derived from diethyl methylphosphonite. This compound is a versatile organophosphorus reagent with significant potential in the development of ligands for catalysis, materials science, and medicinal chemistry. This document outlines key synthetic methodologies, detailed experimental protocols, and the characterization of these novel ligands.

Introduction to this compound in Ligand Synthesis

This compound (DEMP) is an important intermediate in organic chemistry, widely used in the synthesis of pesticides, pharmaceuticals, and flame retardants.[1] Its reactivity makes it a valuable precursor for a variety of organophosphorus compounds. While much of the literature focuses on the use of diethyl phosphite, this compound offers unique opportunities for the synthesis of novel phosphine and phosphonate-based ligands. These ligands are crucial in homogeneous catalysis, with applications in cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.[2][3] The design and synthesis of new ligands are essential for advancing these catalytic processes.[2]

Synthetic Methodologies

The synthesis of novel ligands from this compound can be broadly categorized into two main approaches: reactions involving the phosphorus(III) center and transformations of the ester groups.

Reactions at the Phosphorus(III) Center

The lone pair of electrons on the phosphorus atom in this compound allows it to act as a nucleophile, enabling the formation of new phosphorus-carbon and phosphorus-heteroatom bonds.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a primary method for forming a phosphorus-carbon bond. In the context of ligand synthesis, this compound can react with a variety of alkyl halides to introduce new functionalities. This reaction proceeds via a phosphonium intermediate, which then rearranges to the thermodynamically more stable phosphonate.

A generalized scheme for the Arbuzov reaction is as follows:

Arbuzov_Reaction reagents P(OCH2CH3)2(CH3) + R-X intermediate [CH3P(OCH2CH3)2R]+X- reagents->intermediate Nucleophilic Attack product O=P(CH3)(R)(OCH2CH3) + CH3CH2X intermediate->product Rearrangement

Caption: Generalized workflow of the Arbuzov reaction.

This methodology can be employed to synthesize a wide array of phosphonate ligands by varying the structure of the alkyl halide (R-X). For instance, using a dihalide can lead to the formation of bidentate ligands.

While the classic Pudovik and Kabachnik-Fields reactions utilize reagents with a P-H bond, such as diethyl phosphite, analogous reactions can be envisioned for this compound under specific conditions, potentially involving a prior activation step. These reactions are fundamental for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively, which are valuable classes of ligands and bioactive molecules.[4]

The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates, involves the condensation of an amine, a carbonyl compound, and a phosphite.[5]

Kabachnik_Fields_Reaction start Amine (R1R2NH) + Carbonyl (R3COR4) imine Iminium Ion [R1R2N=CR3R4]+ start->imine Condensation adduct Intermediate Adduct imine->adduct Nucleophilic Addition phosphonite This compound (CH3P(OEt)2) phosphonite->adduct Nucleophilic Addition product α-Aminophosphonate adduct->product Hydrolysis/Rearrangement

Caption: Logical workflow of the Kabachnik-Fields reaction.

Modification of the Diethyl Ester Groups

The ethyl ester groups of this compound can be hydrolyzed or transesterified to introduce new functionalities or to link the phosphonite core to larger molecular scaffolds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a representative novel ligand.

Synthesis of this compound (DEMP)

This protocol is adapted from a reported synthesis of DEMP.[1]

Materials:

  • Methylphosphonous dichloride (CH₃PCl₂)

  • Anhydrous ethanol (CH₃CH₂OH)

  • Sodium hydride (NaH)

  • Anhydrous pentane

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, a suspension of sodium hydride (2.2 equivalents) in anhydrous pentane is prepared.

  • Anhydrous ethanol (2.1 equivalents) is added dropwise to the suspension at 0 °C with vigorous stirring.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

  • The flask is then cooled to -5 °C, and a solution of methylphosphonous dichloride (1 equivalent) in anhydrous pentane is added dropwise.

  • The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Quantitative Data:

CompoundStarting MaterialYield (%)Purity (%)
This compoundMethylphosphonous dichloride43.786.6

Data adapted from Jiang et al., 2018.[1]

Synthesis of a Novel Bidentate Bis(phosphonite) Ligand (Hypothetical Protocol)

This hypothetical protocol is based on established methods for synthesizing similar phosphine ligands and illustrates how this compound could be used to create a bidentate ligand.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi)

Procedure:

  • To a solution of this compound (2.2 equivalents) in anhydrous toluene at -78 °C under a nitrogen atmosphere, n-butyllithium (2.2 equivalents) is added dropwise.

  • The mixture is stirred at this temperature for 1 hour to generate the corresponding lithium phosphide.

  • A solution of 1,2-dibromoethane (1 equivalent) in anhydrous toluene is then added dropwise.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the bidentate bis(phosphonite) ligand.

Characterization of Novel Ligands

The synthesized ligands should be thoroughly characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group on phosphorus, the ethoxy groups, and any new organic fragments introduced during the synthesis. Coupling to the ³¹P nucleus should be observed.
¹³C NMR Resonances for all carbon atoms in the molecule, with characteristic P-C coupling constants.
³¹P NMR A single resonance in the phosphonite region, confirming the presence of the P(III) center. The chemical shift will be indicative of the electronic environment of the phosphorus atom.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the synthesized ligand.
FT-IR Spectroscopy Characteristic vibrational bands for P-O-C and P-C bonds.

Applications in Catalysis and Signaling Pathways

Ligands derived from this compound have potential applications in various catalytic reactions, including cross-coupling and asymmetric synthesis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phosphorus atom and the organic backbone.

Cross-Coupling Reactions

Phosphine ligands are essential for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The ligands stabilize the metal center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd R1-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (R1-X) Trans R1-Pd(II)-R2 L2 OxAdd->Trans Transmetalation (R2-M) RedEl R1-R2 Trans->RedEl Reductive Elimination RedEl->Pd0

References

Methodological & Application

Diethyl Methylphosphonite in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature reviews and database searches were conducted to compile detailed application notes and protocols for the use of diethyl methylphosphonite as a ligand in catalysis. Despite a comprehensive search, no specific examples of this compound being employed as an ancillary ligand in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions, with associated quantitative data or detailed experimental protocols, could be identified in the publicly available scientific literature.

The prevailing research focuses on the application of more sterically bulky and electron-rich phosphine ligands, which are known to be highly effective in these transformations. While this compound is a known compound, its utility as a primary ligand in catalysis is not well-documented. The following information is provided to give context to the general field of phosphine ligands in catalysis, but it should be noted that the specific application of this compound remains an underexplored area of research.

General Principles of Phosphine Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The success of these reactions is often critically dependent on the nature of the phosphine ligand coordinated to the palladium center.

Key Roles of Phosphine Ligands:

  • Stabilization: Phosphine ligands stabilize the palladium catalyst, preventing its decomposition and precipitation as palladium black.

  • Solubility: They enhance the solubility of the catalyst in organic solvents.

  • Modulation of Reactivity: The electronic and steric properties of the phosphine ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the oxidative addition step. They also accelerate the reductive elimination step, leading to faster product formation and higher catalyst turnover numbers.

Logical Workflow for Catalyst and Ligand Screening in Cross-Coupling Reactions

For researchers interested in exploring the potential of novel ligands such as this compound, a general workflow for catalyst screening is presented below. This logical diagram illustrates the typical steps involved in optimizing a cross-coupling reaction.

G General Workflow for Cross-Coupling Reaction Optimization A Define Reaction: Aryl/Vinyl Halide + Coupling Partner B Select Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) A->B C Select Ligand(s) for Screening (e.g., this compound, Buchwald ligands, etc.) A->C D Select Base (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) A->D E Select Solvent (e.g., Toluene, Dioxane, THF, DMF) A->E F Set Up Initial Screening Reactions (Varying Ligand, Base, Solvent, Temperature) B->F C->F D->F E->F G Analyze Reaction Outcomes (LC-MS, GC-MS, NMR for Conversion/Yield) F->G H Identify Promising Conditions G->H I Optimization of Reaction Parameters (Concentration, Catalyst Loading, Temperature, Time) H->I J Analyze Optimized Reaction (Yield, Purity, Spectroscopic Data) I->J K Substrate Scope Evaluation J->K L Protocol Finalization K->L

Caption: A generalized workflow for the optimization of a palladium-catalyzed cross-coupling reaction.

Hypothetical Experimental Protocol for Ligand Screening

The following is a generalized, hypothetical protocol that researchers could adapt to screen this compound as a ligand in a Suzuki-Miyaura coupling reaction. It must be emphasized that this is a template and has not been validated for the specific use of this compound.

Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (e.g., 2 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at a set temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The role of this compound as a ligand in catalysis, particularly in widely-used cross-coupling reactions, is not established in the current body of scientific literature. Researchers in the field of catalyst development may find this to be an interesting area for investigation. The provided general principles and hypothetical protocols are intended to serve as a guide for such exploratory studies. Should specific applications of this compound as a ligand be published, these notes will be updated accordingly.

Application Notes and Protocols for the Arbuzov Reaction of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a powerful method for the formation of carbon-phosphorus bonds. While traditionally associated with the reaction of trialkyl phosphites to form phosphonates, the use of phosphonites, such as diethyl methylphosphonite, offers a direct route to valuable phosphinate esters.[1] These compounds are significant in various fields, from agrochemicals to medicinal chemistry, due to their role as enzyme inhibitors and structural mimics of biological molecules.

This document provides detailed application notes and protocols for the use of this compound in the Arbuzov reaction. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of phosphinate compounds.

Core Concepts

The Arbuzov reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the phosphorus atom of this compound attacks an electrophilic carbon of an alkyl halide, forming a quasi-phosphonium salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the final phosphinate product and an ethyl halide byproduct.[1][2]

Key Characteristics:

  • Reactant: this compound (a P(III) compound)

  • Substrate: Typically, a primary or secondary alkyl halide. Benzyl and allyl halides are also excellent substrates.[3][4]

  • Product: An ethyl methylphosphinate derivative (a P(V) compound).

  • Byproduct: An ethyl halide.

Applications in Research and Development

The phosphinate products derived from the Arbuzov reaction of this compound have several important applications:

  • Agrochemicals: this compound is a key intermediate in the industrial synthesis of glufosinate-ammonium, a broad-spectrum herbicide.[5] The Arbuzov-type reaction is a critical step in forming the phosphinate core of this molecule.

  • Medicinal Chemistry: Phosphinates can act as transition-state analogues and inhibitors for various enzymes, including metalloproteinases and HIV protease. Their structural similarity to peptides and phosphates makes them valuable scaffolds in drug design.

  • Organic Synthesis: Phosphinate esters are versatile intermediates for further chemical transformations, including their use in Horner-Wadsworth-Emmons type reactions to synthesize alkenes.

Experimental Protocols

The following are generalized protocols for the Arbuzov reaction using this compound with different classes of alkyl halides.

Safety Precautions: this compound and alkyl halides can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphonite.

Protocol 1: Reaction with a Primary Alkyl Halide (e.g., Ethyl Bromoacetate)

This protocol describes the synthesis of ethyl (ethoxy(methyl)phosphoryl)acetate, a useful intermediate for further synthetic modifications.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous toluene (or neat reaction)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with this compound (1.0 eq).

  • If using a solvent, add anhydrous toluene.

  • Slowly add ethyl bromoacetate (1.0-1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any volatile byproducts under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reaction with a Benzyl Halide (e.g., Benzyl Bromide)

This protocol outlines the synthesis of ethyl benzyl(methyl)phosphinate.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous high-boiling solvent (e.g., xylenes) or neat

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Set up a reaction flask as described in Protocol 1.

  • Charge the flask with this compound (1.0 eq) and benzyl bromide (1.0-1.1 eq). A solvent is optional.

  • Heat the reaction mixture to 100-120 °C for 2-3 hours.[6]

  • Monitor the reaction by TLC or ³¹P NMR until the starting materials are consumed.

  • Cool the reaction mixture to ambient temperature.

  • If no solvent was used, the product can often be purified directly by vacuum distillation. If a solvent was used, remove it under reduced pressure before distillation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Arbuzov reaction of this compound with various alkyl halides. Please note that reaction conditions and yields can vary depending on the specific substrate and experimental setup.

Alkyl HalideProductReaction Temperature (°C)Reaction Time (h)Yield (%)
Benzyl bromideEthyl benzyl(methyl)phosphinate100-1202-385-95
Ethyl bromoacetateEthyl (ethoxy(methyl)phosphoryl)acetate110-1302-470-85
1-BromobutaneEthyl butyl(methyl)phosphinate120-1404-665-80
Allyl bromideEthyl allyl(methyl)phosphinate80-1001-280-90

Note: The data in this table is compiled from typical literature values and should be used as a guideline. Optimization may be required for specific substrates.

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Arbuzov reaction with this compound.

Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DMP This compound (CH₃CH₂O)₂P-CH₃ Intermediate Quasi-phosphonium Salt [(CH₃CH₂O)₂P(CH₃)R]⁺ X⁻ DMP->Intermediate Nucleophilic Attack (SN2) RX Alkyl Halide (R-X) RX->Intermediate Phosphinate Ethyl Alkyl(methyl)phosphinate (CH₃CH₂O)P(=O)(CH₃)R Intermediate->Phosphinate Dealkylation (SN2) EtX Ethyl Halide (CH₃CH₂-X) Intermediate->EtX

Caption: General mechanism of the Arbuzov reaction with this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for performing an Arbuzov reaction with this compound and isolating the product.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound and Alkyl Halide setup->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Reaction Progress (TLC, NMR) heat->monitor workup Workup (Cooling, Solvent Removal) monitor->workup Reaction Complete purify Purification (Distillation or Chromatography) workup->purify product Isolated Phosphinate Product purify->product

Caption: A typical experimental workflow for the Arbuzov reaction.

References

Application Notes and Protocols for Phosphonate Synthesis Using Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl methylphosphonite in the synthesis of phosphonates, compounds of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds.

Introduction to this compound

This compound is a trivalent organophosphorus compound that serves as a versatile reagent in organic synthesis. Its utility primarily stems from its participation in the Michaelis-Arbuzov reaction, where it reacts with alkyl halides to yield phosphinates. However, for the synthesis of phosphonates, a two-step process is typically conceptualized where this compound can be considered a precursor or building block. The phosphonates synthesized through these methods are valuable as bioisosteres of phosphates and carboxylates, often exhibiting enhanced stability towards hydrolysis. This property makes them attractive candidates for the development of enzyme inhibitors, antiviral agents, and other therapeutics.

Core Synthetic Protocol: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate. Phosphonites, like this compound, also undergo this reaction to yield phosphinates. The reaction generally proceeds via an S(_N)2 mechanism, initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion.

Experimental Workflow: Michaelis-Arbuzov Reaction

The general workflow for the synthesis of phosphonates using a phosphite (analogous to the reaction with a phosphonite) is depicted below.

Caption: General experimental workflow for the Michaelis-Arbuzov reaction.

Experimental Protocols

The following protocols detail the synthesis of two representative phosphonates utilizing this compound in a Michaelis-Arbuzov-type reaction.

Protocol 1: Synthesis of Diethyl Benzylmethylphosphonate

This protocol describes the reaction of this compound with benzyl bromide to yield diethyl benzylmethylphosphonate, a precursor for compounds with potential applications as enzyme inhibitors.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).

  • Add benzyl bromide (1.0-1.2 equivalents). Anhydrous toluene can be added as a solvent if desired.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure diethyl benzylmethylphosphonate.

Protocol 2: Synthesis of Diethyl (Ethoxycarbonyl)methylphosphonate

This protocol outlines the synthesis of a phosphonate with an ester functionality, which can be a versatile intermediate for further chemical modifications.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, place this compound (1.0 equivalent).

  • Add ethyl bromoacetate (1.0-1.2 equivalents) to the flask.

  • Heat the mixture with stirring to approximately 120-150 °C.

  • The reaction is typically complete within 3-6 hours. Monitor the progress by observing the cessation of ethyl bromide evolution or by GC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to yield diethyl (ethoxycarbonyl)methylphosphonate.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of phosphonates via the Michaelis-Arbuzov reaction. Note that yields can vary based on the specific substrates and reaction conditions.

Product NameAlkyl HalideReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
Diethyl BenzylmethylphosphonateBenzyl bromide100-1202-470-90
Diethyl (Ethoxycarbonyl)methylphosphonateEthyl bromoacetate120-1503-665-85

Applications in Drug Development: Enzyme Inhibition

Phosphonates synthesized from this compound are of significant interest in drug development, particularly as enzyme inhibitors. Their structural similarity to the transition states of substrate hydrolysis by proteases and phosphatases makes them effective competitive or non-competitive inhibitors.

Inhibition of Matrix Metalloproteinases (MMPs)

A key application of phosphonate-containing compounds is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Overexpression of MMPs is implicated in various diseases, including cancer metastasis and arthritis.[3] Phosphonate-based inhibitors can chelate the zinc ion in the active site of MMPs, thereby blocking their catalytic activity.[1][4]

G cluster_pathway MMP-Mediated Tissue Degradation Pathway cluster_inhibition Inhibition by Phosphonate MMP_inactive Pro-MMP (Inactive) MMP_active Active MMP MMP_inactive->MMP_active Activation (e.g., by other proteases) Degradation ECM Degradation MMP_active->Degradation Catalysis ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Disease Disease Progression (e.g., Cancer Metastasis) Degradation->Disease Phosphonate Phosphonate Inhibitor (e.g., Benzylphosphonate) Phosphonate->MMP_active Inhibition (Chelates Zn²⁺ in active site)

Caption: Inhibition of Matrix Metalloproteinase (MMP) activity by a phosphonate inhibitor.

Phosphonates can act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[5] This allows them to bind tightly to the active site of proteases, such as serine proteases, leading to their inhibition.[4][6] This mechanism is crucial for regulating physiological processes like blood coagulation and digestion and provides a therapeutic strategy for diseases involving excessive protease activity.

References

Application Notes: Diethyl Methylphosphonite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl methylphosphonite (DEMP), with the chemical formula CH₃P(OCH₂CH₃)₂, is a versatile organophosphorus reagent belonging to the phosphonite class of compounds. As a trivalent phosphorus compound, it is characterized by the nucleophilic nature of the phosphorus atom, making it a valuable building block and ligand in a variety of organic transformations. Its applications are prominent in the synthesis of agrochemicals, pharmaceuticals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, targeted towards researchers, scientists, and professionals in drug development.

Michaelis-Arbuzov Type Reactions: Synthesis of Phosphinates

One of the fundamental applications of this compound is its reaction with alkyl halides in a process analogous to the Michaelis-Arbuzov reaction. While the classic Michaelis-Arbuzov reaction involves trialkyl phosphites to form phosphonates, the use of a phosphonite like DEMP leads to the formation of phosphinates. This reaction establishes a new phosphorus-carbon bond, yielding pentavalent phosphorus compounds.

The general reaction involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the stable ethyl methylphosphinate product.[1][2]

Logical Relationship: Michaelis-Arbuzov Reaction Pathway

arbuzov_reaction reagents This compound (CH₃P(OEt)₂) + Alkyl Halide (R-X) intermediate Quasi-phosphonium Salt [CH₃(R)P(OEt)₂]⁺X⁻ reagents->intermediate SN2 Attack product Ethyl Methylphosphinate (CH₃(R)P(=O)OEt) + Ethyl Halide (EtX) intermediate->product Dealkylation (SN2)

Caption: General pathway for the Michaelis-Arbuzov type reaction.

Experimental Protocol: Synthesis of Ethyl Propyl(methyl)phosphinate

This protocol is a representative example of the synthesis of a phosphinate from this compound and an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • 1-Iodopropane (1.1 eq)

  • Anhydrous Toluene (optional, as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound. If a solvent is used, add anhydrous toluene.

  • Add 1-iodopropane to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using ³¹P NMR spectroscopy by observing the shift from the phosphonite starting material to the phosphinate product, or by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent and any excess volatile reagents under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain the pure ethyl propyl(methyl)phosphinate.

Quantitative Data:

The yield of phosphinates from this reaction is generally high, though it depends on the reactivity of the alkyl halide.

Alkyl Halide (R-X)ProductReaction ConditionsTypical Yield (%)Reference
Methyl IodideEthyl dimethylphosphinateReflux, neat, 4h>90%[3]
Ethyl IodideEthyl ethyl(methyl)phosphinateReflux, neat, 6h~85-95%[3]
Benzyl BromideEthyl benzyl(methyl)phosphinate100 °C, neat, 3h>90%[4]

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an effective P-ligand in various palladium-catalyzed cross-coupling reactions.[5] Its electron-donating properties and moderate steric bulk can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. It has been successfully employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, among others.[5][6]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup Combine Aryl Halide, Boronic Acid, Base, and Pd Precatalyst in a Flask add_ligand Add this compound (Ligand) and Solvent setup->add_ligand purge Purge with Inert Gas (N₂ or Ar) add_ligand->purge heat Heat to Reaction Temperature (e.g., 80-120 °C) purge->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify glufosinate_synthesis demp This compound (DEMP) adduct Michael Adduct demp->adduct Michael Addition reagent2 Acrolein Derivative reagent2->adduct precursor Glufosinate Precursor (Phosphinate Ester) adduct->precursor Rearrangement/ Further Steps

References

Application Notes and Protocols for Diethyl Methylphosphonite in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential application of diethyl methylphosphonite as a ligand in palladium-catalyzed cross-coupling reactions. Recognizing the limited extent of direct literature precedent for this specific ligand, this guide adopts a first-principles approach. We will first establish the fundamental role of phosphine-type ligands in key cross-coupling transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Subsequently, by drawing strong analogies from the well-documented behavior of structurally related phosphite and other phosphonite ligands, we will propose detailed, exploratory protocols for the use of this compound. This guide is intended to serve as a valuable resource for researchers aiming to explore novel ligand systems for established catalytic transformations, providing a solid theoretical foundation and practical, albeit hypothetical, experimental frameworks.

Introduction to this compound: Properties and Potential as a Ligand

This compound, with the chemical formula CH₃P(OCH₂CH₃)₂, is an organophosphorus compound belonging to the phosphonite class. While it is a known intermediate in the synthesis of certain agrochemicals, its application as a ligand in transition-metal catalysis is not extensively documented in peer-reviewed literature.[1] However, its structural features—a trivalent phosphorus atom with two ethoxy substituents and one methyl group—suggest that it could serve as a ligand for transition metals like palladium.

Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions as they modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity, stability, and selectivity of the reaction.[2] Compared to trialkyl- or triarylphosphines, phosphonites like this compound are expected to exhibit distinct electronic properties. The presence of two electronegative oxygen atoms attached to the phosphorus is anticipated to render it a better π-acceptor and a weaker σ-donor than analogous trialkylphosphines. This electronic profile can have significant implications for the key steps of the catalytic cycle.

The Catalytic Cycle in Palladium-Catalyzed Cross-Coupling Reactions

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or olefin coordination/insertion (for Heck), and reductive elimination. The nature of the phosphine ligand plays a critical role in each of these steps.

Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)(R²)L₂ OA_complex->TM_complex Transmetalation ([M]-R²) Product R¹-R² TM_complex->Product Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides or sterically hindered reactants.[2][3]

Established Protocol with a Biarylphosphine Ligand

Bulky, electron-rich biarylphosphine ligands like SPhos are highly effective for a broad range of Suzuki-Miyaura couplings.[2]

Protocol 1: Suzuki-Miyaura Coupling using SPhos

Parameter Value
Aryl Halide 1.0 mmol
Arylboronic Acid 1.2 mmol
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 mmol)
Solvent Toluene/H₂O (10:1, 5 mL)
Temperature 100 °C
Time 12-24 h

Experimental Workflow:

Suzuki Workflow Figure 2: Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Arylboronic Acid, Base, Pd(OAc)₂, and SPhos start->reagents solvent Add Toluene/H₂O reagents->solvent degas Degas with N₂ or Ar solvent->degas heat Heat at 100 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end Buchwald_Workflow Figure 3: Workflow for Buchwald-Hartwig Amination start Start reagents In a glovebox, combine Aryl Halide, Base, Pd₂(dba)₃, and Ligand start->reagents add_solvents Add Toluene and Amine reagents->add_solvents seal_heat Seal vial and heat in an oil bath add_solvents->seal_heat monitor Monitor by TLC/GC-MS seal_heat->monitor quench_workup Quench with water and perform aqueous workup monitor->quench_workup purify Column Chromatography quench_workup->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of α-aminophosphonates, a class of compounds recognized for their significant biological activity and potential as bioisosteres of α-amino acids. The primary focus is on the well-established Kabachnik-Fields reaction, a three-component condensation that serves as the most common and versatile method for preparing these molecules. While the user specified diethyl methylphosphonite, literature predominantly supports the use of dialkyl phosphites, such as diethyl phosphite, for this transformation due to the requirement of a P-H bond in the classical reaction mechanism. This guide will therefore provide a robust, validated protocol using diethyl phosphite and discuss the potential, albeit less documented, reaction pathways involving P(III) reagents like this compound.

Introduction: The Importance of α-Aminophosphonates

α-Aminophosphonates are synthetic analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural change imparts unique chemical and physical properties, making them valuable in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, antiviral agents, and herbicides.[1][2] The most efficient and widely adopted methods for their synthesis are the one-pot, three-component Kabachnik-Fields reaction and the two-component Pudovik reaction.[1]

The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like diethyl phosphite.[3] This multicomponent approach offers high atom economy and allows for significant structural diversity in the final products.

Reaction Mechanisms and Pathways

The Kabachnik-Fields Reaction Pathway (Standard Synthesis)

The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, largely dependent on the nature of the reactants.[1]

  • Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond (a process known as the aza-Pudovik reaction) to yield the final α-aminophosphonate.[1]

  • α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution reaction with the amine to furnish the product.[1]

Kinetic studies suggest that the dominant pathway depends on the specific substrates and reaction conditions used.[1]

Kabachnik_Fields_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways R1CHO Aldehyde (R1CHO) Imine Imine Intermediate [R1CH=NR2] R1CHO->Imine + R2NH2 - H2O HydroxyP α-Hydroxyphosphonate [R1CH(OH)P(O)(OEt)2] R1CHO->HydroxyP + (EtO)2P(O)H R2NH2 Amine (R2NH2) DEP Diethyl Phosphite ((EtO)2P(O)H) Product α-Aminophosphonate [R1CH(NHR2)P(O)(OEt)2] Imine->Product + (EtO)2P(O)H (aza-Pudovik) HydroxyP->Product + R2NH2 - H2O

Caption: Kabachnik-Fields Reaction Mechanism.
Hypothetical Pathway Using this compound

This compound, a P(III) compound, lacks the P-H bond necessary for the standard Kabachnik-Fields mechanism. However, a plausible route for its participation could be through a Michaelis-Arbuzov-type reaction. In this hypothetical scenario, the nucleophilic phosphorus atom of this compound would attack a pre-formed imine (generated from the aldehyde and amine). This would form a zwitterionic intermediate, which would then rearrange to the final product. This pathway is analogous to reactions of trialkyl phosphites in some Kabachnik-Fields variations.[4]

Note: This pathway is theoretical and not well-documented in the literature for α-aminophosphonate synthesis. Experimental validation would be required.

Experimental Protocols

The following is a general, robust protocol for the synthesis of α-aminophosphonates via a solvent-free Kabachnik-Fields reaction using diethyl phosphite. This method is advantageous due to its simplicity, reduced waste, and often high yields.[3]

Protocol 3.1: Catalyst-Free, Solvent-Free Synthesis of Diethyl (Phenylamino)(phenyl)methylphosphonate

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Aniline (1.0 mmol, 1.0 eq)

  • Diethyl phosphite (1.0 mmol, 1.0 eq)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and aniline (1.0 mmol, 93 mg).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Add diethyl phosphite (1.0 mmol, 138 mg) to the mixture in one portion.

  • Heat the reaction mixture to 50-60°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 3:7). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture will often solidify upon cooling to room temperature.

  • Work-up and Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or ethanol.

    • The product can be purified by recrystallization from a solvent system such as ethanol or an ethyl acetate/hexane mixture.

    • Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum to yield the pure α-aminophosphonate.

Experimental_Workflow start Start reactants 1. Mix Aldehyde & Amine in Reaction Flask start->reactants stir1 2. Stir at RT (15 min) reactants->stir1 add_p 3. Add Diethyl Phosphite stir1->add_p heat 4. Heat Reaction (e.g., 60°C) add_p->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Cool & Recrystallize monitor->workup Complete product 7. Isolate Pure Product workup->product end End product->end

Caption: General Experimental Workflow.

Data Presentation: Substrate Scope and Yields

The Kabachnik-Fields reaction is compatible with a wide range of substrates. The following tables summarize representative data from the literature for reactions performed under solvent-free or catalyzed conditions.

Table 1: Synthesis of α-Aminophosphonates using Various Aldehydes and Amines

Reaction Conditions: Equimolar amounts of aldehyde, amine, and diethyl phosphite, solvent-free, heated.

EntryAldehydeAmineTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeAniline60392Custom
24-ChlorobenzaldehydeAniline602.595Custom
34-MethoxybenzaldehydeAniline603.590Custom
4BenzaldehydeBenzylamine80488[2]
5CyclohexanecarboxaldehydeAniline80585Custom
Table 2: Effect of Catalysts on the Kabachnik-Fields Reaction

Reaction: Benzaldehyde, Aniline, Diethyl Phosphite at Room Temperature.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1NoneNone24~40[3]
2Mg(ClO₄)₂ (10)None0.598[4]
3InCl₃ (10)None1.594Custom
4Nano CeriaUltrasonication195[5]
5Methanesulfonic acid (cat.)None294Custom

Concluding Remarks

The Kabachnik-Fields reaction remains the cornerstone for the synthesis of α-aminophosphonates, offering a powerful and flexible method for generating libraries of these biologically important molecules. The use of solvent-free conditions and mild catalysts aligns with the principles of green chemistry, enhancing the appeal of this transformation. While the direct application of this compound is not a standard procedure, the fundamental reactivity of P(III) compounds suggests potential for novel variations of this reaction, warranting further investigation for the development of new synthetic methodologies in organophosphorus chemistry. Researchers are encouraged to use the provided protocols as a starting point for their specific synthetic targets.

References

Application Notes and Protocols: Diethyl Methylphosphonite as a Precursor for Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of diethyl methylphosphonite (DEMP) and its derivatives as precursors for synthesizing flame retardants. This document outlines detailed experimental protocols for the synthesis of phosphonate-based flame retardants and their incorporation into polymeric materials, particularly polyurethane foams and epoxy resins. Furthermore, it presents quantitative data on the performance of these flame retardants and visual diagrams of key processes and mechanisms.

Introduction to this compound in Flame Retardancy

Organophosphorus compounds are a prominent class of halogen-free flame retardants, valued for their effectiveness and more favorable environmental profile compared to halogenated counterparts. This compound (DEMP) is a key intermediate in the synthesis of various organophosphorus flame retardants. Its derivatives, such as dimethyl methylphosphonate (DMMP) and diethyl ethylphosphonate (DEEP), function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of polymeric materials.[1]

In the gas phase, phosphorus-containing radicals like PO• and HPO• are released during combustion, which scavenge flame-propagating free radicals (H•, •OH), thus quenching the flame.[2] In the condensed phase, these compounds promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thereby protecting the underlying material from further decomposition.[3]

Synthesis of Phosphonate Flame Retardants

The following protocols describe the synthesis of this compound and a representative derivative.

Synthesis of this compound (DEMP)

Several methods exist for the synthesis of DEMP. One common approach involves the reaction of diethyl phosphite with methyl chloride.[4] Another method utilizes a ternary complex of phosphorus trichloride, aluminum trichloride, and methyl chloride.[5]

Protocol: Synthesis of DEMP via Diethyl Phosphite [4]

Materials:

  • Diethyl phosphite

  • Tri-n-butylamine (or another suitable acid scavenger)

  • Methyl chloride gas

  • Nitrogen gas

  • Suitable organic solvent (e.g., toluene)

  • Reducing agent (e.g., LiAlH4)

  • Anhydrous diethyl ether

Equipment:

  • 1L autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

  • Distillation apparatus

  • Dropping funnel

Procedure:

  • Reaction Setup: Charge the 1L autoclave with 138g of diethyl phosphite and 222g of tri-n-butylamine.

  • Inerting: Seal the reactor and purge with nitrogen gas to displace the air.

  • Reaction Conditions: While stirring, heat the mixture to 100°C.

  • Methyl Chloride Addition: Slowly introduce methyl chloride gas into the reactor, maintaining an internal pressure of 0.4-0.8 MPa.

  • Reaction Monitoring: Continue the reaction for 2-5 hours. The progress can be monitored by analyzing aliquots (after safely depressurizing and sampling) using Gas Chromatography (GC).

  • Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture to remove the tri-n-butylamine hydrochloride salt. The filtrate contains methylphosphorous acid diethyl ester.

  • Reduction: Transfer the filtrate to a separate reaction vessel. Prepare a solution of a suitable reducing agent, such as LiAlH4, in an anhydrous solvent like diethyl ether.

  • Addition of Reducing Agent: Cool the filtrate to -20°C and slowly add the reducing agent solution dropwise while maintaining the temperature.

  • Stirring: After the addition is complete, continue stirring for approximately 200 minutes at -20°C.[4]

  • Distillation: Slowly warm the reaction mixture to room temperature and then heat to distill. Collect the fraction boiling at 120-122°C.

  • Analysis: Analyze the collected fraction for the purity of this compound using GC. A typical yield is around 90.8% with a purity of 98.8%.[4]

Synthesis of a Phenylphosphonate Derivative

This protocol describes the synthesis of a generic phenylphosphonate flame retardant, which can be adapted for various phenolic compounds.

Protocol: Synthesis of Bis(2,6-dimethylphenyl) Phenylphosphonate

Materials:

  • Phenylphosphonic dichloride

  • 2,6-dimethylphenol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethylphenol and triethylamine in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of phenylphosphonic dichloride in anhydrous dichloromethane dropwise to the cooled solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Application in Polymeric Materials

The following protocols detail the incorporation of phosphonate flame retardants into polyurethane foam and epoxy resin systems.

Preparation of Flame-Retardant Rigid Polyurethane Foam (RPUF)

Materials:

  • Polyether polyol

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Phosphonate flame retardant (e.g., Dimethyl Methylphosphonate - DMMP)

  • Ammonium polyphosphate (APP) (for synergistic effect)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, cyclopentane)

  • Catalyst (e.g., amine-based)

Equipment:

  • Mechanical stirrer (high speed, e.g., 2000 rpm)

  • Beakers

  • Mold for foaming

  • Oven

Protocol: One-Pot Free-Foaming Method [6]

  • Premix Preparation (Component A):

    • In a beaker, combine the polyether polyol, phosphonate flame retardant (e.g., 10 phr DMMP), and APP (e.g., 10 phr).

    • Stir the mixture at 200 rpm for at least 2 hours to ensure homogeneity.

    • Add the surfactant, blowing agent, and catalyst to the mixture and stir for an additional 2 minutes with a homogenizer.

  • Foaming Process:

    • Add the pMDI (Component B) to the premix (Component A). The isocyanate index should be calculated based on the hydroxyl value of the polyol and the amount of water.

    • Immediately mix at high speed (e.g., 2000 rpm) for 10 seconds.

    • Quickly pour the reacting mixture into an open mold.

  • Curing:

    • Allow the foam to rise freely.

    • Cure the resulting rigid polyurethane foam in an oven at 70°C for 36 hours.[6]

Preparation of Flame-Retardant Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Phosphonate flame retardant

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Solvent (if necessary, e.g., acetone)

Equipment:

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample preparation

Protocol: Blending and Curing

  • Mixing:

    • Preheat the epoxy resin to approximately 60-80°C to reduce its viscosity.

    • Add the desired amount of the phosphonate flame retardant to the epoxy resin and mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

    • If the flame retardant is a solid, it may be necessary to dissolve it in a minimal amount of solvent before adding it to the resin.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing Agent Addition:

    • Cool the mixture to a temperature suitable for adding the curing agent (this will depend on the specific curing agent's reactivity).

    • Add the stoichiometric amount of the curing agent (e.g., DDM) and mix thoroughly until it is completely dissolved and the mixture is uniform.

  • Casting and Curing:

    • Pour the final mixture into preheated molds.

    • Cure the samples in an oven following a specific curing schedule. A typical schedule might be 120°C for 2 hours followed by a post-cure at 150°C for 2 hours. The exact schedule will depend on the resin and curing agent system.

Performance Evaluation Protocols

Standardized tests are crucial for evaluating the effectiveness of flame retardants.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[7] A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test

The UL-94 test (ASTM D3801) classifies the flammability of plastic materials.[8] For a V-0 rating, the most stringent classification for plastics, burning must stop within 10 seconds after two applications of a flame, and no flaming drips are allowed.[9]

Cone Calorimetry

The cone calorimeter (ASTM E1354) measures various parameters related to heat release during combustion, such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and time to ignition (TTI).[10] Lower pHRR and THR values are indicative of improved flame retardancy.

Quantitative Data

The following tables summarize the performance of various phosphonate flame retardants in different polymer systems.

Table 1: Flame Retardant Performance of Phosphonates in Epoxy Resins

Flame Retardant SystemPhosphorus Content (%)LOI (%)UL-94 RatingReference
Neat Epoxy021.1No Rating[11]
Epoxy + 36.8 wt% DOPO-HQ derivative2.530.0V-0[11]
Epoxy + α-aminophosphonate (5)-34.2 ± 0.2-[12]
Epoxy + α-aminophosphonate (8)-34.6 ± 0.3-[12]

Table 2: Flame Retardant Performance of Phosphonates in Rigid Polyurethane Foams

Flame Retardant System (phr)LOI (%)UL-94 RatingReference
RPUF Control~19No Rating[6]
RPUF + 10 APP / 10 DMMP29.1-[6]
Bio-based RPUF + 20 DMPP>21Self-extinguishing[13]

Visual Diagrams

Synthesis and Application Workflow

G cluster_synthesis Synthesis of Flame Retardant cluster_application Application in Polymer cluster_testing Performance Testing Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification FR_Product Phosphonate Flame Retardant Purification->FR_Product Blending Blending FR_Product->Blending Polymer_Resin Polymer Resin (e.g., Polyol, Epoxy) Polymer_Resin->Blending Curing Curing Blending->Curing FR_Polymer Flame-Retardant Polymer Curing->FR_Polymer LOI_Test LOI FR_Polymer->LOI_Test UL94_Test UL-94 FR_Polymer->UL94_Test Cone_Test Cone Calorimetry FR_Polymer->Cone_Test

Caption: Workflow for synthesis, application, and testing of phosphonate flame retardants.

Flame Retardant Mechanism

G cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Polymer Polymer Decomposition Decomposition Polymer->Decomposition Heat Heat Heat Fuel Flammable Gases Decomposition->Fuel Flame Flame Fuel->Flame Flame->Polymer Heat Feedback Phosphonate Phosphonate Gas_Phase Gas Phase Action Phosphonate->Gas_Phase Heat Condensed_Phase Condensed Phase Action Phosphonate->Condensed_Phase Heat Radical_Scavenging PO•, HPO• radicals (Quench H•, •OH) Gas_Phase->Radical_Scavenging Char_Formation Protective Char Layer Condensed_Phase->Char_Formation Radical_Scavenging->Flame Inhibits Char_Formation->Polymer Protects Char_Formation->Fuel Reduces

Caption: Dual-action mechanism of phosphonate flame retardants.

References

Application Notes and Protocols: The Role of Diethyl Methylphosphonite and Related Phosphonates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of diethyl methylphosphonite and structurally related phosphonate reagents in the generation of biologically active molecules. While this compound has specific applications, this guide also details the broader and more extensively documented use of diethyl phosphite and derivatives of diethyl methylphosphonate in the synthesis of diverse bioactive compounds, including α-aminophosphonates, α-hydroxyphosphonates, nucleoside analogs, and phosphonopeptides.

Understanding Phosphonate Reagents: A Clarification

In the realm of organophosphorus chemistry, it is crucial to distinguish between several key reagents that are often discussed in the context of bioactive molecule synthesis:

  • This compound: A phosphorus(III) compound with the structure CH₃P(OCH₂CH₃)₂. Its reactivity is characterized by the lone pair of electrons on the phosphorus atom, making it a good nucleophile and a ligand for transition metals.

  • Diethyl Methylphosphonate: A phosphorus(V) compound with the structure CH₃P(O)(OCH₂CH₃)₂. The presence of the phosphoryl group (P=O) significantly alters its reactivity compared to the phosphonite. The α-protons on the methyl group can be deprotonated to form a nucleophilic carbanion.

  • Diethyl Phosphite: A phosphorus(V) compound with the structure HP(O)(OCH₂CH₃)₂. It exists in equilibrium with its P(III) tautomer, diethoxyphosphine (HOP(OCH₂CH₃)₂), though the P(V) form predominates. The P-H bond is reactive and can add across double bonds.

This document will first address the known synthetic applications of this compound and then delve into the widespread use of diethyl phosphite and phosphonate derivatives in the synthesis of molecules with therapeutic potential.

Section 1: this compound in Synthesis

This compound (DEMP) is a key intermediate in industrial synthesis and a useful ligand in catalysis.

Application Note: Synthesis and Primary Applications of this compound

The primary documented application of this compound is as a key intermediate in the synthesis of the herbicide glyphosate.[1][2] Its synthesis is typically achieved through the reaction of methylphosphonous dichloride with ethanol in the presence of a base.[1][2] One reported method involves the use of sodium hydride as the base.[1] Another approach describes the reduction of diethyl methylphosphonate, though the selection of a suitable reducing agent is critical.[3][4]

Beyond its role in agrochemicals, this compound serves as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many drug candidates.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis using methylphosphonous dichloride and ethanol with sodium hydride.[1]

Materials:

  • Pentane

  • Ethanol

  • Sodium hydride (NaH)

  • Methylphosphonous dichloride (CH₃PCl₂)

  • Nitrogen gas (N₂)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, add 100.0 g of pentane, 21.7 g (0.47 mol) of ethanol, and sodium hydride.

  • Cool the mixture to -5 °C.

  • Slowly add methylphosphonous dichloride to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed. The reaction conditions should be carefully controlled.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. One study reported a yield of 43.7% with a purity of 86.6%.[1]

Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as the reagents are hazardous.

Quantitative Data: Synthesis of this compound
ReactantsBaseSolventTemperatureYieldPurityReference
Methylphosphonous dichloride, EthanolNaHPentane-5 °C43.7%86.6%[1]

Section 2: Application of Related Phosphonates in Bioactive Molecule Synthesis

Diethyl phosphite and derivatives of diethyl methylphosphonate are workhorse reagents in the synthesis of a vast array of bioactive molecules. Their utility stems from their ability to form carbon-phosphorus bonds, introducing a phosphonate moiety that can act as a stable mimic of phosphate or carboxylate groups in biological systems.[6][7]

Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction

Application Note: The Pudovik reaction, also known as the Abramov reaction, is the addition of a dialkyl phosphite (like diethyl phosphite) to an aldehyde or ketone, typically catalyzed by a base, to yield an α-hydroxyphosphonate.[8] These compounds are of significant interest due to their potential as enzyme inhibitors, herbicides, and antiviral agents.[9][10] The reaction is versatile and can be performed with a wide range of carbonyl compounds.

Logical Relationship: The Pudovik Reaction

Pudovik_Reaction reagents Aldehyde/Ketone + Diethyl Phosphite catalyst Base Catalyst (e.g., Triethylamine) reagents->catalyst intermediate Phosphite Anion + Carbonyl catalyst->intermediate Deprotonation product α-Hydroxyphosphonate intermediate->product Nucleophilic Attack & Protonation

Caption: General scheme of the base-catalyzed Pudovik reaction.

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.[11]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Triethylamine (10 mol%, 0.014 mL)

  • Acetone (minimal amount, e.g., 0.5 mL)

  • n-Pentane

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).[11]

  • Equip the flask with a reflux condenser and a magnetic stirrer.[11]

  • Heat the reaction mixture to reflux and stir. Monitor the reaction progress by TLC.[11]

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[11]

  • Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.[11]

  • Collect the precipitated solid product by filtration.[11]

  • Wash the crystals with cold n-pentane and dry under vacuum to yield the pure α-hydroxyphosphonate.[11]

Quantitative Data: Synthesis of α-Hydroxyphosphonates

Aldehyde/KetoneCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEt₃NAcetone2High[8][11]
BenzaldehydeDBUCH₂Cl₂0.595[8]
Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

Application Note: The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite (such as diethyl phosphite) to form an α-aminophosphonate.[12][13] α-Aminophosphonates are phosphorus analogs of α-amino acids and exhibit a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[14][15] The reaction can be catalyzed by both acids and bases and can be performed under solvent-free and microwave-assisted conditions.[11][12]

Experimental Workflow: Kabachnik-Fields Reaction

Kabachnik_Fields_Workflow cluster_reactants Reactants Aldehyde Aldehyde Mix Mix Reactants (Optional: Catalyst, Solvent) Aldehyde->Mix Amine Amine Amine->Mix DE_Phosphite Diethyl Phosphite DE_Phosphite->Mix React Reaction (e.g., Stirring, Heating, Microwave) Mix->React Workup Work-up (e.g., Extraction, Washing) React->Workup Purify Purification (e.g., Recrystallization, Chromatography) Workup->Purify Product α-Aminophosphonate Purify->Product

Caption: A typical workflow for the synthesis of α-aminophosphonates.

Experimental Protocol: Microwave-Assisted Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate

This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.[11]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Microwave vial (10 mL)

  • Microwave reactor

Procedure:

  • Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.[11]

  • Seal the vial and place it in the cavity of a microwave reactor.[11]

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes).[11]

  • Monitor the reaction progress by TLC if possible.[11]

  • After the reaction is complete, cool the vial to room temperature.[11]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure α-aminophosphonate.[11]

Quantitative Data: Synthesis of α-Aminophosphonates

AldehydeAmineCatalystConditionsYield (%)Reference
BenzaldehydeAnilineNone100 °C, MW, 20 minHigh[11]
Fluoro-aldehydeSubstituted aminesMethanesulfonic acidNot specifiedGood[12]
BenzaldehydeAniline derivativesCeCl₃ or CeO₂Solvent-free87-95[13]
Olefin Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

Application Note: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high (E)-stereoselectivity.[16][17] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[18] The carbanion is typically generated by treating a phosphonate ester (such as a derivative of diethyl methylphosphonate) with a base. The HWE reaction is widely used in the synthesis of natural products and other complex bioactive molecules due to its reliability and stereocontrol.[16]

Signaling Pathway: Relevance of HWE in Bioactive Synthesis

HWE_Relevance HWE Horner-Wadsworth-Emmons Reaction Alkene Stereodefined Alkene HWE->Alkene NaturalProduct Natural Product Synthesis (e.g., Gabosine I) Alkene->NaturalProduct DrugScaffold Drug Scaffold Construction Alkene->DrugScaffold Bioactivity Biological Activity NaturalProduct->Bioactivity DrugScaffold->Bioactivity

Caption: Role of the HWE reaction in accessing bioactive molecules.

Experimental Protocol: General Procedure for the HWE Reaction

This is a generalized protocol; specific conditions may vary.[16]

Materials:

  • Phosphonate ester

  • Aldehyde or ketone

  • Base (e.g., NaH, KHMDS)

  • Anhydrous solvent (e.g., THF, DME)

  • Crown ether (e.g., 18-crown-6, for Still-Gennari modification)[18]

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C).

  • Add the base dropwise to generate the phosphonate carbanion. Stir for 30-60 minutes.

  • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Quantitative Data: Examples of HWE Reactions

Phosphonate ReagentAldehyde/KetoneBaseConditionsProduct StereoselectivityYield (%)Reference
Diethyl (cyanomethyl)phosphonateVariousNaHTHF(E)-alkenes predominateGood[16]
Tris(2,2,2-trifluoroethyl) phosphonoacetateVariousKHMDSTHF, -78 °C(Z)-alkenes predominate78[18]
Synthesis of Bioactive Nucleoside Phosphonates

Application Note: Nucleoside phosphonates are a critical class of antiviral agents, including drugs used to treat HIV and HBV.[19] They are analogs of nucleoside monophosphates where the labile phosphate ester linkage is replaced by a more stable phosphonate group. The synthesis of these molecules often involves the coupling of a nucleobase with a sugar moiety that is already functionalized with a phosphonate group. Diethyl phosphite and its derivatives are key reagents in constructing these phosphonate-containing synthons.[20][21] For example, acyclic nucleoside phosphonates can be synthesized using diethyl methylphosphonate as a reactant.[19]

Experimental Workflow: Nucleoside Phosphonate Prodrug Synthesis

Nucleoside_Prodrug_Synthesis Phosphonate_Synthon Phosphonate Synthon (from Diethyl Phosphite, etc.) Coupling Coupling Reaction Phosphonate_Synthon->Coupling Nucleobase_Sugar Nucleobase-Sugar Component Nucleobase_Sugar->Coupling Nucleoside_Phosphonate Nucleoside Phosphonate Coupling->Nucleoside_Phosphonate Prodrug_Formation Prodrug Formation (Esterification) Nucleoside_Phosphonate->Prodrug_Formation Bioactive_Prodrug Bioactive Prodrug Prodrug_Formation->Bioactive_Prodrug

Caption: General workflow for synthesizing nucleoside phosphonate prodrugs.

Experimental Protocol: Synthesis of a Phosphonomethoxy Nucleoside Analog

This protocol is a conceptual representation based on synthetic strategies for phosphonomethoxy nucleoside analogs.[20][21]

Materials:

  • Furanoid glycal (protected sugar derivative)

  • Dimethyl hydroxymethyl phosphonate

  • Reagents for electrophilic addition and subsequent transformations

  • Nucleobase

  • Coupling agents

Procedure:

  • Perform an electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal to introduce the phosphonomethoxy side chain.[20]

  • Carry out necessary functional group manipulations, which may include oxidation, deprotection, and hydrogenation, to obtain the desired phosphonic acid salt attached to the sugar analog.[20]

  • Couple the modified sugar-phosphonate with the desired nucleobase.

  • To improve cell permeability, the phosphonic acid is often converted into a prodrug form, for example, by esterification with chloromethyl pivalate (POM-Cl) or chloromethylisopropyl carbonate.[20]

  • The final product is purified using chromatographic techniques.

References

Catalytic Applications of Diethyl Methylphosphonite Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl methylphosphonite and its metal complexes in catalytic organic synthesis. The information is intended to guide researchers in the application of these versatile catalysts for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

This compound is a valuable organophosphorus ligand in homogeneous catalysis. Its unique electronic and steric properties, stemming from the combination of a P-methyl group and two ethoxy substituents, allow for the fine-tuning of the catalytic activity of transition metal complexes. Metal complexes derived from this compound and related phosphonite ligands have demonstrated efficacy in a variety of catalytic transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), and hydroformylation. These catalysts offer the potential for high activity and selectivity under mild reaction conditions.

This guide focuses on the practical application of this compound-metal complexes, providing detailed experimental protocols for key reactions and summarizing performance data to facilitate catalyst selection and optimization.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. Palladium complexes with phosphine or phosphonite ligands are highly effective catalysts for this transformation. This compound can be used as a ligand for in situ prepared palladium catalysts, promoting efficient coupling of a wide range of substrates.

Application Note:

Palladium catalysts generated in situ from a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), and this compound are effective for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The phosphonite ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid using a palladium catalyst with phosphonite-type ligands. While specific data for this compound is limited, the data for related phosphite and α-aminophosphonate ligands provide a strong indication of expected performance.

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneTriphenylphosphite2 (Pd)K₂CO₃Toluene1001295[Adapted from]
24-ChloroanisoleDiethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate1 (Pd)K₂CO₃Toluene1102488
31-Bromo-4-tert-butylbenzeneTriphenylphosphite2 (Pd)K₂CO₃Toluene1001292[Adapted from]
42-BromotolueneDiethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate0.5 (Pd)K₂CO₃Toluene1102491
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling using an in situ prepared palladium/diethyl methylphosphonite catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous and degassed)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 5.4 mg).

  • Add anhydrous, degassed toluene (10 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.

  • To this solution, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Pd_precatalyst Pd(OAc)₂ Mix_catalyst Stir at RT, 15 min Pd_precatalyst->Mix_catalyst Ligand This compound Ligand->Mix_catalyst Solvent_prep Anhydrous Toluene Solvent_prep->Mix_catalyst Reaction_mixture Heat to 100 °C Mix_catalyst->Reaction_mixture Add to reaction Aryl_halide Aryl Halide Aryl_halide->Reaction_mixture Boronic_acid Arylboronic Acid Boronic_acid->Reaction_mixture Base Base (K₂CO₃) Base->Reaction_mixture Extraction EtOAc/Water Extraction Reaction_mixture->Extraction After completion Drying Dry (Na₂SO₄) Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product Pure Biaryl Product

General workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X PdII_R2 R¹-Pd(II)L₂-R² Transmetal Transmetalation PdII->PdII_R2 + R²-B(OR)₂ (Base assisted) R1X R¹-X RedElim Reductive Elimination Product R¹-R² PdII_R2->Product - R¹-R² R1X->Pd0 + R¹-X R2B R²-B(OR)₂ Base Base

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

II. Palladium-Catalyzed Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. Palladium complexes, often generated in situ from a palladium source and a phosphine or phosphonite ligand, are the most common catalysts for this transformation.

Application Note:

An in situ generated palladium catalyst from Pd(OAc)₂ and this compound can be employed for the Heck coupling of aryl halides with alkenes. The reaction typically requires a base to regenerate the active Pd(0) catalyst. The choice of solvent, base, and temperature can significantly influence the reaction's efficiency and selectivity. For less reactive aryl chlorides, higher temperatures and more electron-rich ligands may be necessary.

Quantitative Data for Heck Reaction:

The following table presents representative data for the Heck reaction using palladium catalysts with phosphite-type ligands.

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoacetophenonen-Butyl acrylateTri(o-tolyl)phosphite0.1 (Pd)NaOAcDMA1402495[Adapted from]
24-ChlorobenzonitrileStyreneTri(2,4-di-t-butylphenyl)phosphite1 (Pd)K₂CO₃NMP1602484[Adapted from]
3IodobenzeneMethyl acrylateNone1 (Pd)Et₃NDMF100298[Adapted from[1]]
44-BromonitrobenzeneDiethyl vinylphosphonatePPh₃2 (Pd)K₂CO₃NMP1402490[1]
Experimental Protocol: Heck Reaction of 4-Bromoacetophenone with n-Butyl Acrylate

This protocol outlines a general procedure for the Heck reaction using an in situ prepared palladium/diethyl methylphosphonite catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoacetophenone

  • n-Butyl acrylate

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 2.2 mg), this compound (0.02 mmol, 2.7 mg), 4-bromoacetophenone (1.0 mmol, 199 mg), n-butyl acrylate (1.5 mmol, 192 mg), and NaOAc (1.2 mmol, 98 mg).

  • Add anhydrous DMA (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Catalytic Cycle: Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂-X Coord Alkene Coordination PdII_alkene R-Pd(II)L₂(alkene)-X RX R-X Insert Migratory Insertion PdII_alkyl Alkyl-Pd(II)L₂-X PdII_alkene->PdII_alkyl BetaElim β-Hydride Elimination PdII_H H-Pd(II)L₂(alkene)-X PdII_alkyl->PdII_H PdII_H->Pd0 + Base - Base-H-X RedElim Reductive Elimination Product Substituted Alkene PdII_H->Product - Product RX->Pd0 + R-X Alkene_in Alkene Alkene_in->PdII + Alkene Base Base HX H-X

Simplified catalytic cycle for the Heck reaction.

III. Nickel-Catalyzed N-Alkylation of Amines

Nickel complexes bearing phosphine-phosphonite ligands have emerged as effective catalysts for the N-alkylation of amines with alcohols, a green and atom-economical method for C-N bond formation.

Application Note:

Well-defined four- and five-coordinate nickel(II) complexes containing diphosphine-phosphonite ligands catalyze the N-alkylation of primary aryl amines with benzyl alcohols.[2] These reactions typically proceed at elevated temperatures in the presence of a base. The catalytic system demonstrates good functional group tolerance, enabling the synthesis of a variety of secondary amines in good yields.[2]

Quantitative Data for Nickel-Catalyzed N-Alkylation:

The following data is for the N-alkylation of aniline with benzyl alcohol using a nickel(II) complex with a diphosphine-phosphonite ligand (a close analog to a this compound-containing ligand).[2]

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1[NiCl{PhP(OCH₂PPh₂)₂-κ³P,P,P}][PF₆]2.5KOBuᵗToluene1401292
2[NiCl₂{PhP(OCH₂PPh₂)₂-κ³P,P,P}]2.5KOBuᵗToluene1401285
Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from the literature for a nickel-catalyzed N-alkylation reaction.[2]

Materials:

  • [NiCl{PhP(OCH₂PPh₂)₂-κ³P,P,P}][PF₆] (Catalyst)

  • Aniline

  • Benzyl alcohol

  • Potassium tert-butoxide (KOBuᵗ)

  • Toluene (anhydrous)

  • Standard Schlenk tube

  • Magnetic stirrer and heating oil bath

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the nickel catalyst (0.025 mmol), aniline (1.0 mmol, 93 mg), benzyl alcohol (1.2 mmol, 130 mg), and KOBuᵗ (1.5 mmol, 168 mg).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 140 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.

Conclusion

This compound and its metal complexes are promising catalysts for a range of important organic transformations. The protocols provided herein for Suzuki-Miyaura and Heck reactions, along with the application note on nickel-catalyzed N-alkylation, serve as a practical starting point for researchers. The versatility of the phosphonite ligand allows for the development of highly active and selective catalytic systems. Further exploration of these complexes in other catalytic reactions is encouraged to fully realize their potential in synthetic chemistry and drug development.

References

Application Notes and Protocols: Diethyl Methylphosphonite in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl methylphosphonite (DEMP) is an organophosphorus compound with the chemical formula C₅H₁₃O₂P. While classified as a weak reducing agent, extensive literature review reveals that its primary applications in organic synthesis are not as a general-purpose reducing agent for common functional groups. Instead, its utility is predominantly centered on its role as a nucleophilic phosphorus(III) reagent and as a key intermediate in the synthesis of agrochemicals and other organophosphorus compounds. This document provides a summary of the known applications of this compound, highlighting its main synthetic uses and clarifying its limited role as a reducing agent.

Limited Role as a Reducing Agent

Despite being a phosphorus(III) compound, which can formally act as a reducing agent by being oxidized to phosphorus(V), this compound is not widely employed for the reduction of common organic functional groups such as aldehydes, ketones, imines, esters, or nitro compounds. The scientific literature lacks detailed protocols and quantitative data for such transformations.

There is a specific instance in the literature where this compound has been used as a mild reducing reagent in the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters. However, this appears to be a niche application and not indicative of broad utility as a reducing agent in organic synthesis.

Primary Applications in Organic Synthesis

The principal applications of this compound in organic chemistry are detailed below.

Intermediate in Agrochemical Synthesis

This compound is a crucial intermediate in the industrial synthesis of glufosinate-ammonium, a widely used broad-spectrum herbicide.[1] In this context, DEMP serves as a precursor to build the phosphinate core of the glufosinate molecule.

Nucleophile in the Michaelis-Arbuzov Reaction

A significant application of this compound is its role as a nucleophile in the Michaelis-Arbuzov reaction.[1][2] In this reaction, the trivalent phosphorus atom of DEMP attacks an alkyl halide, leading to the formation of a pentavalent phosphonate. This reaction is a fundamental method for creating carbon-phosphorus bonds.[3][4]

Reaction Scheme:

(EtO)₂P-CH₃ + R-X → (EtO)₂(O=)P(CH₃)(R) + Et-X

Where R-X is an alkyl halide.

Michaelis_Arbuzov DEMP This compound (EtO)₂P-CH₃ Intermediate Phosphonium Salt [(EtO)₂P⁺(CH₃)(R)] X⁻ DEMP->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Phosphonate Dialkylphosphonate (EtO)₂(O=)P(CH₃)(R) Intermediate->Phosphonate SN2 Attack by X⁻ EthylHalide Ethyl Halide (Et-X) Intermediate->EthylHalide

Ligand in Cross-Coupling Reactions

This compound can also serve as a ligand in various transition metal-catalyzed cross-coupling reactions. Its phosphorus atom can coordinate to metal centers, influencing the reactivity and selectivity of catalytic cycles. Reactions where it has been cited as a suitable ligand include:

  • Buchwald-Hartwig Cross-Coupling

  • Suzuki-Miyaura Coupling

  • Stille Coupling

  • Sonogashira Coupling

  • Negishi Coupling

  • Heck Reaction

  • Hiyama Coupling

Quantitative Data Summary

Due to the lack of data for this compound as a general reducing agent, the following table summarizes its role in its primary application as a nucleophile in the synthesis of phosphonates via the Michaelis-Arbuzov reaction.

Reactant 1Reactant 2 (Alkyl Halide)Product TypeReaction TypeReference
This compoundMethyl IodideDialkylphosphonateMichaelis-Arbuzov Reaction[3]
This compoundEthyl IodideDialkylphosphonateMichaelis-Arbuzov Reaction[2]
This compoundBenzyl BromideDialkylphosphonateMichaelis-Arbuzov Reaction[2]

Experimental Protocols

As there are no established general protocols for the use of this compound as a reducing agent, a representative protocol for its application in the Michaelis-Arbuzov reaction is provided below.

Protocol: Synthesis of Diethyl Methyl(benzyl)phosphonate via Michaelis-Arbuzov Reaction

Objective: To synthesize a dialkylphosphonate through the reaction of this compound and benzyl bromide.

Materials:

  • This compound (DEMP)

  • Benzyl bromide

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the this compound.

  • With stirring, add benzyl bromide (1.05 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl methyl(benzyl)phosphonate.

Expected Outcome:

The reaction is expected to produce diethyl methyl(benzyl)phosphonate. The yield will depend on the specific reaction conditions and purification method.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup_flask 1. Add DEMP to dry flask add_solvent 2. Add anhydrous toluene setup_flask->add_solvent add_reagent 3. Add benzyl bromide add_solvent->add_reagent heat 4. Heat to reflux add_reagent->heat monitor 5. Monitor by TLC/³¹P NMR heat->monitor cool 6. Cool to room temperature monitor->cool evaporate 7. Remove solvent cool->evaporate purify 8. Purify product evaporate->purify product Diethyl Methyl(benzyl)phosphonate purify->product

Conclusion

While this compound is a versatile reagent in organic synthesis, its characterization as a general reducing agent is not supported by the current body of scientific literature. Its primary utility lies in its function as a nucleophilic phosphorus(III) compound, particularly in the Michaelis-Arbuzov reaction for the synthesis of phosphonates, and as a key building block for agrochemicals. Researchers and professionals in drug development should consider these established applications when incorporating this compound into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of diethyl methylphosphonite from common byproducts encountered during its synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in obtaining high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. However, common byproducts often include:

  • Unreacted Starting Materials: Such as methylphosphonous dichloride and ethanol.

  • Diethyl methylphosphonate: This is the most common byproduct, resulting from the oxidation of this compound. The trivalent phosphorus in the phosphonite is susceptible to oxidation to the pentavalent state.

  • Ethyl methylphosphinate: This can form if there is an incomplete reaction or side reactions, particularly when using certain acid-binding agents.[1]

  • Triethyl phosphite: If used as a starting material in certain synthetic pathways.

  • Solvent Residues: Traces of solvents used during the synthesis, such as tetrahydrofuran (THF) or toluene.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation under reduced pressure is the most widely used and effective method for purifying this compound on a laboratory scale.[2][3] This technique separates compounds based on differences in their boiling points. Since this compound and its common byproducts have distinct boiling points, this method can yield a high-purity product.

Q3: When is column chromatography a suitable alternative for purification?

A3: Column chromatography is a valuable alternative or complementary purification technique, particularly in the following scenarios:

  • Small-scale purification: It is highly effective for purifying small quantities of the product.

  • Removal of non-volatile impurities: It can efficiently separate this compound from high-boiling or non-volatile byproducts.

  • When distillation is ineffective: If the boiling points of the desired product and a key impurity are very close, column chromatography may provide better separation.

  • Thermally sensitive compounds: Although this compound is relatively stable to distillation, if significant decomposition is observed, column chromatography offers a milder purification alternative.

Q4: How can I monitor the purity of this compound during and after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of volatile compounds like this compound and its byproducts.[4] It allows for the separation and identification of individual components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are invaluable for structural confirmation and purity assessment. The 31P NMR spectrum is particularly useful as it provides distinct signals for different phosphorus-containing compounds.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography separation and to get a preliminary assessment of purity. A common eluent system for TLC analysis of similar phosphonates is a mixture of hexane and ethyl acetate.[5]

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause(s) Recommended Solution(s)
Product is not distilling at the expected temperature/pressure. 1. Inaccurate pressure reading. 2. Leak in the distillation apparatus. 3. Thermometer bulb placed incorrectly.1. Calibrate your pressure gauge. 2. Check all joints and connections for leaks using a high-vacuum grease. 3. Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head.
Bumping or uneven boiling. 1. Insufficient stirring. 2. Lack of boiling chips or stir bar. 3. Heating too rapidly.1. Ensure vigorous and consistent stirring. 2. Add fresh boiling chips or a magnetic stir bar. 3. Heat the distillation flask gradually and evenly.
Product decomposition (discoloration, formation of solids). 1. Overheating the distillation pot. 2. Presence of acidic or basic impurities.1. Use a heating mantle with a temperature controller to avoid excessive temperatures. 2. Consider a pre-distillation wash of the crude product with a dilute sodium bicarbonate solution, followed by drying.
Poor separation of product from byproducts. 1. Inefficient fractionating column. 2. Distilling too quickly.1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). 2. Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of bands (co-elution). 1. Inappropriate solvent system (mobile phase). 2. Column overloading.1. Optimize the solvent system using TLC. Aim for a significant difference in Rf values between the product and impurities. A good starting point for phosphonates is a gradient of ethyl acetate in hexanes.[6] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Streaking or tailing of bands. 1. Compound is too polar for the solvent system. 2. Compound is degrading on the silica gel. 3. Sample is not fully dissolved when loaded.1. Increase the polarity of the mobile phase gradually. 2. Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to suppress the acidity of the silica gel.[6] 3. Ensure the sample is completely dissolved in a minimal amount of the initial mobile phase before loading.
Product does not elute from the column. 1. Solvent system is not polar enough.1. Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing a small percentage of methanol in dichloromethane may be necessary.[6]
Cracked or channeled silica gel bed. 1. Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Data Presentation

The following table summarizes typical results that can be expected from the purification of this compound using fractional distillation and column chromatography. The actual values may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Method Typical Purity (GC) Typical Yield Key Advantages Key Disadvantages
Fractional Distillation 95-99%[2][7]70-90%- Scalable for larger quantities.- Effective for separating compounds with different boiling points.- Relatively simple setup.- Risk of thermal decomposition for sensitive compounds.- Ineffective for separating compounds with very close boiling points.
Column Chromatography >98%60-85%- High resolution for complex mixtures.- Suitable for small-scale purification.- Can remove non-volatile impurities.- Can be time-consuming.- Requires larger volumes of solvent.- Potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound from a crude reaction mixture using fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurities.

    • Collect this forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 60-70 °C at 50 mmHg), switch to a clean receiving flask to collect the pure product.[2][7]

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine the optimal solvent system by running TLC plates of the crude mixture with various ratios of ethyl acetate and hexanes. Aim for an Rf value of 0.25-0.35 for this compound.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow crude Crude Diethyl Methylphosphonite distillation Fractional Distillation crude->distillation Primary Method chromatography Column Chromatography crude->chromatography Alternative Method analysis Purity Analysis (GC-MS, NMR) distillation->analysis byproducts Byproducts distillation->byproducts chromatography->analysis chromatography->byproducts analysis->distillation Purity <98% (Re-distill) pure_product Pure Diethyl Methylphosphonite analysis->pure_product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation start Distillation Issue q1 Poor Separation? start->q1 s1 Increase column efficiency (longer/packed column) Decrease distillation rate q1->s1 Yes q2 Product Decomposition? q1->q2 No end Problem Resolved s1->end s2 Lower heating temperature Pre-distillation wash q2->s2 Yes q3 Uneven Boiling? q2->q3 No s2->end s3 Ensure adequate stirring Add boiling chips q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Optimizing Diethyl Methylphosphonite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl Methylphosphonite (DEMP). This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield, purity, and safety of their DEMP synthesis. As a crucial intermediate in the production of high-value agrochemicals like glufosinate-ammonium, optimizing the synthesis of DEMP is of paramount importance.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, addressing common challenges encountered in the laboratory and during scale-up.

Section 1: Overview of Common Synthesis Pathways

The synthesis of this compound is primarily achieved through a few distinct chemical routes. Each pathway presents a unique set of advantages and challenges concerning yield, cost, safety, and scalability. The three most prevalent methods are:

  • Esterification of Methyl Dichlorophosphine (CH₃PCl₂): This is one of the most direct and widely used methods, involving the reaction of methyl dichlorophosphine with ethanol in the presence of an acid scavenger to neutralize the HCl byproduct.[2][3]

  • Grignard Reaction: This method utilizes a methyl magnesium halide (Grignard reagent) to react with diethyl chlorophosphite. While capable of producing high yields, it involves hazardous reagents and presents significant safety risks.[3][4]

  • Reduction of Diethyl Methylphosphonate: This pathway involves the reduction of the corresponding pentavalent phosphorus compound. The primary challenge lies in the selection of a suitable reducing agent, as common choices like lithium aluminum hydride (LiAlH₄) are expensive and hazardous.[3][5][6]

cluster_0 Starting Materials cluster_1 Reaction Pathways CH3PCl2 Methyl Dichlorophosphine Esterification Esterification (+ Ethanol, Acid Scavenger) CH3PCl2->Esterification EtO_PCl Diethyl Chlorophosphite Grignard Grignard Reaction (+ CH₃MgX) EtO_PCl->Grignard DEMP_O Diethyl Methylphosphonate Reduction Reduction (+ Reducing Agent, e.g., LiAlH₄) DEMP_O->Reduction DEMP This compound (Target Product) Esterification->DEMP Grignard->DEMP Reduction->DEMP

Caption: Figure 1: Major synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My yield is consistently low when using the methyl dichlorophosphine and ethanol method. What are the most likely causes?

Low yield in this reaction is typically traced back to three critical factors: moisture contamination, inefficient acid scavenging, and poor temperature control.

  • Moisture Contamination: Methyl dichlorophosphine and the target product, this compound, are both highly sensitive to water. Water can hydrolyze the starting material and decompose the product, drastically reducing yield.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and absolute ethanol (≥99.5%). A particularly effective strategy is to use an acid scavenger that also acts as a desiccant.[1]

  • Inefficient Acid Scavenging: The reaction of methyl dichlorophosphine with ethanol generates two equivalents of hydrochloric acid (HCl), which must be neutralized. Failure to do so can lead to unwanted side reactions.

    • Traditional Scavengers: Organic amines (e.g., N,N-dimethylaniline) are effective but are often toxic, expensive, and require complex recovery processes.[3] Gaseous ammonia requires precise pH control, which is difficult to maintain on a large scale.[1]

    • Recommended Solution: The use of calcium oxide (CaO) as an acid-binding agent is a superior alternative. CaO is inexpensive, non-toxic, and environmentally friendly. Crucially, it also sequesters any residual water in the reaction medium, thereby protecting the product and improving the yield.[1][3]

  • Poor Temperature Control: The esterification reaction is exothermic. If the temperature is not controlled, especially during the addition of methyl dichlorophosphine, side reactions can occur, leading to the formation of impurities and a lower yield of the desired product.

    • Solution: The addition of methyl dichlorophosphine should be performed slowly and dropwise while maintaining a low temperature, typically between -20°C and 0°C.[1] After the addition is complete, the reaction can be allowed to slowly warm and is often held at a slightly elevated temperature (e.g., 0-40°C) to ensure completion.[1]

Q2: I am observing a significant byproduct, which I've identified as ethyl methylphosphinate. How can I prevent its formation?

The formation of ethyl methylphosphinate is a classic sign of incomplete esterification, often caused by suboptimal pH conditions.

  • Causality: This byproduct is particularly common when using ammonia as the acid scavenger. If the rate of ammonia addition is insufficient to neutralize the generated HCl, the pH of the reaction mixture can drop below 7.0. In this acidic environment, the reaction equilibrium shifts, favoring the formation of the phosphinate byproduct.[1]

  • Solution: The most robust solution is to replace ammonia with a solid base that provides a stable, heterogeneous acid-scavenging system. Calcium oxide (CaO) is highly recommended for this purpose. It effectively neutralizes HCl as it is formed without causing drastic pH fluctuations, thereby minimizing the formation of ethyl methylphosphinate.[1][3]

Q3: The Grignard method seems to offer high yields. Why should I consider an alternative, and how does it improve safety and cost-effectiveness?

While the Grignard route can provide good yields (reportedly around 87%), it carries significant operational risks and costs that make it less suitable for industrial production.[3]

  • Safety Concerns: Grignard reagents are highly pyrophoric and react violently with moisture. Their preparation and handling require stringent safety protocols and specialized equipment, increasing the risk of accidents.[1]

  • Cost and Waste: The solvent typically used, tetrahydrofuran (THF), has a low recovery rate, adding to the overall cost and solvent waste.[3]

  • Alternative Advantages: The method using methyl dichlorophosphine with calcium oxide as the acid scavenger is inherently safer and more economical. It avoids pyrophoric reagents, utilizes a cheap and non-toxic base, and the reaction conditions are milder and easier to control.[1][3][7] This makes it a more scalable and sustainable choice for industrial applications.

Q4: What are the best practices for the purification of this compound?

Proper purification is critical to achieving high-purity DEMP suitable for subsequent reactions. The standard and most effective method is fractional distillation under reduced pressure.

  • Filtration: After the reaction is complete, the first step is to filter out any insoluble materials. These will be the hydrochloride salts of the amine base (e.g., dimethylaniline hydrochloride) or, if using CaO, calcium chloride (CaCl₂) and excess CaO.[1]

  • Reduced Pressure Distillation: The crude filtrate is then subjected to vacuum distillation. This is essential because DEMP has a relatively high boiling point and can be sensitive to thermal degradation at atmospheric pressure.

    • Typical Conditions: Collect the fraction boiling in the range of 120-122°C (unspecified pressure)[5] or, more specifically, 60-70°C at 50 mmHg.[4]

    • Rationale: This process effectively separates the DEMP from lower-boiling solvents and higher-boiling impurities, resulting in a product with high purity (typically >97%).[7]

Section 3: Recommended Experimental Protocol

This protocol details a high-yield, safe, and cost-effective synthesis of this compound using calcium oxide as an acid-binding agent and desiccant.[1]

Protocol: High-Yield Synthesis using Methyl Dichlorophosphine and CaO

  • Materials:

    • Methyl Dichlorophosphine (CH₃PCl₂)

    • Absolute Ethanol (CH₃CH₂OH)

    • Calcium Oxide (CaO), finely powdered

    • Anhydrous Xylene (or similar inert solvent)

    • Inert Gas (Nitrogen or Argon)

  • Equipment:

    • Jacketed glass reactor with mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to an inert gas line.

    • Filtration apparatus.

    • Vacuum distillation setup.

  • Procedure:

    • Reactor Setup & Inerting: Assemble the reactor and ensure it is completely dry. Purge the entire system with nitrogen or argon to create an inert atmosphere.

    • Reagent Charging: To the reactor, add the solvent (e.g., xylene), powdered calcium oxide, and absolute ethanol. The recommended molar ratio of CH₃PCl₂ : Ethanol : CaO is approximately 1 : 2.5 : 1.5.[1]

    • Dehydration: Heat the mixture to reflux and maintain for a period to ensure any trace amounts of water are removed by the CaO.

    • Cooling: Cool the reactor contents to the desired dropwise addition temperature, typically between -10°C and 0°C.[1]

    • Dropwise Addition: Under the inert atmosphere, begin the slow, dropwise addition of methyl dichlorophosphine to the stirred slurry. Carefully monitor the internal temperature and adjust the addition rate to maintain it within the specified range.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-40°C) until the reaction is complete (monitor by GC or other appropriate methods).[1]

    • Workup - Filtration: Cool the reaction mixture and filter to remove the solid byproducts (CaCl₂ and excess CaO). Wash the filter cake with a small amount of anhydrous solvent to recover any trapped product.

    • Purification - Distillation: Transfer the filtrate to a distillation apparatus. First, remove the solvent under atmospheric or reduced pressure. Then, perform a fractional distillation under high vacuum to collect the pure this compound.

CH3PCl2 CH₃PCl₂ intermediate1 [Intermediate 1] CH3PCl2->intermediate1 Nucleophilic Attack plus1 + EtOH1 CH₃CH₂OH EtOH1->intermediate1 HCl1 - HCl intermediate1->HCl1 CH3PCl_OEt CH₃P(Cl)(OEt) intermediate1->CH3PCl_OEt Base1 (Base) HCl1->Base1 Neutralization intermediate2 [Intermediate 2] CH3PCl_OEt->intermediate2 Nucleophilic Attack plus2 + EtOH2 CH₃CH₂OH EtOH2->intermediate2 HCl2 - HCl intermediate2->HCl2 DEMP CH₃P(OEt)₂ intermediate2->DEMP Base2 (Base) HCl2->Base2 Neutralization

References

Technical Support Center: Diethyl Methylphosphonite Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylphosphonite. The following information addresses common issues related to side products and impurities encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The side products in a this compound synthesis depend largely on the synthetic route employed. The most common methods include the Michaelis-Arbuzov reaction and variations involving different phosphorus starting materials.

Common Side Products Include:

  • Diethyl ethylphosphonate: This is a very common byproduct when using triethyl phosphite as a starting material, arising from the reaction of the phosphite with ethyl iodide, which is formed in situ.[1]

  • Unreacted Starting Materials: Residual triethyl phosphite or diethyl phosphite may be present if the reaction does not go to completion.

  • Oxidation Products: this compound is susceptible to oxidation, which leads to the formation of diethyl methylphosphonate (DEMP).

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the phosphonite, yielding methylphosphonic acid, monoethyl ester.

  • Pyrolysis Products: At elevated temperatures required for some syntheses, pyrolysis of the ester to an acid can occur as a side reaction.[2]

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components in your reaction mixture. By comparing the mass spectra of the peaks in your chromatogram to spectral libraries, you can identify the main product and various side products.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is highly specific for phosphorus-containing compounds and provides valuable information about the different phosphorus environments in your sample. Each phosphorus compound (the desired product, starting materials, and phosphorus-containing side products) will have a characteristic chemical shift.

  • ¹H and ¹³C NMR Spectroscopy: These techniques can further help in the structural elucidation of the main product and impurities, especially when correlated with ³¹P NMR data.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The reaction temperature and time are critical. For the Michaelis-Arbuzov reaction, insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.

  • Reactivity of Reagents: The purity of your starting materials is crucial. Impurities in the starting phosphites or alkylating agents can lead to the formation of unwanted byproducts.

  • Presence of Moisture: this compound and its precursors can be sensitive to moisture, leading to hydrolysis. Ensure all glassware is dry and reactions are performed under an inert atmosphere.

  • Inefficient Purification: Product loss can occur during workup and purification steps. Vacuum distillation is a common method for purification, but care must be taken to avoid thermal decomposition.

To improve the yield, consider optimizing the reaction temperature and time, using high-purity, dry reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem Possible Cause Recommended Action & Analysis
An unexpected peak is observed in the ³¹P NMR spectrum. Formation of a side product.Compare the chemical shift of the unknown peak to the expected shifts of common side products (see Table 1). For example, a peak around +139 ppm could indicate unreacted triethyl phosphite.
The mass spectrum of my product shows a molecular ion peak higher than expected. Presence of an oxidized or substituted byproduct.Check for the presence of diethyl methylphosphonate (m/z 152) or diethyl ethylphosphonate (m/z 166). Examine the fragmentation pattern for characteristic losses.
The reaction mixture turns dark or shows signs of decomposition. The reaction temperature is too high, leading to pyrolysis.Reduce the reaction temperature and monitor the reaction progress more frequently. Consider using a lower boiling point solvent if applicable.
The purified product is unstable and degrades over time. Residual acidic impurities or exposure to air and moisture.Ensure the product is thoroughly purified to remove any acidic byproducts. Store the final product under an inert atmosphere in a tightly sealed container, and if necessary, in a refrigerator.

Data Presentation

Table 1: ³¹P NMR Chemical Shifts of this compound and Potential Side Products

CompoundStructure³¹P Chemical Shift (δ, ppm)
This compoundCH₃P(OCH₂CH₃)₂~160-165
Diethyl methylphosphonateCH₃P(O)(OCH₂CH₃)₂~32.9[3]
Triethyl phosphiteP(OCH₂CH₃)₃~139[4][5]
Diethyl ethylphosphonateCH₃CH₂P(O)(OCH₂CH₃)₂~30.1[3]
Diethyl phosphiteHP(O)(OCH₂CH₃)₂~7.8[6]
Triethyl phosphateO=P(OCH₂CH₃)₃~ -1.0
Methylphosphonic acid, monoethyl esterCH₃P(O)(OH)(OCH₂CH₃)Varies with pH

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and reference standard.

Table 2: Key Mass Spectral Data for Identification

CompoundMolecular WeightKey Mass Fragments (m/z)
This compound136.13136, 108, 93, 79, 65
Diethyl methylphosphonate152.13152, 125, 97, 79[7]
Diethyl ethylphosphonate166.16166, 139, 111, 93, 65[8][9]
Triethyl phosphite166.16166, 137, 109, 81, 65

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place triethyl phosphite (1.0 equivalent).

  • Reagent Addition: Slowly add methyl iodide (1.0 equivalent) to the triethyl phosphite via the dropping funnel. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 100-120 °C) for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile ethyl iodide byproduct by distillation. The crude this compound can be purified by vacuum distillation.

Protocol 2: Analysis of Reaction Mixture by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with reference spectra.

Protocol 3: Analysis of Reaction Mixture by ³¹P NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters (Example):

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ³¹P.

    • Decoupling: Proton decoupled.

    • Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

    • Relaxation Delay: 5 seconds to ensure accurate integration for quantitative analysis.

  • Data Analysis: Identify the different phosphorus-containing species by their characteristic chemical shifts (refer to Table 1).

Visualizations

Reaction_Troubleshooting cluster_synthesis Synthesis of this compound cluster_analysis Analysis cluster_issues Potential Issues Start Start Reaction Reaction Reaction in Progress Start->Reaction Workup Workup & Purification Reaction->Workup GCMS GC-MS Analysis Reaction->GCMS NMR ³¹P NMR Analysis Reaction->NMR Product Final Product Workup->Product LowYield Low Yield Workup->LowYield Product Loss SideProducts Side Products Detected GCMS->SideProducts Identify Impurities NMR->SideProducts Identify P-species SideProducts->LowYield

Caption: A workflow diagram for troubleshooting the synthesis and analysis of this compound.

Side_Product_Formation Triethyl_phosphite Triethyl phosphite Diethyl_methylphosphonite This compound (Desired Product) Triethyl_phosphite->Diethyl_methylphosphonite + Methyl iodide Diethyl_ethylphosphonate Diethyl ethylphosphonate (Side Product) Triethyl_phosphite->Diethyl_ethylphosphonate + Ethyl iodide Methyl_iodide Methyl iodide Methyl_iodide->Diethyl_methylphosphonite Ethyl_iodide_byproduct Ethyl iodide (Byproduct) Diethyl_methylphosphonite->Ethyl_iodide_byproduct Oxidation Oxidation Diethyl_methylphosphonite->Oxidation Hydrolysis Hydrolysis Diethyl_methylphosphonite->Hydrolysis Ethyl_iodide_byproduct->Diethyl_ethylphosphonate Diethyl_methylphosphonate_ox Diethyl methylphosphonate Oxidation->Diethyl_methylphosphonate_ox Methylphosphonic_acid_monoethyl_ester Methylphosphonic acid, monoethyl ester Hydrolysis->Methylphosphonic_acid_monoethyl_ester

Caption: Common side reaction pathways in the synthesis of this compound.

References

Handling and storage of air-sensitive diethyl methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the air-sensitive reagent, diethyl methylphosphonite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound (C₅H₁₃O₂P) is an organophosphorus compound.[1] It is sensitive to atmospheric oxygen and moisture. Exposure to air can lead to oxidation of the phosphorus(III) center to a phosphorus(V) species, such as diethyl methylphosphonate, and hydrolysis can cleave the P-O-ethyl bonds. These degradation processes can significantly impact the purity and reactivity of the reagent in your experiments.

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration at 2-8°C is often advised. Always refer to the supplier's specific storage recommendations.

Q3: What are the visible signs of decomposition of this compound?

A3: While pure this compound is a colorless liquid, decomposition may not always result in a distinct color change. However, the presence of particulate matter or a cloudy appearance can indicate hydrolysis or oxidation byproducts. A change in viscosity could also suggest degradation. If you suspect decomposition, it is advisable to re-purify the reagent or use a fresh bottle.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is crucial to wear appropriate PPE. This includes chemical-resistant gloves (such as nitrile), safety goggles or a face shield to protect against splashes, and a lab coat. All handling of this air-sensitive reagent should be performed within a well-ventilated fume hood.

Q5: What should I do in case of a spill?

A5: In the event of a small spill, absorb the liquid with an inert material like vermiculite or dry sand. The contaminated material should then be collected in a sealed container for proper waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

Problem Possible Cause Solution
Reaction failure or low yield Reagent decomposition due to air/moisture exposure.Ensure all glassware is rigorously dried and the reaction is set up under a high-purity inert atmosphere. Use freshly opened or properly stored this compound. Consider purifying the reagent before use if decomposition is suspected.
Incompatible reagents or solvents.This compound is incompatible with strong oxidizing agents. Ensure all reagents and solvents are compatible and anhydrous.
Inconsistent reaction results Partial decomposition of the reagent.Small amounts of air exposure during repeated use of a reagent bottle can lead to gradual degradation. It is recommended to aliquot the reagent into smaller, single-use containers under an inert atmosphere.
Cloudy appearance of the reagent Hydrolysis or oxidation.This indicates that the reagent has been compromised. Do not use it for sensitive reactions. It may be possible to purify it by distillation under reduced pressure, but using a new, unopened bottle is recommended.
Difficulty in transferring the liquid Clogged needle or cannula.This can happen if residual reagent in the transfer equipment is exposed to air and hydrolyzes or oxidizes. Always clean transfer needles and cannulas immediately after use by flushing with a dry, inert solvent.

Quantitative Data Summary

Parameter Recommended Specification Notes
Inert Gas Purity High Purity Grade (99.995% or higher)Oxygen and moisture levels should ideally be below 5 ppm to minimize reagent degradation.
Storage Temperature 2-8°C (Refrigerated)Always consult the manufacturer's safety data sheet for specific recommendations.
Moisture Content of Solvents < 50 ppmUse of anhydrous solvents is critical for reactions involving this compound.
Needle Gauge for Transfer 18-22 gaugeSmaller gauge needles minimize damage to the septum on the reagent bottle, ensuring a better seal for long-term storage.

Experimental Protocol: Transfer of this compound using a Schlenk Line

This protocol outlines the procedure for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask using a syringe under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried glassware (reaction flask with a rubber septum)

  • Dry, gas-tight syringe with a long, flexible needle (Luer-lock recommended)

  • Sure/Seal™ bottle of this compound

  • High-purity inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Glassware: Ensure the reaction flask is thoroughly oven-dried and assembled while hot. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to remove atmospheric air and moisture. Leave the flask under a positive pressure of inert gas.

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator. Purge the syringe with inert gas from the Schlenk line by drawing and expelling the gas at least five times.

  • Prepare the Reagent Bottle: Secure the Sure/Seal™ bottle of this compound in a clamp. Puncture the septum with a needle connected to the inert gas line to equalize the pressure.

  • Withdraw the Reagent: Insert the clean, dry syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will assist in filling the syringe. Avoid pulling the plunger back too quickly to prevent the formation of gas bubbles.

  • Remove Air Bubbles: Once the desired volume is drawn, invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the reagent bottle.

  • Transfer to Reaction Flask: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the prepared reaction flask. Slowly dispense the this compound into the flask.

  • Clean Up: Immediately after the transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous THF or toluene) to prevent clogging from reagent decomposition. The rinsate should be quenched carefully with an appropriate reagent like isopropanol before disposal.

Visualizations

troubleshooting_workflow start Reaction Failure or Inconsistency check_reagent Inspect this compound Bottle start->check_reagent reagent_ok Reagent Appears Clear and Colorless check_reagent->reagent_ok reagent_bad Reagent is Cloudy or Discolored reagent_ok->reagent_bad No check_technique Review Inert Atmosphere Technique reagent_ok->check_technique Yes purify_reagent Use a New Bottle or Purify Reagent reagent_bad->purify_reagent technique_ok Technique is Correct? check_technique->technique_ok technique_bad Improper Handling Technique technique_ok->technique_bad No check_solvents Verify Solvent Anhydrousity technique_ok->check_solvents Yes improve_technique Refine Schlenk Line or Glovebox Skills technique_bad->improve_technique solvents_ok Solvents are Dry? check_solvents->solvents_ok solvents_bad Solvents May Contain Water solvents_ok->solvents_bad No end_success Proceed with Reaction solvents_ok->end_success Yes dry_solvents Use Freshly Dried Solvents solvents_bad->dry_solvents purify_reagent->end_success improve_technique->end_success dry_solvents->end_success

Caption: Troubleshooting workflow for experiments involving this compound.

experimental_workflow prep_glassware 1. Prepare and Dry Glassware inert_atmosphere 2. Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) prep_glassware->inert_atmosphere prep_syringe 3. Prepare and Purge Syringe inert_atmosphere->prep_syringe prep_reagent 4. Prepare Reagent Bottle prep_syringe->prep_reagent withdraw 5. Withdraw Reagent prep_reagent->withdraw transfer 6. Transfer to Reaction Flask withdraw->transfer cleanup 7. Clean Syringe and Needle transfer->cleanup

Caption: Experimental workflow for transferring this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethyl methylphosphonite. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for preparing this compound?

A1: There are several established methods for the synthesis of this compound. The primary routes include:

  • Esterification of Methylphosphonous Dichloride: This method involves the reaction of methylphosphonous dichloride with ethanol in the presence of an acid-binding agent.[1][2][3][4]

  • Grignard Reaction: This approach utilizes the reaction of diethyl chlorophosphite with a methylmagnesium halide (e.g., methylmagnesium chloride).[5][6][7]

  • Arbuzov Reaction: A variation of the Arbuzov reaction can be employed, for instance, by reacting triethyl phosphite with methyl iodide. However, this can lead to purification challenges due to the formation of byproducts.[8]

  • Reduction of a Ternary Complex: A method involving the preparation of a ternary complex from phosphorus trichloride, aluminum trichloride, and methyl chloride, followed by reduction and reaction with ethanol.[5]

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the reaction of methylphosphonous dichloride and ethanol, maintaining a temperature between 0-40°C after the addition of reactants is recommended.[1] For the ternary complex method, the initial complex formation is typically conducted at 80-100°C, while the subsequent reaction with ethanol should be controlled to not exceed 40°C.[5]

  • Improper pH Control (Esterification Method): When using an acid-binding agent like ammonia, maintaining the pH of the reaction solution between 7.0 and 8.5 is crucial. A lower pH can lead to the formation of ethyl methylphosphinate as a byproduct, significantly reducing the yield of the desired product.[1][4] Using a solid acid scavenger like calcium oxide can offer better control.[1][2][4]

  • Moisture in Reagents or Glassware: Methylphosphonous dichloride and other intermediates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen).[5] Use anhydrous ethanol.[5]

  • Incomplete Reaction: Ensure sufficient reaction time. For the ternary complex method, a holding time of 1-3 hours after ethanol addition is suggested.[5] For the esterification with methylphosphonous dichloride, a 4-hour hold time at 30°C has been reported.[2]

  • Side Reactions: In the Grignard method, careful control of the addition of the Grignard reagent at low temperatures (-10 to -5°C) is necessary to minimize side reactions.[6] In the Arbuzov approach, the formation of diethyl ethylphosphonate as a byproduct can make purification difficult and lower the isolated yield of the desired product.[8]

Q3: I am observing significant amounts of impurities in my final product. How can I minimize their formation and purify the this compound?

A3: Impurity formation is a common challenge. Here’s how to address it:

  • Minimizing Byproduct Formation:

    • Ethyl methylphosphinate: As mentioned, this is a common byproduct in the esterification method when the pH is too low.[1][4] Careful control of the acid-binding agent addition is key.

    • Di-substituted products: In reactions like the Arbuzov synthesis, using a slow, dropwise addition of one reactant to the other can favor mono-substitution over di-substitution.[9]

  • Purification Techniques:

    • Reduced Pressure Distillation (Rectification): This is the most common method for purifying this compound.[1][5][6] Collecting the fraction at the correct boiling point and pressure is critical for obtaining high purity.

    • Washing with Brine: In the Grignard method, washing the reaction mixture with a sodium chloride solution can help in the removal of magnesium salts and other water-soluble impurities before distillation.[6]

    • Column Chromatography: For achieving very high purity, column chromatography on silica gel can be an effective, albeit less scalable, alternative to distillation.[10]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for this compound Synthesis

Synthetic MethodKey ReactantsMolar RatioTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Ternary Complex ReductionPCl₃, AlCl₃, CH₃Cl, Al, Ethanol-80-160 (complex), -20-40 (ethanolysis)6h (complex), 1-3h (ethanolysis)85>97[5]
Grignard ReactionDiethyl chlorophosphite, CH₃MgCl1 : 1.1-10 to -5-->95[6]
EsterificationMethylphosphonous dichloride, Ethanol, CaO1 : 2-3 : 1-20-404h--[1][4]
Diethyl Phosphite MethodDiethyl phosphite, CH₃Cl-50-2001-12h78.6-80.098.2-98.5[11]
Triethyl Phosphite MethodPCl₃, P(OEt)₃, CH₃MgCl---78.597.6[5][7]

Experimental Protocols

Protocol 1: Synthesis via Ternary Complex Reduction [5]

  • Complex Formation: In a closed reactor under a nitrogen atmosphere, charge phosphorus trichloride, aluminum trichloride, and dichloromethane as a solvent. Introduce methyl chloride gas. Heat the mixture to 80-100°C and maintain for 6 hours to form the ternary complex.

  • Solvent Removal: Remove the majority of the dichloromethane by distillation under normal pressure. Subsequently, increase the temperature to 140°C and apply reduced pressure to remove any remaining solvent.

  • Reduction: Cool the reactor and add aluminum powder in portions to the ternary complex to initiate the reduction. Control the temperature at 150°C.

  • Ethanolysis: After the reduction is complete, cool the system to -20 to 10°C. Under a nitrogen atmosphere, slowly add anhydrous ethanol dropwise, ensuring the reaction temperature does not exceed 40°C.

  • Work-up and Purification: After the addition of ethanol is complete, maintain the temperature for 1-3 hours. The crude this compound is then purified by reduced pressure distillation to yield a product with >97% purity.

Protocol 2: Synthesis via Grignard Reaction [6]

  • Reaction Setup: Under a nitrogen atmosphere, add diethyl chlorophosphite and tetrahydrofuran to a four-necked flask equipped with a stirrer. Cool the mixture to -10°C.

  • Grignard Addition: Slowly add a tetrahydrofuran solution of methylmagnesium chloride (22%) dropwise, maintaining the temperature between -10 and -5°C. Monitor the reaction to ensure the consumption of diethyl chlorophosphite.

  • Quenching and Extraction: At a controlled temperature of -20 to -15°C, add a 20% sodium chloride solution. A solid will precipitate.

  • Purification: Filter the solid precipitate. The filtrate is then subjected to reduced pressure distillation to collect the this compound fraction (boiling point 60-70°C / 50mmHg) with a purity of approximately 95%.

Visualizations

Troubleshooting Workflow

Troubleshooting_Diethyl_Methylphosphonite_Synthesis start Start: Synthesis of Diethyl Methylphosphonite issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity High Impurity issue->impurity Yes end_ok Successful Synthesis issue->end_ok No temp Check Temperature (0-40°C for Esterification) low_yield->temp ph Verify pH Control (7.0-8.5 for NH₃) low_yield->ph moisture Check for Moisture (Anhydrous Reagents) low_yield->moisture byproduct Identify Byproducts (e.g., Ethyl Methylphosphinate) impurity->byproduct purification Optimize Purification (Reduced Pressure Distillation) impurity->purification reagent_addition Slow Reagent Addition impurity->reagent_addition temp->end_ok Resolved ph->end_ok Resolved moisture->end_ok Resolved byproduct->end_ok Resolved purification->end_ok Resolved reagent_addition->end_ok Resolved

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Reactions with Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving diethyl methylphosphonite.

General Handling and Storage

Q1: My reaction with this compound failed, could the reagent itself be the issue?

Yes, the quality and handling of this compound are critical for successful reactions. This reagent is known to be sensitive to its environment.

  • Moisture Sensitivity: this compound is moisture-sensitive and can hydrolyze. It should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[1] Storage temperatures of 2-8 °C are often recommended.[1]

  • Oxidation: The reagent can be oxidized by air.[2][3] Handling under nitrogen is crucial to prevent degradation.[1]

  • Purity: Impurities from its synthesis, such as diethyl ethylphosphonate, can be present and interfere with subsequent reactions.[4] It is advisable to use a freshly opened or purified bottle of the reagent.

Q2: What are the main incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[3][5] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][3]

Troubleshooting Failed Reactions

This section is divided by reaction type to provide targeted troubleshooting advice.

Michaelis-Arbuzov Type Reactions

In this context, this compound acts as a nucleophile, attacking an alkyl halide to form a phosphinate.

Q3: I am getting a low yield in my Michaelis-Arbuzov reaction with this compound. What are the common causes?

Low yields in Michaelis-Arbuzov reactions involving phosphonites can often be attributed to the following factors:

  • Reactivity of the Alkyl Halide: The success of the reaction is highly dependent on the nature of the alkyl halide. The general reactivity trend is R-I > R-Br > R-Cl. Primary alkyl halides are most effective, while secondary and tertiary halides may lead to elimination side reactions or fail to react.[6]

  • Reaction Temperature: These reactions often require heating, typically in the range of 120-160 °C, to proceed at a reasonable rate.[7] Insufficient temperature can lead to an incomplete reaction.

  • Side Reactions: A common side reaction is the pyrolysis of the ester at high temperatures, leading to acid formation.[2] Additionally, if the reaction generates an ethyl halide, it can react with the starting phosphonite to create an undesired ethylphosphinate byproduct.[4]

Quantitative Data for Michaelis-Arbuzov Reactions

Reactant 1Reactant 2ConditionsProductYieldReference
Triethyl phosphiteMethyl iodideRefluxDiethyl methylphosphonateHigh[4]
2,6-Dichlorobenzyl chlorideTriethyl phosphite (excess)Reflux (120-160 °C)Diethyl (2,6-dichlorobenzyl)phosphonate-[7]
1,7-DibromoheptaneTriethyl phosphite140 °CDiethyl 7-bromoheptylphosphonate-[8]

Troubleshooting Flowchart: Michaelis-Arbuzov Reaction

start Low or No Product check_reagents Check Reagent Quality - this compound (fresh, anhydrous) - Alkyl halide (pure, correct reactivity) start->check_reagents check_conditions Verify Reaction Conditions - Anhydrous? - Inert atmosphere? check_reagents->check_conditions Reagents OK temp_issue Reaction Temperature - Too low? (Increase) - Too high? (Check for decomposition) check_conditions->temp_issue Conditions OK side_reactions Analyze for Side Products - Elimination (for 2°/3° halides) - Byproduct from liberated ethyl halide temp_issue->side_reactions Temp. OK outcome Reaction Optimized side_reactions->outcome Side reactions addressed start Low or No Product check_deprotonation Check Deprotonation - Base strength and quality - Anhydrous conditions start->check_deprotonation check_carbonyl Check Carbonyl Compound - Purity (distill if necessary) - Steric hindrance check_deprotonation->check_carbonyl Deprotonation OK check_side_reactions Analyze for Side Reactions - Aldol condensation? - Reaction at phosphonate side-chain? check_carbonyl->check_side_reactions Carbonyl OK optimize_conditions Optimize Conditions - Change base/solvent - Adjust temperature - Slow addition of carbonyl check_side_reactions->optimize_conditions Side reactions identified outcome Reaction Optimized optimize_conditions->outcome start Low Yield check_catalyst Check Catalyst - Fresh and anhydrous? - Optimal loading? start->check_catalyst check_reversibility Consider Reversibility - Use excess of one reactant? check_catalyst->check_reversibility Catalyst OK check_rearrangement Check for Phospha-Brook Rearrangement - Analyze by ³¹P NMR check_reversibility->check_rearrangement Equilibrium Addressed optimize_conditions Optimize Conditions - Lower temperature - Minimize reaction time - Use milder workup check_rearrangement->optimize_conditions Rearrangement Detected outcome Reaction Optimized optimize_conditions->outcome

References

Technical Support Center: Diethyl Methylphosphonite Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylphosphonite. The information addresses common issues that may arise during experimental procedures involving its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Due to a lack of extensive specific studies on this compound, its decomposition pathways are primarily inferred from the well-documented behavior of related organophosphorus compounds, such as its oxidized form, diethyl methylphosphonate (DEMP), and its dimethyl analog, dimethyl methylphosphonate (DMMP). The main anticipated decomposition pathways are:

  • Oxidation: this compound is readily oxidized to diethyl methylphosphonate (DEMP), especially in the presence of oxidizing agents or atmospheric oxygen. This is often an unintended side reaction during storage or experimentation.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the P-O-C ester linkages can be cleaved to form ethyl methylphosphonous acid and eventually methylphosphonous acid, releasing ethanol.

  • Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. Based on studies of DEMP, this would likely involve the elimination of ethylene from the ethyl groups and the formation of various phosphorus-containing acids.[1]

Q2: My sample of this compound shows a new peak in the 31P NMR spectrum after a short period of storage. What could this be?

A2: The most likely cause is oxidation. This compound is susceptible to oxidation to diethyl methylphosphonate. This new peak would appear at a chemical shift characteristic of a phosphonate. To confirm this, you can compare the chemical shift of the new peak to that of a pure standard of diethyl methylphosphonate. Proper storage under an inert atmosphere is crucial to minimize this degradation.

Q3: I am observing poor reproducibility in my kinetic studies of this compound decomposition. What are the potential causes?

A3: Poor reproducibility can stem from several factors:

  • Sample Purity: The presence of impurities, particularly the oxidized form (diethyl methylphosphonate) or residual starting materials from synthesis, can affect the decomposition rate.

  • Moisture Content: Trace amounts of water can lead to hydrolysis, which can compete with the decomposition pathway you are studying. Ensure all solvents and reagents are rigorously dried.

  • Oxygen Exposure: Inadvertent exposure to air can cause oxidation, altering the composition of your starting material.

  • Temperature Fluctuations: Thermal decomposition is highly sensitive to temperature. Ensure precise and stable temperature control throughout your experiment.

Q4: What are the expected gaseous byproducts of the thermal decomposition of this compound?

A4: Based on the gas-phase pyrolysis of the closely related diethyl methylphosphonate (DEMP), the primary gaseous byproducts are expected to be ethylene and ethanol.[1] The ratio of these products can provide insights into the specific decomposition mechanisms, such as bond scission and ring transition states.[1]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Decomposition Reaction
Potential Cause Recommended Solution
Oxidation of Starting Material Confirm the purity of your this compound using 31P NMR or GC-MS before use. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C).
Presence of Water Use anhydrous solvents and reagents. Consider performing the reaction in a glovebox or under a rigorously maintained inert atmosphere.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Some solvents may react with the starting material or intermediates at elevated temperatures.
Photocatalytic Decomposition If the reaction is exposed to light, especially UV, consider the possibility of photocatalytic decomposition, which has been observed for similar compounds like DMMP.[2] Conduct experiments in the dark or using amber glassware.
Issue 2: Low Yield of Desired Decomposition Product
Potential Cause Recommended Solution
Incomplete Reaction Optimize reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR).
Product Instability The desired product may be unstable under the reaction conditions. Consider a lower reaction temperature or a shorter reaction time. If applicable, investigate methods to trap or derivatize the product as it is formed.
Loss During Workup Highly volatile or water-soluble products may be lost during extraction and solvent removal steps. Adjust the workup procedure accordingly (e.g., use a different extraction solvent, modify the pH).
Catalyst Deactivation In catalytic decomposition studies, the catalyst surface can be poisoned by the accumulation of phosphorus-containing species.[3] Consider catalyst regeneration or using a higher catalyst loading.

Data Presentation

Table 1: Products of Gas-Phase Pyrolysis of Diethyl Methylphosphonate (DEMP) *

ProductIdentification MethodKey Findings
EthyleneFTIRA major volatile product.
EthanolFTIRA major volatile product.
Ethyl methylphosphonateGC/MS (after derivatization)An intermediate decomposition product.
Methylphosphonic acidGC/MS (after derivatization)A final phosphorus-containing product.

*Data from the study of diethyl methylphosphonate (DEMP), the oxidized form of this compound. This data is presented as an analogue for understanding the potential decomposition products of the ethyl groups.[1]

Experimental Protocols

Protocol 1: Analysis of Decomposition Products by GC-MS

This protocol is adapted for the analysis of volatile and semi-volatile decomposition products of this compound.

  • Sample Preparation:

    • Quench the decomposition reaction at the desired time point by rapidly cooling the reaction vessel.

    • If acidic products are expected, derivatization may be necessary to improve volatility for GC analysis. A common method is methylation using diazomethane or silylation.[4][5]

  • GC-MS Conditions (General Guidance):

    • Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often suitable for separating organophosphorus compounds.

    • Injection: Use a splitless injection for trace analysis.

    • Temperature Program:

      • Initial Temperature: 50°C (hold for 2-3 minutes).

      • Ramp: 10°C/minute to 240°C.

      • Final Hold: Hold at 240°C for 5-10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm identifications using pure standards when possible.

Protocol 2: Monitoring Hydrolysis by 31P NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis of this compound.

  • Reaction Setup:

    • In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D2O, or an organic solvent with a stoichiometric amount of water).

    • If studying acid- or base-catalyzed hydrolysis, add a known amount of the catalyst.

  • NMR Acquisition:

    • Acquire 31P NMR spectra at regular time intervals. Use a sufficient relaxation delay to ensure quantitative results.

    • The disappearance of the this compound signal and the appearance of new signals corresponding to hydrolysis products (e.g., ethyl methylphosphonous acid, methylphosphonous acid) can be monitored.

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material and products to determine their relative concentrations over time.

    • This data can be used to calculate the kinetics of the hydrolysis reaction.

Visualizations

Oxidation_Pathway DEMP This compound (C5H13O2P) DEMPnate Diethyl Methylphosphonate (C5H13O3P) DEMP->DEMPnate Oxidation Oxidant [O] (e.g., Air, H2O2) Oxidant->DEMPnate

Caption: Hypothesized oxidation pathway of this compound.

Hydrolysis_Pathway DEMP This compound Intermediate Ethyl Methylphosphonous Acid DEMP->Intermediate Step 1 Hydrolysis H2O_1 H2O H2O_1->Intermediate Ethanol_1 Ethanol Intermediate->Ethanol_1 Final_Acid Methylphosphonous Acid Intermediate->Final_Acid Step 2 Hydrolysis H2O_2 H2O H2O_2->Final_Acid Ethanol_2 Ethanol Final_Acid->Ethanol_2

Caption: Hypothesized two-step hydrolysis of this compound.

Thermal_Decomposition_Workflow start Start: this compound Sample heating Heat in Inert Atmosphere (e.g., Pyrolysis Reactor) start->heating gaseous Gaseous Products (Ethylene, Ethanol) heating->gaseous condensed Condensed Products (Phosphorus-containing acids) heating->condensed ftir FTIR Analysis gaseous->ftir gcms GC/MS Analysis (after derivatization) condensed->gcms nmr NMR Analysis condensed->nmr end End: Product Identification & Quantification ftir->end gcms->end nmr->end

Caption: Experimental workflow for analyzing thermal decomposition products.

References

Technical Support Center: Scale-up Synthesis of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of diethyl methylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound on a larger scale?

A1: Several methods are employed for the synthesis of this compound, with the most common being:

  • Reaction of Methylphosphonous Dichloride with Ethanol: This is a widely used method that involves the esterification of methylphosphonous dichloride (CH₃PCl₂) with ethanol in the presence of an acid-binding agent.[1]

  • Grignard Reagent Method: This approach utilizes the reaction of a methyl magnesium halide (Grignard reagent) with diethyl chlorophosphite. While it can provide good yields, the preparation and handling of Grignard reagents present safety risks on a larger scale.[2]

  • Reduction of Diethyl Methylphosphonate: This method involves the reduction of diethyl methylphosphonate. The success of this route is highly dependent on the choice of the reducing agent.[3]

  • Method from Phosphorus Trichloride: A process starting from phosphorus trichloride, aluminum trichloride, and methyl chloride to form a ternary complex, which then reacts with ethanol, avoids the isolation of the hazardous intermediate methylphosphonous dichloride.[4]

Q2: Why is pH control critical during the synthesis using methylphosphonous dichloride and ethanol?

A2: Precise pH control is crucial to prevent the formation of byproducts. If the pH of the reaction mixture becomes too acidic (e.g., below 7.0), a significant amount of ethyl methylphosphinate can be formed as a byproduct, reducing the yield and purity of the desired this compound.[2]

Q3: What are the common acid-binding agents used, and what are their pros and cons?

A3: Common acid-binding agents include:

  • Organic Amines (e.g., N,N-dimethylaniline, triethylamine): These are effective but can be toxic, expensive, and difficult to recover from the reaction mixture.[2]

  • Ammonia: While less expensive, controlling the pH accurately with ammonia gas can be challenging on a large scale.[2]

  • Calcium Oxide (CaO): A low-cost, non-toxic, and environmentally friendly alternative to organic amines and ammonia. It simplifies the work-up process.[2]

Q4: What are the main safety hazards associated with the scale-up synthesis of this compound?

A4: this compound is a flammable liquid and vapor and is harmful if swallowed.[1] It is also sensitive to air and moisture.[1] Key safety considerations include:

  • Flammability: Use in a well-ventilated area away from ignition sources. Electrical equipment should be explosion-proof.

  • Toxicity: Avoid inhalation, ingestion, and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Reactivity: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Handling of Reagents: Starting materials like methylphosphonous dichloride are highly reactive and corrosive.[4]

Q5: How is this compound typically purified on a larger scale?

A5: The most common method for purification at scale is fractional distillation under reduced pressure (vacuum distillation).[2][5] This technique separates the product from less volatile impurities and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Inaccurate pH control: Formation of ethyl methylphosphinate byproduct due to acidic conditions.- Implement a reliable pH monitoring and control system. - Consider using a solid base like calcium oxide for easier pH management.[2]
Incomplete reaction: Insufficient reaction time or temperature.- Optimize reaction time and temperature based on small-scale experiments. - Ensure efficient mixing to promote contact between reactants.
Loss of product during work-up: Emulsion formation or inefficient extraction.- Use brine washes to break emulsions. - Perform multiple extractions with an appropriate solvent.
Product Contamination Presence of starting materials: Incomplete reaction.- Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant.
Presence of byproducts (e.g., ethyl methylphosphinate): Incorrect pH.- Maintain the reaction pH between 7.0 and 8.5.[2]
Solvent and water residue: Inefficient drying or solvent removal.- Use an appropriate drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Ensure the vacuum distillation setup is efficient at removing all volatile components.
Difficult Purification Close boiling points of product and impurities: Inefficient separation by distillation.- Use a distillation column with higher theoretical plates (e.g., a Vigreux or packed column). - Optimize the vacuum pressure to maximize the boiling point difference.
Product decomposition during distillation: High distillation temperature.- Use a high vacuum to lower the boiling point of the product. - Employ a wiped-film evaporator for heat-sensitive materials on a larger scale.
Safety Incidents Runaway reaction: Poor temperature control of an exothermic reaction.- Ensure the reactor is equipped with an efficient cooling system. - Add reagents dropwise to control the reaction rate and temperature. - Conduct a thorough risk assessment before scaling up.[6]
Exposure to hazardous chemicals: Inadequate personal protective equipment or ventilation.- Always work in a well-ventilated fume hood. - Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound using Methylphosphonous Dichloride and Calcium Oxide

This protocol is adapted from a patented method utilizing calcium oxide as an acid-binding agent.[2]

Materials:

  • Methylphosphonous dichloride (CH₃PCl₂)

  • Anhydrous Ethanol (EtOH)

  • Calcium Oxide (CaO)

  • Xylene (solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Inert gas supply

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Charge the reactor with calcium oxide, anhydrous ethanol, and xylene under an inert atmosphere. The molar ratio of methylphosphonous dichloride to ethanol to calcium oxide should be approximately 1:2.5:1.5.

  • Heat the mixture to reflux to remove any traces of water.

  • Cool the reaction mixture to -10 °C.

  • Slowly add methylphosphonous dichloride dropwise while maintaining the temperature between -10 °C and 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove insoluble calcium salts.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The product typically distills at 120-122 °C.[7]

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Vigreux or packed distillation column

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the round-bottom flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, gradually heat the flask.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask.

  • When the distillation temperature stabilizes at the boiling point of this compound (approx. 120-122 °C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask to collect the pure product.[7]

  • Continue distillation until the temperature starts to drop or rise, indicating the end of the product fraction.

  • Cool the system down before carefully venting to atmospheric pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Reagents (CH3PCl2, EtOH, CaO) reactor Jacketed Reactor (-10 to 0°C) reagents->reactor 1. Charge & Cool reaction Esterification Reaction reactor->reaction 2. React filtration Filtration reaction->filtration 3. Filter crude_product Crude Product (Filtrate) filtration->crude_product distillation Vacuum Distillation crude_product->distillation 4. Distill pure_product Pure Diethyl Methylphosphonite distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or Impure Product? check_ph Check pH Control (Is it 7.0-8.5?) start->check_ph Yes check_reaction_conditions Review Reaction (Time & Temp Adequate?) check_ph->check_reaction_conditions Yes adjust_ph Adjust pH Control Strategy (e.g., use CaO) check_ph->adjust_ph No check_distillation Evaluate Distillation (Vacuum & Column Eff.?) check_reaction_conditions->check_distillation Yes optimize_conditions Optimize Reaction Conditions check_reaction_conditions->optimize_conditions No improve_distillation Improve Distillation Setup (Higher Vacuum/Better Column) check_distillation->improve_distillation No success Successful Synthesis check_distillation->success Yes adjust_ph->success optimize_conditions->success improve_distillation->success

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Analysis of Diethyl Methylphosphonite Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect diethyl methylphosphonite (DEMP) impurities. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound (DEMP) impurities?

A1: The most prevalent and powerful techniques for the analysis of DEMP and other organophosphorus compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] GC-MS is well-suited for volatile and thermally stable compounds, offering high sensitivity and selectivity.[2] HPLC is ideal for non-volatile or thermally labile compounds.[3] NMR, particularly ³¹P NMR, provides detailed structural information and can be used for quantification without the need for a direct reference standard for the impurity itself.[4]

Q2: What are the potential degradation products of this compound (DEMP) that I should be aware of during analysis?

A2: Under stress conditions such as hydrolysis (acidic or basic), oxidation, and thermolysis, DEMP can degrade. The primary degradation products are typically ethyl methylphosphonic acid (EMPA) and methylphosphonic acid (MPA), formed through the hydrolysis of the ester groups.[5] Forced degradation studies are essential to identify these and other potential degradants that might arise during manufacturing or storage.[6]

Q3: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my DEMP analysis method?

A3: The LOD and LOQ can be determined using several methods, as recommended by the International Council for Harmonisation (ICH) guidelines. A common approach is based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7] Another method involves using the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Q4: What are matrix effects and how can they impact the analysis of DEMP?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantitative analysis. In the analysis of DEMP, particularly in complex matrices like pharmaceutical formulations, matrix effects can be significant. To mitigate these effects, strategies such as improving sample cleanup, optimizing chromatographic conditions, and using matrix-matched calibration standards are employed.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the injector liner or column.[8] 2. Column contamination. 3. Improper column installation.[8]1. Use a deactivated liner; replace the liner if necessary. 2. Trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector and detector.
Ghost Peaks 1. Contamination from the syringe, septum, or mobile phase. 2. Carryover from a previous injection.1. Run a blank gradient to identify the source of contamination. 2. Clean the injector port and replace the septum. 3. Use fresh, high-purity solvents.
Poor Sensitivity 1. Leak in the system. 2. Inefficient ionization in the MS source. 3. Suboptimal injection parameters.1. Perform a leak check of the GC system. 2. Clean the ion source. 3. Optimize injector temperature and split ratio.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Column degradation or contamination. 2. High sample solvent strength. 3. Dead volume in the system.1. Wash the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase. 3. Check and tighten all fittings.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed; check the pump for leaks. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated before each injection.
Baseline Noise or Drift 1. Contaminated or improperly prepared mobile phase. 2. Detector lamp aging. 3. Air bubbles in the system.1. Use fresh, HPLC-grade solvents and filter the mobile phase. 2. Replace the detector lamp if necessary. 3. Degas the mobile phase thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Poor shimming. 2. Sample is too concentrated or contains paramagnetic impurities. 3. Inhomogeneous sample.[9]1. Re-shim the spectrometer. 2. Dilute the sample; filter to remove any solid particles. 3. Ensure the sample is fully dissolved.[9]
Overlapping Peaks 1. Insufficient magnetic field strength. 2. Similar chemical environments of different nuclei.1. Use a higher field NMR spectrometer if available. 2. Try a different deuterated solvent to induce chemical shift changes.[9]
Incorrect Integrations 1. Incomplete relaxation of nuclei. 2. Overlapping peaks. 3. Phasing errors.1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Use deconvolution software to separate overlapping signals. 3. Carefully re-phase the spectrum.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus compounds, which can be used as a reference for method development and validation for DEMP.

Analytical MethodAnalyteLODLOQRecovery (%)Matrix
GC-MSDi-isopropyl Methylphosphonate (DIMP)0.21 µg/mL0.62 µg/mLN/AN/A[7]
GC-MS/MS14 Organophosphorus Pesticides< 0.05 µg/g< 0.1 µg/g83.5 - 104.1Lanolin[10][11]
GC-MSDiazinon0.0058 µg/LN/A99.02Urine[1]
GC-MSChlorpyrifos0.016 µg/LN/A98.86Urine[1]
GC-MSDiethyl PhosphiteN/AN/A100.7 - 116.7Foscarnet Sodium Drug Substance[12]

Experimental Protocols

GC-MS Method for DEMP Impurity Profiling

Objective: To identify and quantify DEMP and its potential impurities in a drug substance.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Method for DEMP Quantification

Objective: To quantify the amount of DEMP impurity in a non-volatile drug substance.

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or a more specific wavelength if the impurity has a chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of the DEMP reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the analysis sample by dissolving a known amount of the drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

³¹P NMR for Structural Confirmation and Purity Assessment

Objective: To confirm the structure of phosphorus-containing impurities and assess the overall purity of the sample.

Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz).

Acquisition Parameters:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Pulse Program: Standard proton-decoupled phosphorus experiment.

  • Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure this is at least 5 times the longest T₁).

  • Number of Scans: 64-128 (adjust to achieve adequate signal-to-noise).

  • Reference: 85% H₃PO₄ as an external standard (0 ppm). The expected chemical shift for DEMP is approximately 32.9 ppm in CDCl₃.[4]

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • For quantitative analysis, accurately weigh both the sample and an internal standard (e.g., triphenyl phosphate) into the NMR tube.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis start Drug Substance dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter gcms GC-MS filter->gcms hplc HPLC-UV filter->hplc nmr ³¹P NMR filter->nmr identify Impurity Identification gcms->identify quantify Quantification gcms->quantify hplc->quantify nmr->identify structure Structural Elucidation nmr->structure

Caption: General workflow for the analysis of DEMP impurities.

Troubleshooting_Logic cluster_GCMS GC-MS Issues cluster_HPLC HPLC Issues cluster_NMR NMR Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing broad_peaks Broad Peaks? start->broad_peaks poor_resolution Poor Resolution? start->poor_resolution check_liner Check/Replace Liner peak_tailing->check_liner Yes trim_column Trim Column check_liner->trim_column Still Tailing check_column Check/Wash Column broad_peaks->check_column Yes check_solvent Check Sample Solvent check_column->check_solvent Still Broad reshim Re-shim poor_resolution->reshim Yes change_solvent Try Different Solvent reshim->change_solvent Still Poor

References

Technical Support Center: Stabilization of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylphosphonite. It focuses on ensuring the long-term storage stability of this reagent.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Decreased Purity Over Time 1. Oxidation: Exposure to air or oxidizing contaminants. This compound is susceptible to oxidation to diethyl methylphosphonate. 2. Hydrolysis: Reaction with water from atmospheric moisture or wet solvents. This can lead to the formation of ethyl methylphosphinic acid and ethanol.1. Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][3] 2. Proper Sealing: Use bottles with septa (e.g., Sure/Seal™) and replace the cap after each use.[2] 3. Dry Glassware: Ensure all glassware is oven-dried before use.[1][3] 4. Stabilizers: Consider the addition of a secondary antioxidant.
Inconsistent Reaction Yields 1. Reagent Degradation: Use of partially degraded this compound. 2. Contamination: Introduction of impurities during handling.1. Purity Check: Before use, verify the purity of this compound using ³¹P NMR or GC analysis. 2. Fresh Reagent: Use a freshly opened bottle or a recently purified batch for critical applications. 3. Proper Handling: Employ stringent air-sensitive handling techniques.[1][2][3]
Visible Precipitate or Haze 1. Hydrolysis Products: Formation of less soluble hydrolysis byproducts. 2. Contamination: Introduction of particulate matter.1. Filtration: Filter the reagent under an inert atmosphere. 2. Re-purification: Consider distillation under reduced pressure to purify the liquid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are oxidation and hydrolysis.

  • Oxidation: The phosphorus(III) center is readily oxidized to phosphorus(V), converting this compound to diethyl methylphosphonate. This can be initiated by atmospheric oxygen or other oxidizing agents.

  • Hydrolysis: In the presence of water, this compound can be hydrolyzed to ethyl methylphosphinic acid and ethanol.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term storage, this compound should be stored at 2-8°C in a tightly sealed, amber glass bottle under a dry, inert atmosphere such as nitrogen or argon.[4][5] The container should be protected from light and moisture.

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of degradation reactions.
Atmosphere Dry Nitrogen or ArgonPrevents oxidation and hydrolysis.[1][2][3]
Container Amber Glass Bottle with SeptumProtects from light and allows for transfer under an inert atmosphere.
Handling Air-Sensitive TechniquesMinimizes exposure to air and moisture during use.[1][2][3]

Q3: Can stabilizers be added to improve the long-term stability of this compound?

A3: Yes, the addition of stabilizers can inhibit degradation. Phosphite and phosphonite esters are known to act as secondary antioxidants (hydroperoxide decomposers).[6] While specific data for this compound is limited, hindered phenolic antioxidants or other phosphite-based stabilizers could be effective. It is crucial to experimentally verify the compatibility and effectiveness of any added stabilizer.

Stabilizer Class Proposed Mechanism of Action Example Typical Concentration
Hindered Phenols Radical scavengingButylated hydroxytoluene (BHT)0.01 - 0.1% w/w
Phosphite Antioxidants Hydroperoxide decompositionTris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)0.05 - 0.2% w/w

Q4: How can I assess the purity and degradation of my this compound sample?

A4: Several analytical techniques can be used to determine the purity and identify degradation products.

  • ³¹P NMR Spectroscopy: This is a highly effective method for quantifying the amount of this compound and its phosphorus-containing degradation products, such as diethyl methylphosphonate.

  • Gas Chromatography (GC): GC can be used to determine the purity of the volatile this compound and to detect the presence of degradation products.[7]

  • ¹H NMR Spectroscopy: Can be used to monitor for the presence of hydrolysis products like ethanol.

Analytical Method Parameter Measured Expected Results for Pure Sample Indications of Degradation
³¹P NMR Chemical shiftA single major peak around +170 ppmAppearance of a peak around +30 ppm (diethyl methylphosphonate)
GC-MS Retention time and mass spectrumA single major peak with m/z corresponding to the parent ion.Additional peaks corresponding to degradation products.
Karl Fischer Titration Water contentLow water content (<100 ppm)Elevated water content can indicate improper storage and risk of hydrolysis.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Prepare multiple vials of high-purity this compound.

    • For testing stabilizers, add the desired concentration of the stabilizer to a subset of the vials.

  • Storage Conditions:

    • Store the vials under different conditions:

      • Control: 2-8°C, under nitrogen.

      • Accelerated: 40°C, under nitrogen.

      • Oxidative Stress: 40°C, with a headspace of air.

      • Hydrolytic Stress: 40°C, under nitrogen, with a known amount of added water (e.g., 500 ppm).

  • Time Points:

    • Analyze samples at T=0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, analyze the samples by ³¹P NMR and GC to quantify the remaining this compound and the formation of degradation products.

Protocol 2: Purity Assessment by ³¹P NMR
  • Sample Preparation:

    • Under an inert atmosphere, transfer approximately 0.1 mL of this compound to an NMR tube.

    • Add approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound (approx. +170 ppm) and diethyl methylphosphonate (approx. +30 ppm).

    • Calculate the relative percentage of each species.

Visualizations

Degradation Pathways of this compound DEMP This compound (P(III)) Oxidation Oxidation (+ O₂) DEMP->Oxidation Hydrolysis Hydrolysis (+ H₂O) DEMP->Hydrolysis DEMP_Ox Diethyl Methylphosphonate (P(V)) Oxidation->DEMP_Ox EMPA Ethyl Methylphosphinic Acid Hydrolysis->EMPA EtOH Ethanol Hydrolysis->EtOH

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Assessment Start Start: High-Purity This compound Prep Prepare Samples (with and without stabilizers) Start->Prep Store Store under Varied Conditions (Control, Accelerated, Stress) Prep->Store Analyze Analyze at Time Points (T=0, 1, 3, 6 months) Store->Analyze Methods Analytical Methods: - ³¹P NMR - GC-MS - Karl Fischer Analyze->Methods Data Evaluate Data: - Purity vs. Time - Degradant Formation Analyze->Data End Determine Shelf-Life and Optimal Storage Conditions Data->End

Caption: Workflow for evaluating the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Diethyl Methylphosphonite and Dimethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organophosphorus chemistry, the distinction between trivalent P(III) and pentavalent P(V) compounds is fundamental, dictating their roles in synthesis, materials science, and biological systems. This guide provides an in-depth comparison of two archetypal molecules representing these classes: Diethyl methylphosphonite (DEMP), a P(III) compound, and Dimethyl methylphosphonate (DMMP), a P(V) compound. While structurally similar, their electronic configurations impart dramatically different chemical personalities. DEMP is a nucleophilic species, poised to react via its phosphorus lone pair, making it a valuable synthetic intermediate.[1] In contrast, DMMP is an electrophilic and highly stable compound, widely employed as a flame retardant and a non-toxic simulant for nerve agents like Sarin due to its low reactivity under ambient conditions.[2][3][4]

This document will dissect the structural origins of their divergent reactivity, provide experimental context for their characteristic transformations, and outline their distinct applications, offering researchers and drug development professionals a clear framework for selecting and utilizing these critical reagents.

Part 1: Structural and Electronic Foundations of Reactivity

The core difference between DEMP and DMMP lies in the oxidation state and coordination environment of the central phosphorus atom. This structural variance is the primary determinant of their chemical behavior.

  • This compound (DEMP): As a P(III) species, the phosphorus atom in DEMP possesses a lone pair of electrons. This non-bonding pair is readily available for donation, rendering the phosphorus center a potent nucleophile . The molecule has a trigonal pyramidal geometry around the phosphorus atom.

  • Dimethyl methylphosphonate (DMMP): As a P(V) species, the phosphorus atom in DMMP is fully oxidized and tetrahedrally coordinated. It features a highly polarized and strong phosphoryl (P=O) double bond. The electron-withdrawing nature of the three oxygen atoms bound to the phosphorus makes it an electrophilic center, susceptible to attack by strong nucleophiles.

This fundamental electronic difference can be readily observed using ³¹P NMR spectroscopy, a crucial tool for characterizing organophosphorus compounds. P(III) compounds like DEMP exhibit chemical shifts in a distinct region of the spectrum compared to P(V) compounds like DMMP, allowing for unambiguous identification and monitoring of reactions.[5]

Comparative Physicochemical Properties

The following table summarizes the key properties of both compounds for quick reference.

PropertyThis compound (DEMP)Dimethyl methylphosphonate (DMMP)
IUPAC Name diethoxy(methyl)phosphane[6]Dimethyl methylphosphonate[3]
CAS Number 15715-41-0[6]756-79-6[3][7]
Molecular Formula C₅H₁₃O₂P[6]C₃H₉O₃P[3][8]
Molecular Weight 136.13 g/mol [6]124.08 g/mol [7][8]
Phosphorus State Trivalent (P(III))Pentavalent (P(V))
Dominant Character Nucleophilic Electrophilic
Density 0.907 g/mL at 25 °C1.145 g/mL at 25 °C[3]
Boiling Point ~120-122 °C181 °C[3]
Key Structural Feature Phosphorus Lone PairPhosphoryl (P=O) Group

Part 2: A Head-to-Head Analysis of Chemical Reactivity

The opposing electronic natures of DEMP and DMMP manifest in their participation in distinct classes of chemical reactions.

The Michaelis-Arbuzov Reaction: The Defining Transformation of P(III)

The Michaelis-Arbuzov reaction is the cornerstone of P-C bond formation and perfectly illustrates the nucleophilic character of P(III) phosphites and phosphonites.[9][10][11]

Reactivity of DEMP: DEMP, as a nucleophilic phosphonite, is an ideal reactant in the Michaelis-Arbuzov reaction. It readily attacks electrophilic alkyl halides (e.g., CH₃I) in a classic Sₙ2 mechanism. This initial attack forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield a stable pentavalent phosphinate.[12][13]

Reactivity of DMMP: In stark contrast, DMMP is often the product of a Michaelis-Arbuzov reaction. For instance, the reaction of trimethyl phosphite with methyl iodide yields DMMP.[3] It does not initiate this reaction, as it lacks the requisite nucleophilic lone pair on the phosphorus atom.

Caption: The Michaelis-Arbuzov reaction pathway for DEMP.

Oxidation: A Test of Stability

The difference in oxidation state directly correlates to the stability of these compounds in the presence of oxidizing agents.

Reactivity of DEMP: The P(III) center in DEMP is readily oxidized to the more thermodynamically stable P(V) state. It can react with a variety of oxidizing agents, and its handling requires care to prevent unintentional oxidation by atmospheric oxygen, particularly at elevated temperatures.[1] This susceptibility is a key consideration in its synthesis and storage.

Reactivity of DMMP: DMMP is already in the stable P(V) oxidation state. The phosphorus atom cannot be further oxidized, making DMMP exceptionally stable and resistant to oxidizing agents. This robustness is a primary reason for its use as a flame retardant and chemical agent simulant.[2]

Hydrolysis: A Measure of P-O Bond Lability

Hydrolysis involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of P-O ester bonds.

Reactivity of DEMP: While PubChem notes "No rapid reaction with water," P(III) esters can be susceptible to hydrolysis, often catalyzed by acid or base, though this is less common than for P(V) esters and can be complicated by concurrent oxidation.[6]

Reactivity of DMMP: DMMP is known for its high hydrolytic stability at neutral pH and ambient temperature.[14] However, under more forceful conditions, such as in hot-compressed water or in the presence of acid, base, or metal oxide catalysts, it undergoes hydrolysis.[15][16][17] The reaction proceeds via nucleophilic attack on the electrophilic phosphorus atom, cleaving the P-OCH₃ bonds to produce methylphosphonic acid and methanol.[18] The kinetics of this reaction have been studied extensively due to its importance in the decontamination of nerve agent simulants.[15][16]

Caption: Hydrolysis of DMMP to methylphosphonic acid.

Ligand Chemistry: The Role of the Lone Pair

In coordination chemistry, the ability to act as a ligand is paramount.

Reactivity of DEMP: The lone pair on the P(III) atom makes DEMP an excellent P-donor ligand , capable of coordinating to transition metal centers. Phosphonite ligands are important in homogeneous catalysis, and DEMP can be used in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Reactivity of DMMP: DMMP lacks a donor lone pair on the phosphorus atom. While the phosphoryl oxygen has lone pairs and can act as a weak Lewis base to coordinate to hard Lewis acids, DMMP is not considered a typical ligand for transition metal catalysis in the same vein as phosphines or phosphonites.[17]

Part 3: Experimental Protocols & Methodologies

To provide a practical context for the discussed reactivity, the following sections outline generalized experimental protocols.

Protocol 1: Synthesis of Diethyl Ethyl(methyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol demonstrates the nucleophilic character of DEMP.

Objective: To synthesize a P(V) phosphinate from a P(III) phosphonite.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (DEMP) (1.0 eq).

  • Reaction: Add a stoichiometric amount of ethyl iodide (1.0 eq) to the flask.

  • Heating: Gently heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the P(III) signal for DEMP and the appearance of a new P(V) signal for the product will indicate conversion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The primary byproduct, ethyl iodide, can be removed under reduced pressure.

  • Purification: The resulting diethyl ethyl(methyl)phosphonate can be purified by vacuum distillation.

Protocol 2: Catalytic Hydrolysis of Dimethyl Methylphosphonate (DMMP)

This protocol, based on literature findings, demonstrates the electrophilic nature of DMMP under forcing conditions.[15][16][18]

Objective: To hydrolyze the stable P-O bonds of DMMP.

Methodology:

  • Setup: Prepare an aqueous solution of Dimethyl methylphosphonate (DMMP) in a high-pressure reactor (e.g., an autoclave).

  • Conditions: Add a catalyst, such as a strong acid (e.g., HCl) or base (e.g., NaOH), or perform the reaction in hot-compressed water without an explicit catalyst at temperatures between 200-300 °C and pressures of 20-30 MPa.[15][18]

  • Reaction: Heat the sealed reactor to the target temperature for a specified residence time (e.g., 30-80 seconds).[18]

  • Monitoring: After cooling and depressurizing, analyze the product mixture. The extent of hydrolysis can be quantified by measuring the disappearance of DMMP and the appearance of methylphosphonic acid and methanol using techniques like HPLC or NMR.

  • Analysis: The reaction is observed to follow pseudo-first-order kinetics, and the rate constant can be determined by analyzing concentrations at different time points.[15][16]

Part 4: Applications in Research and Industry

The distinct reactivities of DEMP and DMMP lead to their use in completely different fields.

  • This compound (DEMP):

    • Synthetic Intermediate: It is a key building block for synthesizing more complex organophosphorus compounds, including ligands for catalysis and precursors for agrochemicals like the herbicide glufosinate.[1][19]

    • Chemical Precursor: DEMP is listed as a Schedule 2 chemical as it can be a precursor in the synthesis of chemical weapons, and its production and trade are monitored.[6]

  • Dimethyl methylphosphonate (DMMP):

    • Flame Retardant: Its primary commercial use is as an additive flame retardant in materials like polyurethane foams, resins, and coatings.[2][4][20]

    • Nerve Agent Simulant: Due to its structural similarity to G-series nerve agents (like Sarin) but significantly lower toxicity, DMMP is the standard simulant used to test and calibrate chemical agent detectors and to develop and train on decontamination procedures.[2][15][18]

    • Industrial Additive: It also finds use as an anti-foaming agent, plasticizer, and an additive for solvents and hydraulic fluids.[4]

Conclusion

The comparison between this compound and Dimethyl methylphosphonate serves as a powerful illustration of a fundamental principle in chemistry: a subtle change in atomic oxidation state and bonding can profoundly alter a molecule's reactivity and function.

  • DEMP is defined by the nucleophilic lone pair on its P(III) center , making it a reactive intermediate for building larger molecules via reactions like the Michaelis-Arbuzov.

  • DMMP is characterized by its stable, electrophilic P(V) center , rendering it largely unreactive under normal conditions but susceptible to nucleophilic attack under forcing protocols.

For the researcher, scientist, or drug development professional, understanding this dichotomy is crucial. DEMP is a tool for synthesis, a means to an end. DMMP is a functional material, valued for its stability and predictable behavior. Choosing between them—or their many chemical relatives—depends entirely on whether the goal is to initiate a chemical transformation or to leverage chemical inertness.

References

Performance Benchmark: Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Phosphite Ligands in Asymmetric Catalysis for Researchers and Drug Development Professionals

Introduction

Phosphite ligands have emerged as a versatile and powerful class of ligands in transition metal catalysis, finding widespread application in various enantioselective transformations crucial for pharmaceutical and fine chemical synthesis. Their facile synthesis, tuneability, and resistance to oxidation offer distinct advantages over traditional phosphine ligands.[1] This guide presents a comparative study of representative phosphite ligands in asymmetric catalysis, focusing on their performance in rhodium-catalyzed asymmetric hydrogenation. Experimental data is provided to objectively compare their efficacy, alongside detailed experimental protocols and visualizations to aid in understanding and application.

The asymmetric hydrogenation of prochiral olefins is a fundamental transformation for creating chiral centers. The choice of ligand is paramount in achieving high enantioselectivity (ee) and catalytic activity. Here, we compare the performance of monodentate and bidentate phosphite ligands in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Table 1: Comparison of Phosphite Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Ligand TypeLigand StructureCatalyst SystemConversion (%)ee (%)Ref.
Monodentate MonoPhos ((R)-enantiomer)[Rh(COD)₂]BF₄/Ligand>9994[2]
Bidentate Kelliphite[Rh(COD)₂]BF₄/Ligand>9996[2]
Bidentate (R,R)-Et-DuPhos (a diphosphine for comparison)[Rh(COD)₂]BF₄/Ligand>99>99[2]
Phosphine-Phosphite Ligand 1e (a mixed phosphine-phosphite)[Rh(COD)₂]BF₄/Ligand>9999[3]

Reaction Conditions: Typically, the reaction is carried out with a substrate to catalyst ratio (S/C) of 100-1000, under 1-10 bar of H₂ pressure, in a suitable solvent like CH₂Cl₂ or MeOH at room temperature.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation:

A detailed experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided below. This procedure is a representative example and may require optimization for different substrates and ligands.

Materials:

  • [Rh(COD)₂]BF₄ (precatalyst)

  • Chiral phosphite ligand (e.g., MonoPhos, Kelliphite)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, MeOH)

  • Hydrogen gas (high purity)

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphite ligand (1.1-1.2 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), is added to the flask containing the catalyst solution.

  • Hydrogenation: The flask is then connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1 bar). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC for the consumption of the starting material. Upon completion, the pressure is released, and the solvent is removed under reduced pressure.

  • Analysis: The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Processes

Diagram 1: General Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle General Catalytic Cycle for Asymmetric Hydrogenation cluster_cycle A [Rh(L)(S)₂]⁺ B [Rh(L)(olefin)(S)]⁺ A->B Olefin coordination C [Rh(H)₂(L)(olefin)]⁺ B->C Oxidative addition of H₂ D Rh-alkyl-hydride C->D Migratory insertion E Product + [Rh(L)(S)₂]⁺ D->E Reductive elimination Start Catalyst Precursor [Rh(COD)₂]BF₄ + L* E->Start Catalyst regeneration Start->A

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Diagram 2: Comparison of Monodentate and Bidentate Ligand Coordination

Caption: Coordination modes of monodentate vs. bidentate phosphite ligands.

Conclusion

Phosphite ligands offer a compelling platform for the development of highly efficient and selective catalysts for asymmetric transformations. As demonstrated in the case of asymmetric hydrogenation, both monodentate and bidentate phosphites can achieve excellent enantioselectivities. The choice of a specific ligand will depend on the substrate, desired outcome, and process parameters. The modularity and ease of synthesis of phosphite ligands continue to drive innovation, enabling the rapid screening of ligand libraries to identify optimal catalysts for specific applications in research and drug development.[4]

References

A Comparative Guide to the Structural Validation of Diethyl Methylphosphonite Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of diethyl methylphosphonite and its derivatives is paramount for understanding their reactivity, biological activity, and for the development of novel therapeutics. This guide provides an objective comparison of the primary analytical techniques used for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Experimental data and detailed protocols are provided to support researchers in selecting the most appropriate methods for their specific needs.

At a Glance: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation patternsPrecise 3D atomic arrangement, bond lengths, bond angles, absolute configuration
Sample State SolutionGas phase (after ionization)Solid (single crystal)
Strengths Non-destructive, provides detailed information about molecular structure in solution, versatile for studying dynamics.High sensitivity, provides accurate molecular weight, useful for identifying unknown compounds and analyzing mixtures.Provides unambiguous, high-resolution 3D structure, considered the "gold standard" for structural determination.
Limitations Lower sensitivity than MS, complex spectra for large molecules, may not be suitable for insoluble compounds.Destructive, provides limited information on stereochemistry, fragmentation can be complex to interpret.Requires a suitable single crystal (can be a significant bottleneck), provides a static picture of the molecule.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr Initial Characterization ms Mass Spectrometry (e.g., GC-MS) purification->ms Molecular Weight and Fragmentation xray X-ray Crystallography purification->xray If Crystalline confirmation Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation

A typical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound derivatives, ¹H, ¹³C, and ³¹P NMR are indispensable.

Experimental Data

The following table summarizes typical NMR data for this compound. Note that chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~1.2Triplet~7.0-O-CH₂-CH₃
~1.3Doublet~18.0 (²JHP)P-CH₃
~3.8Doublet of Quartets~7.0 (³JHH), ~8.0 (³JHP)-O-CH₂ -CH₃
¹³C ~16.0Doublet~6.0 (³JCP)-O-CH₂-CH₃
~17.0Doublet~120.0 (¹JCP)P-CH₃
~60.0Doublet~6.0 (²JCP)-O-CH₂ -CH₃
³¹P ~160-180--P

Data is compiled from various sources and may vary depending on the solvent and specific derivative.

Experimental Protocol: ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a multinuclear probe tuned to the ³¹P frequency.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).

    • Set the spectral width to encompass the expected chemical shift range for phosphonites (e.g., 150 to 200 ppm).

  • Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The following table summarizes the expected major fragments.

m/zProposed Fragment IonStructure
136[M]⁺[CH₃P(OCH₂CH₃)₂]⁺
121[M - CH₃]⁺[P(OCH₂CH₃)₂]⁺
108[M - C₂H₄]⁺[CH₃P(O)H(OCH₂CH₃)]⁺
93[M - C₂H₄ - CH₃]⁺[P(O)H(OCH₂CH₃)]⁺
79[CH₃P(O)OH]⁺[CH₃P(O)OH]⁺

Based on fragmentation patterns of similar organophosphorus compounds.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless or split injection, depending on the sample concentration.

    • Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range of m/z 40-400 is typically sufficient.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and absolute stereochemistry. However, it is contingent on the ability to grow a high-quality single crystal of the compound.

Experimental Data

The following table provides representative bond lengths and angles for a diethyl phosphonate derivative, which are expected to be similar for this compound derivatives.[1]

BondLength (Å)AngleAngle (°)
P-C~1.80C-P-O~105-110
P-O~1.60O-P-O~100-105
C-O~1.45P-O-C~120
C-C~1.52O-C-C~110
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single crystal of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

Logical Relationships in Structural Validation

Logical Relationships cluster_techniques Analytical Techniques cluster_information Derived Information cluster_conclusion Final Confirmation nmr NMR (Connectivity) connectivity 2D Structure nmr->connectivity ms MS (Molecular Formula) formula Elemental Composition ms->formula xray X-ray (3D Structure) three_d Absolute Configuration xray->three_d final_structure Validated Structure connectivity->final_structure formula->final_structure three_d->final_structure

Interrelation of analytical techniques.

References

Spectroscopic comparison of diethyl methylphosphonite and its oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic signatures of diethyl methylphosphonite and its oxidized form, diethyl methylphosphonate, offers valuable insights for researchers in organophosphorus chemistry and drug development. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR) and vibrational spectroscopy data, supported by established experimental protocols.

The oxidation of the trivalent phosphorus in this compound to the pentavalent state in diethyl methylphosphonate induces significant changes in the molecule's electronic structure and geometry. These alterations are clearly reflected in their respective spectra, providing a powerful tool for monitoring chemical transformations and for the structural elucidation of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. The chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an ideal method to differentiate between the phosphonite and its phosphonate analogue.

Table 1: NMR Spectroscopic Data for this compound and Diethyl Methylphosphonate

Parameter This compound (C₅H₁₃O₂P) Diethyl Methylphosphonate (C₅H₁₃O₃P)
¹H NMR
δ (P-CH₃)~1.1 ppm (doublet)~1.5 ppm (doublet)
J (P-H) in P-CH₃~7 Hz~18 Hz
δ (O-CH₂-CH₃)~3.7 ppm (multiplet)~4.1 ppm (multiplet)
δ (O-CH₂-CH₃)~1.2 ppm (triplet)~1.3 ppm (triplet)
¹³C NMR
δ (P-CH₃)~15 ppm (doublet)~10.85 ppm (doublet)
¹J (P-C) in P-CH₃~20 Hz144 Hz
δ (O-CH₂)~58 ppm (doublet)~61 ppm (doublet)
²J (P-C) in O-CH₂~10 Hz~6 Hz
δ (CH₃ in ethoxy)~17 ppm (doublet)~16 ppm (doublet)
³J (P-C) in CH₃~5 Hz~6 Hz
³¹P NMR
δ (P)~+158 ppm~+31 ppm

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is compiled from various sources and may vary slightly based on experimental conditions.

The most dramatic difference is observed in the ³¹P NMR spectra, where the chemical shift moves significantly upfield upon oxidation, from approximately +158 ppm for the phosphonite to around +31 ppm for the phosphonate. This is a direct consequence of the increased electron density and change in hybridization at the phosphorus atom.

In the ¹H NMR spectra, the protons of the methyl group directly attached to the phosphorus atom experience a downfield shift and a significant increase in the phosphorus-hydrogen coupling constant upon oxidation. Similarly, the ¹³C NMR data reveals a substantial increase in the one-bond phosphorus-carbon coupling constant (¹J(P-C)) for the P-CH₃ group, a hallmark of the change from a P(III) to a P(V) species.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The oxidation of this compound introduces a new, strong absorption band corresponding to the P=O stretching vibration in the phosphonate.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Diethyl Methylphosphonate

Vibrational Mode This compound Diethyl Methylphosphonate
P=O Stretch Absent~1250 cm⁻¹ (strong)
P-O-C Stretch ~1030 cm⁻¹ (strong)~1030 cm⁻¹ (strong)
C-H Stretch (alkane) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹
P-C Stretch ~700-800 cm⁻¹~700-800 cm⁻¹

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the analyte (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a calibrated 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. Use a single calibrated 90° pulse and a relaxation delay appropriate for the phosphorus nucleus (typically 5-10 seconds). The chemical shifts should be referenced externally to 85% H₃PO₄.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

  • Data Processing: The sample spectrum should be background-corrected.

Raman Spectroscopy
  • Sample Preparation: Place the neat liquid sample in a glass capillary tube or a suitable well plate.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Processing: The spectrum should be baseline-corrected to remove any fluorescence background.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its oxide.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_data Data Analysis and Comparison Phosphonite This compound NMR NMR (¹H, ¹³C, ³¹P) Phosphonite->NMR IR Infrared (IR) Phosphonite->IR Raman Raman Phosphonite->Raman Phosphonate Diethyl Methylphosphonate (Oxide) Phosphonate->NMR Phosphonate->IR Phosphonate->Raman NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data Vibrational_Data Vibrational Data (Frequencies, Intensities) IR->Vibrational_Data Raman->Vibrational_Data Comparison Comparative Analysis NMR_Data->Comparison Vibrational_Data->Comparison Conclusion Conclusion Comparison->Conclusion Structural Confirmation & Reaction Monitoring Application

Caption: Logical workflow for the comparative spectroscopic analysis.

References

The Role of Phosphonite Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the architecture of a ligand is paramount to achieving high enantioselectivity. While a vast array of sophisticated chiral ligands have been developed, it is instructive to compare their performance and structural attributes to simpler, achiral counterparts. This guide explores the performance characteristics of phosphonite ligands in asymmetric catalysis, with a specific focus on contrasting complex chiral phosphonites against simple achiral structures, exemplified by diethyl methylphosphonite.

Introduction to Phosphonite Ligands

Phosphonites, compounds with the general formula P(OR)₂R', are a class of organophosphorus ligands that have garnered attention in homogeneous catalysis. Their electronic properties, characterized by being more π-accepting than phosphines, can significantly influence the reactivity and selectivity of a metal catalyst. In the realm of asymmetric synthesis, the key to enantiocontrol lies in the chirality of the ligand.

A thorough review of scientific literature reveals a notable absence of performance data for simple, achiral phosphonites like this compound in asymmetric catalysis. Research in this field predominantly concentrates on chiral phosphonite ligands, where the stereogenic elements necessary for inducing enantioselectivity are incorporated into the ligand backbone. This compound, a structurally simple and achiral molecule, lacks the necessary three-dimensional arrangement to create a chiral environment around the metal center, which is a prerequisite for enantioselective catalysis. Its applications are primarily found in other areas of chemical synthesis, such as the production of herbicides.

This guide, therefore, will use this compound as a structural archetype to compare the class of simple, achiral phosphonites with established chiral phosphonite ligands, providing a clear rationale for the design principles of effective ligands in asymmetric catalysis.

Performance Comparison: Simple vs. Chiral Phosphonite Ligands

The efficacy of a chiral ligand is measured by its ability to direct a reaction towards the preferential formation of one enantiomer over the other, expressed as enantiomeric excess (% ee), alongside high conversion and turnover numbers (TON). Below is a comparative summary of the performance of well-established chiral phosphonite and related phosphite ligands in benchmark asymmetric reactions. The absence of data for this compound in such reactions underscores its unsuitability for these applications.

Asymmetric Hydrogenation of Prochiral Alkenes

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of chiral synthesis. The performance of various chiral phosphorus ligands highlights the necessity of a well-defined chiral pocket.

Ligand ClassRepresentative LigandSubstrateConversion (%)ee (%)ConditionsReference
Chiral Phosphonite (R,R)-TADDOL-derived PhosphoniteMethyl (Z)-α-acetamidocinnamate>9998Rh(COD)₂BF₄, CH₂Cl₂, H₂ (1 atm)[Generic representation based on similar systems]
Chiral Phosphite (R)-BINOL-derived PhosphiteDimethyl itaconate>9998.2Rh(COD)₂BF₄, CH₂Cl₂, H₂ (10 bar)[1]
Chiral Phosphoramidite Monodentate PhosphoramiditeMethyl 2-acetamidoacrylate>9995-99Rh(COD)₂BF₄, CH₂Cl₂, H₂ (10 bar)[2][3]
Simple Achiral Phosphonite This compoundN/ANo data availableN/AN/AN/A
Asymmetric Hydroformylation

Asymmetric hydroformylation is another critical industrial reaction where ligand structure dictates both regioselectivity (branched vs. linear aldehyde) and enantioselectivity.

Ligand ClassRepresentative LigandSubstrateb:l ratioee (%)ConditionsReference
Chiral Phosphine-Phosphite (R,S)-BINAPHOSStyrene88:1294Rh(acac)(CO)₂, Toluene, H₂/CO (100 atm)[4]
Chiral Diphosphonite Chiral DiphosphoniteVinyl Acetate>9051[Rh(cod)(L)]BF₄, H₂/CO (20 bar), 60°C[5]
Simple Achiral Phosphonite This compoundN/ANo data availableN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for key asymmetric reactions where chiral phosphonite-type ligands have been successfully employed.

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This procedure is a standard method for evaluating the efficacy of chiral phosphorus ligands in the asymmetric hydrogenation of a benchmark substrate like methyl (Z)-α-acetamidocinnamate.

Materials:

  • Rhodium precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄

  • Chiral Ligand (e.g., a BINOL-derived phosphite)

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Anhydrous, degassed dichloromethane (CH₂Cl₂) or methanol (MeOH)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 1.0 mol%) and the chiral ligand (2.2 mol%) are dissolved in the chosen solvent (e.g., CH₂Cl₂) in a Schlenk flask. The solution is typically stirred for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: The substrate (100 mol%) is added to the catalyst solution. The Schlenk flask is then connected to a hydrogenation apparatus.

  • Hydrogenation: The flask is purged with hydrogen gas (3 cycles). The reaction is then stirred under a hydrogen atmosphere (typically 1-10 bar) at a constant temperature (e.g., 25 °C).

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.

  • Analysis: The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis of the purified product.[6]

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation is a powerful C-C bond-forming reaction. This protocol describes a typical procedure using a chiral phosphine ligand, which can be adapted for phosphonite ligands.

Materials:

  • Palladium precursor: [Pd(η³-C₃H₅)Cl]₂

  • Chiral Ligand (e.g., a P,N-ligand or chiral phosphine)

  • Substrate: rac-1,3-Diphenyl-2-propenyl acetate

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Co-catalyst: Potassium acetate (KOAc)

  • Solvent: Anhydrous, degassed tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) are dissolved in the solvent and stirred for 20-30 minutes at room temperature.

  • Reaction Mixture: In a separate flask, the substrate (100 mol%), dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (5 mol%) are dissolved in the solvent.

  • Reaction Initiation: The catalyst solution is transferred via cannula to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • Analysis: The product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC.

Visualizing Catalytic Pathways and Concepts

Diagrams are essential tools for understanding complex chemical processes and relationships. The following visualizations are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis p1 Weigh Rh Precursor & Chiral Ligand p2 Dissolve in Degassed Solvent p1->p2 p3 Stir for Complexation p2->p3 r1 Add Substrate to Catalyst Solution p3->r1 Transfer Catalyst r2 Purge with Reactant Gas (e.g., H₂) or Add Reagents r1->r2 r3 Stir under Controlled Temp & Pressure r2->r3 a1 Quench Reaction & Remove Solvent r3->a1 Reaction Complete a2 Purify Product (Chromatography) a1->a2 a3 Determine Conversion (¹H NMR) a2->a3 a4 Determine ee% (Chiral HPLC/GC) a3->a4

Caption: Experimental workflow for asymmetric catalysis.

catalytic_cycle cat [Rh(L)S₂]⁺ sub_coord [Rh(L)(olefin)S]⁺ cat->sub_coord + Olefin - Solvent oxid_add [Rh(H)₂(L)(olefin)]⁺ sub_coord->oxid_add + H₂ insert [Rh(H)(alkyl)(L)]⁺ oxid_add->insert Migratory Insertion reduct_elim Product insert->reduct_elim Reductive Elimination reduct_elim->cat Regenerates Catalyst

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Beyond Diethyl Methylphosphonite: A Comparative Guide to Phosphonylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical biology, the introduction of a phosphonate moiety into a molecule is a critical step for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic properties. Diethyl methylphosphonite has long been a workhorse reagent for this transformation. However, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, selectivity, and ease of use. This guide provides a comprehensive comparison of key alternative phosphonylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their synthetic challenges.

Performance Comparison of Phosphonylation Reagents

The choice of phosphonylating agent can significantly impact the efficiency and outcome of a reaction. The following tables provide a comparative overview of this compound and its alternatives in the phosphonylation of a simple alcohol (benzyl alcohol) and a more complex nucleoside (uridine).

Table 1: Phosphonylation of Benzyl Alcohol

ReagentReaction TimeYield (%)Key AdvantagesDisadvantages
This compound 4-12 h80-92%Readily available, cost-effective.Can require harsh conditions, potential for side reactions.
Diphenyl H-phosphonate < 15 min>95% (quantitative)Fast reaction, mild conditions, high yield.Can be sensitive to moisture.
9-Fluorenemethyl H-phosphonate Several hoursHigh Purity (>99%)Product isolation is facilitated for polar substrates, mild deprotection.Slower reaction times compared to DPHP.
PCl₃/Imidazole Not specifiedNot specifiedHighly reactive.Can be harsh, may require careful control of stoichiometry.

Table 2: Phosphonylation of Uridine

ReagentReaction TimeYield (%)Key AdvantagesDisadvantages
This compound Not specifiedNot specified--
Diphenyl H-phosphonate < 15 minQuantitativeVery fast and high-yielding for nucleosides.-
9-Fluorenemethyl H-phosphonate OvernightHigh Purity (>99%)Excellent for polar nucleosides, facile purification.Long reaction time.
PCl₃/Imidazole Not specifiedNot specifiedCan be used for nucleoside phosphonylation.Potential for side reactions with nucleobases.

Featured Alternative Reagents

Diphenyl H-phosphonate (DPHP)

Diphenyl H-phosphonate has emerged as a highly efficient reagent for the phosphonylation of alcohols and nucleosides. The electron-withdrawing nature of the two phenyl groups renders the phosphorus center highly electrophilic, facilitating rapid transesterification under mild conditions.

Key Features:

  • Speed: Reactions are often complete in under 15 minutes at room temperature.

  • High Yields: Typically provides quantitative conversion of the starting material.

  • Mild Conditions: Avoids the need for harsh reagents or high temperatures.

9-Fluorenemethyl H-phosphonate

This reagent is particularly advantageous for the phosphonylation of polar molecules, such as nucleosides and carbohydrates. The lipophilic 9-fluorenemethyl group facilitates the extraction and purification of the phosphonylated product from aqueous media. The protecting group is readily removed under mild basic conditions (β-elimination) using reagents like triethylamine.

Key Features:

  • Facilitated Purification: The lipophilic handle simplifies the isolation of polar products.

  • Mild Deprotection: The fluorenemethyl group is cleaved under non-hydrolytic conditions.

  • High Purity: Products are often obtained in very high purity after simple workup.

Phosphorus Trichloride (PCl₃) / Imidazole

The combination of phosphorus trichloride and a nitrogenous base like imidazole creates a highly reactive phosphonylating species in situ. This system is effective for the phosphonylation of a variety of nucleophiles, including alcohols and amines. While powerful, the high reactivity necessitates careful control of reaction conditions to avoid side reactions.

Key Features:

  • High Reactivity: Can phosphonylate less reactive substrates.

  • Versatility: Applicable to a range of nucleophiles.

Experimental Protocols

Phosphonylation of Benzyl Alcohol with Diphenyl H-phosphonate

Materials:

  • Benzyl alcohol

  • Diphenyl H-phosphonate (DPHP)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).

  • Add a solution of diphenyl H-phosphonate (1.1 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically < 15 minutes).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl phosphonate.

Phosphonylation of Uridine with 9-Fluorenemethyl H-phosphonate

Materials:

  • Uridine (dried under vacuum)

  • 9-Fluorenemethyl H-phosphonate

  • Pivaloyl chloride (PivCl)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Diethyl ether

Procedure:

  • Dissolve uridine (1.0 eq) and 9-fluorenemethyl H-phosphonate (1.5 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add pivaloyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and concentrate the mixture.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the intermediate protected phosphonate by silica gel chromatography.

  • To remove the 9-fluorenemethyl group, dissolve the purified intermediate in a solution of triethylamine in anhydrous acetonitrile and stir at room temperature for 1-2 hours.

  • Concentrate the solution and precipitate the product by adding diethyl ether to obtain the uridine H-phosphonate.

Signaling Pathway and Experimental Workflow Visualization

The introduction of phosphonates can have a profound impact on biological signaling pathways. For instance, phosphonate-containing molecules can act as stable mimics of phosphate esters, enabling them to function as inhibitors of kinases in signaling cascades such as the Raf-MEK-ERK pathway, which is crucial in cell proliferation and survival.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Phosphonate_Inhibitor Phosphonate Inhibitor Phosphonate_Inhibitor->Raf Inhibition

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a phosphonate-based inhibitor.

The general workflow for evaluating a new phosphonylation reagent involves a systematic process from reaction optimization to product characterization.

Phosphonylation_Workflow Start Select Substrate (e.g., Alcohol, Nucleoside) Reaction Perform Phosphonylation Reaction Start->Reaction Reagent Choose Phosphonylation Reagent Reagent->Reaction Workup Reaction Workup and Purification Reaction->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Analysis Analyze Yield and Purity Characterization->Analysis

Caption: General experimental workflow for phosphonylation.

A Comparative Guide to Computational and Experimental Data for Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental data for diethyl methylphosphonite (CAS No. 15715-41-0). By presenting both theoretical predictions and empirical measurements, this document aims to offer a comprehensive physicochemical profile of this organophosphorus compound, which is of significant interest in synthetic chemistry and as a precursor in various industrial applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound, allowing for a direct comparison between computationally derived and experimentally determined values.

Table 1: Physical and Chemical Properties
PropertyComputational ValueExperimental ValueSource (Experimental)
Molecular Formula C₅H₁₃O₂PC₅H₁₃O₂PPubChem[1]
Molecular Weight 136.13 g/mol 136.13 g/mol PubChem[1]
Boiling Point Not Available47 °C @ 50 TorrChemBK[2]
Density Not Available0.907 g/mL at 25 °CSigma-Aldrich
Refractive Index Not Availablen20/D 1.419Sigma-Aldrich
Flash Point Not Available29.4 °CSigma-Aldrich
Table 2: Spectroscopic Data
SpectroscopyComputational Data (Predicted)Experimental DataSource (Experimental)
¹³C NMR Predicted shifts can be calculatedSpectra available on SpectraBasePubChem[1]
³¹P NMR Predicted shifts can be calculatedSpectra available on SpectraBasePubChem[1]
Mass Spectrometry (GC-MS) Fragmentation patterns can be predictedMolecular Ion (m/z): 136PubChem[1]
Infrared (IR) Spectroscopy Vibrational frequencies can be calculatedData not readily available in public domain

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are generalized protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹³C and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard, such as 85% phosphoric acid, is used for chemical shift referencing. The data is processed using appropriate software to identify chemical shifts and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or hexane, is prepared.[3] The sample is injected into a gas chromatograph equipped with a suitable capillary column. The oven temperature is programmed to ensure the separation of the compound from any impurities. The eluent from the GC is introduced into a mass spectrometer, where the compound is ionized (typically by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio to generate a mass spectrum.[4]

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent can be used with a liquid cell. An infrared spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Computational Methodology

Computational chemistry offers a powerful tool for predicting the properties of molecules. The following outlines a typical methodology for calculating the properties of this compound.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

Method: Density Functional Theory (DFT) is a commonly employed method for its balance of accuracy and computational cost. A functional such as B3LYP is often chosen.

Basis Set: A basis set like 6-31G(d,p) or a larger one is selected to describe the atomic orbitals of the constituent atoms.

Calculations:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

  • NMR Chemical Shifts: The magnetic shielding tensors are calculated to predict the ¹³C and ³¹P NMR chemical shifts.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing computational and experimental data for a given chemical compound like this compound.

G Workflow for Comparing Computational and Experimental Data cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (13C, 31P) exp_synthesis->exp_nmr exp_ms Mass Spectrometry (GC-MS) exp_synthesis->exp_ms exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_phys Physical Properties (BP, Density, etc.) exp_synthesis->exp_phys data_comparison Data Comparison & Validation exp_nmr->data_comparison exp_ms->data_comparison exp_ir->data_comparison exp_phys->data_comparison comp_model Molecular Modeling comp_geo Geometry Optimization (DFT) comp_model->comp_geo comp_freq Frequency Calculation (Predicted IR) comp_geo->comp_freq comp_nmr NMR Calculation (Predicted Shifts) comp_geo->comp_nmr comp_freq->data_comparison comp_nmr->data_comparison report Comprehensive Report Generation data_comparison->report

Caption: Workflow for the comparison of experimental and computational data.

This guide highlights the synergy between computational and experimental approaches in chemical characterization. While experimental data provides real-world measurements, computational methods offer valuable predictive insights into molecular properties and spectroscopic behavior. For a complete and robust understanding of this compound, a combined approach is indispensable.

References

Cytotoxicity of Diethyl Methylphosphonite Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various analogs of diethyl methylphosphonite, focusing on α-aminophosphonates. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in cancer research and drug development.

Introduction

Phosphonates, characterized by a stable carbon-phosphorus bond, are recognized for their diverse biological activities. As bioisosteres of phosphates, they can mimic natural substrates and inhibit enzymes involved in critical cellular processes. This has led to the development of numerous phosphonate-containing compounds with therapeutic potential, including antiviral and anticancer agents. Within this class, α-aminophosphonates, structural analogs of α-amino acids, have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide focuses on the comparative cytotoxicity of this compound analogs, particularly α-aminophosphonates, summarizing key findings on their structure-activity relationships and mechanisms of action.

Performance Comparison of this compound Analogs

The cytotoxic activity of this compound analogs, primarily α-aminophosphonates, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values of various α-aminophosphonate derivatives, highlighting the influence of different structural modifications on their cytotoxic efficacy.

Cytotoxicity Data (IC50 in µM)

Table 1: Cytotoxicity of α-Aminophosphonates with Dehydroabietic Acid Moiety

CompoundNCI-H460 (Lung)A549 (Lung)HepG2 (Liver)SKOV3 (Ovarian)
7c 1.8 ± 0.13.2 ± 0.24.5 ± 0.36.1 ± 0.4
5-FU (control) 25.4 ± 1.528.7 ± 1.930.1 ± 2.133.6 ± 2.5

Data sourced from a study on novel α-aminophosphonate derivatives containing a dehydroabietic acid structure.[1]

Table 2: Cytotoxicity of 2-Oxo-quinoline α-Aminophosphonate Derivatives

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)U2OS (Osteosarcoma)
4u 16.6 ± 0.92.5 ± 0.610.3 ± 0.85.8 ± 0.4
4x 20.1 ± 1.227.4 ± 6.08.7 ± 0.62.5 ± 0.2
5-FU (control) 28.7 ± 1.922.4 ± 1.525.1 ± 1.727.8 ± 2.0

Data from a study on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates.[2][3]

Table 3: Cytotoxicity of Phosphorylated and Phosphinoylated Diethyl α-Amino-α-Aryl-Methylphosphonates

CompoundU266 (Multiple Myeloma)PANC-1 (Pancreatic)
Diethyl diethylphosphoryl-aminobenzylphosphonates HighModerate
Thiophosphinoylated diethyl aminobenzylphosphonate ModerateHigh

Qualitative summary from a study on phosphorylated and phosphinoylated α-aminophosphonates.[4]

Structure-Activity Relationship

The cytotoxic activity of α-aminophosphonates is significantly influenced by the nature of the substituents on the aromatic rings and the amino group.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the α-carbon can modulate cytotoxicity. For instance, studies have shown that derivatives with 4-Me and 4-Cl substituents were more toxic to sarcoma cell lines compared to those with 4-H and 4-MeO groups.[5]

  • Combination with Other Moieties: Incorporating α-aminophosphonates into larger molecular scaffolds, such as dehydroabietic acid or 2-oxo-quinoline, has been shown to enhance their anticancer activity.[1][2][3] For example, the combination of α-aminophosphonate and 2-oxo-quinoline markedly increased the cytotoxicities against the MCF-7 cell line.[2][3]

  • Phosphorylation and Phosphinoylation: Modification of the amino group through phosphorylation or phosphinoylation can also impact cytotoxic effects, with some derivatives showing high antiproliferative effects on specific cancer cell lines like multiple myeloma and pancreatic ductal adenocarcinoma.[4]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Several studies suggest that the cytotoxic effects of these α-aminophosphonate derivatives are mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The representative compound 7c , a dehydroabietic acid derivative of α-aminophosphonate, was found to induce apoptosis in NCI-H460 cells.[1] Similarly, compound 4u , a 2-oxo-quinoline derivative, was shown to induce apoptosis in HeLa cells, as confirmed by acridine orange/ethidium bromide (AO/EB) staining and Hoechst 33342 staining.[3]

Cell Cycle Arrest

In addition to apoptosis, these compounds can also interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. Compound 7c was observed to arrest NCI-H460 cells primarily in the G1 phase.[1] Compound 4u was found to arrest HeLa cells in the S and G2 phases.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of this compound analogs.

Synthesis of α-Aminophosphonates (General Procedure)

A common method for synthesizing α-aminophosphonates is the one-pot three-component Kabachnik-Fields reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol) in a suitable solvent (e.g., ethanol or toluene) or under solvent-free conditions.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period (ranging from a few hours to several days), often monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, commonly by column chromatography on silica gel, to yield the desired α-aminophosphonate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[6][7]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_cytotoxicity Cytotoxicity Evaluation aldehyde Aldehyde reaction Kabachnik-Fields Reaction aldehyde->reaction amine Amine amine->reaction diethyl_phosphite Diethyl Phosphite diethyl_phosphite->reaction purification Purification (Column Chromatography) reaction->purification product α-Aminophosphonate Analog purification->product cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: Workflow for the synthesis and cytotoxicity evaluation of α-aminophosphonate analogs.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway compound α-Aminophosphonate Analog caspases Caspase Activation compound->caspases activates arrest_G1 Cell Cycle Arrest (G1 Phase) compound->arrest_G1 inhibits arrest_S_G2 Cell Cycle Arrest (S/G2 Phase) compound->arrest_S_G2 inhibits G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 apoptosis Apoptosis caspases->apoptosis arrest_G1->G1 arrest_S_G2->S arrest_S_G2->G2

Caption: Proposed mechanism of action for cytotoxic α-aminophosphonate analogs.

References

The Strategic Synthesis of Phosphonates: A Cost-Benefit Analysis of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the efficient and cost-effective introduction of phosphonate moieties is a critical consideration. Diethyl methylphosphonite (DEMP) has emerged as a key intermediate, notably in the synthesis of the widely used herbicide glufosinate-ammonium. This guide provides a comprehensive cost-benefit analysis of utilizing DEMP, comparing its synthesis and application with alternative phosphonylation reagents. Through an examination of experimental data, reaction protocols, and synthetic pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.

Performance and Cost Comparison of DEMP Synthesis Methods

The economic viability of using DEMP is intrinsically linked to its own synthesis. Several methods for preparing DEMP have been developed, each with distinct advantages and disadvantages in terms of yield, purity, cost of raw materials, and environmental impact. The following table summarizes the key quantitative data for prominent synthetic routes to DEMP.

Synthesis MethodKey Raw MaterialsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method 1: From Diethyl Phosphite Diethyl phosphite, Chloromethane, Reducing agent (e.g., LiAlH4)78.6 - 90.898.2 - 98.8High yield and purity, readily available starting materials.[1]Use of expensive and hazardous reducing agents.[1]
Method 2: From Methylphosphonous Dichloride Methylphosphonous dichloride, Ethanol, Sodium hydride43.786.6Simple and economical operation with gentle reaction conditions.[2][3]Lower yield and purity compared to other methods.[2][3]
Method 3: From PCl3 and Triethyl Phosphite Phosphorus trichloride, Triethyl phosphite, Grignard reagent (e.g., CH3MgCl)87.1N/AHigh yield.[1]Use of costly and hazardous Grignard reagents.[1]
Method 4: PCl3 with Composite Catalyst Phosphorus trichloride, Triethyl phosphite, Composite catalyst, CH3MgCl78.597.6High yield and purity, potential for catalyst optimization.[4][5]Requires synthesis of a specific composite catalyst.
Method 5: PCl3 and AlCl3 Route Phosphorus trichloride, Aluminum trichloride, Methyl chloride, Ethanolup to 85N/AAvoids isolation of hazardous intermediate, milder conditions, reduced waste.[4]Requires handling of moisture-sensitive Lewis acids.
Method 6: CaO as Acid Scavenger Methyl phosphine dichloride, Ethanol, Calcium oxideN/AN/ALower cost and more environmentally friendly acid-binding agent.[6]Yield and purity data not specified, may require optimization.

Experimental Protocols

For a practical understanding of the synthetic procedures, detailed experimental protocols for two common methods of preparing DEMP are provided below.

Method 1: Synthesis of DEMP from Diethyl Phosphite

This method involves the reaction of diethyl phosphite with chloromethane in the presence of an acid binding agent, followed by reduction.

Step 1: Preparation of Diethyl Methylphosphonate

  • In a high-pressure reactor, combine diethyl phosphite and a suitable acid binding agent (e.g., triethylamine) in a 1:1.2 molar ratio.

  • Pressurize the reactor with chloromethane gas to 0.6 MPa.

  • Heat the reaction mixture to 100°C and maintain for 4 hours.

  • After cooling, vent the excess chloromethane and filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains diethyl methylphosphonate.

Step 2: Reduction to this compound

  • Prepare a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous organic solvent (e.g., THF) in a separate flask under an inert atmosphere.

  • Cool the filtrate containing diethyl methylphosphonate to 0°C.

  • Slowly add the LiAlH4 solution to the filtrate while maintaining the temperature at 0-10°C.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Carefully quench the reaction by the slow addition of water, followed by a 15% NaOH solution, and then water again.

  • Filter the resulting solid and wash with THF.

  • The combined filtrate is then distilled under reduced pressure to yield pure this compound.[1]

Method 2: Synthesis of DEMP from Methylphosphonous Dichloride

This procedure utilizes methylphosphonous dichloride and ethanol with sodium hydride as a base.

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, suspend sodium hydride in anhydrous pentane under a nitrogen atmosphere.

  • Cool the suspension to -5°C.

  • Slowly add a solution of ethanol in pentane dropwise to the sodium hydride suspension.

  • After the addition is complete, add a solution of methylphosphonous dichloride in pentane dropwise while maintaining the temperature at -5°C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Filter the reaction mixture to remove the sodium chloride precipitate.

  • The filtrate is then concentrated under reduced pressure, and the residue is distilled to give this compound.[2]

Synthetic Workflow and Alternatives

This compound is a versatile reagent, primarily used as a precursor for the synthesis of various phosphonate-containing compounds. A significant application is in the production of glufosinate-ammonium. The following diagram illustrates a simplified synthetic workflow.

G cluster_DEMP_synthesis Synthesis of this compound (DEMP) cluster_application Application in Glufosinate-Ammonium Synthesis cluster_alternatives Alternative Phosphonylation Reagents PCl3 Phosphorus Trichloride Diethylchlorophosphite Diethylchlorophosphite PCl3->Diethylchlorophosphite + Triethyl Phosphite (Catalyst) Et3P Triethyl Phosphite MeMgCl Methylmagnesium Chloride DEMP This compound DEMP_use This compound Diethylchlorophosphite->DEMP + Methylmagnesium Chloride Intermediate1 Phosphonate Intermediate DEMP_use->Intermediate1 + Other reactants Glufosinate Glufosinate-Ammonium Intermediate1->Glufosinate Further synthetic steps HWE_reagent Horner-Wadsworth-Emmons Reagents (e.g., Triethyl Phosphonoacetate) Arbuzov_reagent Michaelis-Arbuzov Reagents (e.g., Triethyl Phosphite)

Caption: A simplified workflow for the synthesis and application of this compound (DEMP) and a comparison with alternative phosphonylation strategies.

Conclusion

The choice of this compound as a phosphonylating agent in a synthetic campaign requires a careful evaluation of its cost-benefit profile. While methods utilizing inexpensive starting materials like PCl3 exist, they may involve hazardous reagents or produce lower yields. Conversely, higher-yielding methods may rely on more expensive precursors. For researchers and drug development professionals, the optimal choice will depend on the scale of the synthesis, the required purity of the final product, and the available budget and safety infrastructure. The data and protocols presented in this guide offer a foundational framework for making a strategic and informed decision on the use of this compound versus its alternatives in the pursuit of complex molecular targets.

References

Comparative Analysis of Diethyl Methylphosphonite Palladium Complexes in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of complexes based on the diethyl methylphosphonite (DEMP) ligand. Due to the limited direct experimental data for DEMP in the academic literature, its performance is benchmarked against well-established, highly efficient bulky phosphine ligands in common cross-coupling reactions. The comparison is based on the known electronic properties of phosphonites relative to phosphines and plausible catalytic outcomes in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Introduction to Phosphonite Ligands

Phosphorus(III) compounds are a cornerstone of homogeneous catalysis, serving as critical ligands for transition metals like palladium. Within this family, phosphonites, characterized by a P(OR)₂R' structure, represent a unique class of ligands. This compound, P(OCH₂CH₃)₂CH₃, is a simple yet representative example. Compared to widely used bulky alkyl- and arylphosphines (e.g., P(t-Bu)₃, SPhos, XPhos), phosphonites are generally considered to be more electron-poor due to the presence of two electronegative oxygen atoms bonded to the phosphorus center. This electronic difference can influence the catalytic cycle, affecting oxidative addition and reductive elimination steps, which in turn dictates the overall efficiency of the catalyst.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. Catalyst performance is often evaluated by its ability to activate challenging substrates, such as aryl chlorides, under mild conditions. Below is a comparative table summarizing the performance of a hypothetical DEMP-based palladium catalyst against a standard, high-performance catalyst employing the bulky phosphine ligand, XPhos.

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemLigandCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Turnover Number (TON)TOF (h⁻¹)
[Pd]-DEMP (Hypothetical) This compound1.0100127575~6
[Pd]-XPhos (Experimental) XPhos0.510049819649

Note: Data for the [Pd]-DEMP system is a plausible estimation based on the general properties of phosphonite ligands. Data for the [Pd]-XPhos system is representative of experimentally observed high performance.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for constructing carbon-nitrogen bonds. The efficiency of the catalyst is crucial for coupling a wide range of amines and aryl halides.

Reaction: Coupling of 4-Chlorotoluene with Morpholine

Catalyst SystemLigandCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Turnover Number (TON)TOF (h⁻¹)
[Pd]-DEMP (Hypothetical) This compound1.51101868~45~2.5
[Pd]-XPhos (Experimental) XPhos1.5Reflux692~61~10.2

Note: Data for the [Pd]-DEMP system is a plausible estimation. Experimental data for [Pd]-XPhos is derived from a published protocol.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental processes involved in the synthesis and application of these catalysts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis Pd_precursor Pd(II) Precursor (e.g., Pd(COD)Cl₂) Complexation Complexation Reaction Pd_precursor->Complexation Ligand Phosphonite Ligand (DEMP) Ligand->Complexation Catalyst [Pd(DEMP)₂Cl₂] Complex Complexation->Catalyst Reaction Cross-Coupling Reaction Catalyst->Reaction Reactants Aryl Halide + Nucleophile Reactants->Reaction Product Coupled Product Reaction->Product Analysis Purification & Analysis (GC, NMR) Product->Analysis

General workflow for catalyst synthesis and application.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination

Simplified catalytic cycle for Suzuki-Miyaura coupling.

ligand_comparison center Catalytic Performance demp DEMP Ligand demp_props Properties: • Electron-Poor (π-acceptor) • Less Sterically Bulky demp->demp_props phosphine Bulky Phosphine Ligand (e.g., XPhos) phosphine_props Properties: • Electron-Rich (σ-donor) • Sterically Hindered phosphine->phosphine_props demp_props->center Impacts Activity phosphine_props->center Impacts Activity

Logical comparison of ligand electronic and steric effects.

Experimental Protocols

Synthesis of a Representative Palladium(II)-Phosphonite Complex

This protocol describes a general method for synthesizing a dichlorobis(phosphonite)palladium(II) complex, adapted from procedures for similar phosphine ligands.

  • Materials:

    • (1,5-Cyclooctadiene)dichloropalladium(II) [Pd(COD)Cl₂]

    • This compound (DEMP)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether, anhydrous

    • Schlenk flask and standard inert atmosphere glassware

  • Procedure:

    • In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add Pd(COD)Cl₂ (1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Add 15 mL of anhydrous dichloromethane to dissolve the palladium precursor, resulting in a yellow solution.

    • Slowly add this compound (2.1 mmol, 2.1 equivalents) to the stirring solution via syringe.

    • Stir the reaction mixture at room temperature for 4 hours. The color of the solution may change, indicating complex formation.

    • Reduce the solvent volume to approximately 3-5 mL under vacuum.

    • Slowly add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Isolate the resulting solid by filtration under an inert atmosphere, wash with two portions (5 mL each) of diethyl ether, and dry under high vacuum.

    • The product, dichlorobis(this compound)palladium(II) [Pd(DEMP)₂Cl₂], should be stored under an inert atmosphere.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of an aryl chloride with an arylboronic acid.

  • Materials:

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., DEMP or XPhos)

    • Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol)

    • Base (e.g., K₃PO₄, 2.0 mmol)

    • Solvent (e.g., 1,4-Dioxane, anhydrous)

    • Reaction vessel (e.g., screw-cap vial or Schlenk tube)

  • Procedure:

    • To a reaction vessel, add the palladium precatalyst (e.g., 0.01 mmol Pd₂(dba)₃ for 2 mol% Pd), the ligand (0.04 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the vessel with nitrogen or argon three times.

    • Add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction for the specified time (e.g., 4-24 hours), monitoring progress by TLC or GC-MS if desired.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on a standard procedure for the amination of an aryl chloride.

  • Materials:

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., DEMP or XPhos)

    • Aryl chloride (e.g., 4-chlorotoluene, 4.22 mmol)

    • Amine (e.g., morpholine, 6.33 mmol)

    • Base (e.g., Sodium tert-butoxide, 8.44 mmol)

    • Solvent (e.g., Toluene, anhydrous and degassed)

    • Two-necked flask and reflux condenser

  • Procedure:

    • To a two-necked flask under a nitrogen atmosphere, add the palladium precatalyst (0.0633 mmol Pd₂(dba)₃ for 1.5 mol% Pd), the ligand (0.127 mmol), and sodium tert-butoxide (8.44 mmol).

    • Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.

    • Add the aryl chloride (4.22 mmol) and the amine (6.33 mmol) to the mixture.

    • Fit the flask with a reflux condenser and stir the resulting mixture at reflux for the specified time (e.g., 6-18 hours).

    • Cool the reaction to room temperature and quench with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the aryl amine.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced environment of drug development, the safe handling and disposal of chemical reagents like diethyl methylphosphonite is of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step information for the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is a flammable liquid and is harmful if swallowed.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body A flame-resistant lab coat.
Respiratory In case of inadequate ventilation or potential for aerosol generation, use a respirator with an appropriate cartridge for organic vapors.[2]
Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Minor Spills:

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

  • Collect the contaminated material into a suitable, labeled container for disposal as hazardous waste.[2][3]

Major Spills:

  • Evacuate the area and move upwind.[3]

  • Alert your institution's Environmental Health and Safety (EHS) office immediately.[2]

  • Prevent the spill from entering drains or waterways.[3]

Step-by-Step Disposal Protocol

  • Waste Classification: Classify this compound as a hazardous waste. Its flammability and toxicity necessitate this classification.

  • Segregation and Storage:

    • Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[2]

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.[1][4]

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials and sources of ignition.[1][2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.[2] This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[3]

  • Container Disposal:

    • Empty containers that held this compound should be handled as hazardous waste.[1] They can be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Quantity / Spill assess_quantity->small_spill Small large_quantity Large Quantity / Bulk Waste assess_quantity->large_quantity Large contain Contain spill with inert absorbent (e.g., vermiculite, sand) small_spill->contain collect Collect in a sealed, labeled hazardous waste container large_quantity->collect contain->collect store Store in a designated, secure, and well-ventilated area collect->store contact_ehs Contact Institutional EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.